molecular formula C6H11N3 B069215 N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 179873-43-9

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B069215
CAS No.: 179873-43-9
M. Wt: 125.17 g/mol
InChI Key: LEHGOSZFUSOULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole core, a privileged scaffold in pharmaceutical agents, functionalized with a N-methylmethanamine group. This specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of ligands for central nervous system (CNS) targets. Researchers utilize this amine in nucleophilic substitution reactions, reductive aminations, and as a precursor for the preparation of amides and sulfonamides, enabling the exploration of structure-activity relationships (SAR) around the pyrazole heterocycle.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHGOSZFUSOULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340534
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179873-43-9
Record name N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis revolves around the strategic reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde. This document will delve into the mechanistic underpinnings of this approach, offer a detailed, step-by-step experimental protocol, and present key characterization data. The content is tailored for researchers, scientists, and professionals in the field of drug development, providing actionable insights grounded in established chemical principles.

Introduction and Strategic Overview

This compound and its derivatives are of significant interest in the pharmaceutical industry due to the prevalence of the pyrazole moiety in a wide array of bioactive molecules.[1][2] The target molecule serves as a key intermediate for the synthesis of more complex compounds with potential therapeutic applications.

The synthetic strategy outlined herein is centered on a two-step process, commencing with the commercially available or readily synthesized 1-methyl-1H-pyrazole-4-carbaldehyde.[3][4] The cornerstone of this approach is the reductive amination with methylamine, a highly efficient and widely utilized transformation in organic synthesis for the formation of secondary amines.[5][6] This method is favored for its high yields, operational simplicity, and the commercial availability of the necessary reagents.

Mechanistic Rationale and Causality of Experimental Choices

The synthesis proceeds via two principal stages:

  • Step 1: Synthesis of the Precursor Aldehyde (if necessary). While 1-methyl-1H-pyrazole-4-carbaldehyde is commercially available, its synthesis is often achieved through the Vilsmeier-Haack formylation of 1-methylpyrazole. This electrophilic substitution reaction introduces a formyl group at the C4 position of the pyrazole ring, which is electronically favorable. Alternatively, N-methylation of 1H-pyrazole-4-carbaldehyde can be employed.[7] The choice between commercial sourcing and in-house synthesis will depend on cost, purity requirements, and available resources.

  • Step 2: Reductive Amination. This critical step involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is paramount for the success of this reaction. Sodium triacetoxyborohydride (STAB) is often the preferred reagent for this transformation due to its mild nature and high selectivity for the imine over the starting aldehyde, minimizing side reactions. Other reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can also be employed, though they may require more stringent control of reaction conditions to prevent over-reduction or side product formation.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials and Reagents
ReagentPuritySupplier
1-methyl-1H-pyrazole-4-carbaldehyde≥98%Commercially available
Methylamine (40% solution in water)Commercially available
Sodium triacetoxyborohydride (STAB)≥95%Commercially available
Dichloromethane (DCM), anhydrousCommercially available
Sodium bicarbonate (sat. aq. solution)
Sodium sulfate (anhydrous)
Hydrochloric acid (1 M in diethyl ether)
Diethyl ether
Step-by-Step Synthesis
  • Reaction Setup: To a stirred solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add methylamine (1.2 eq, 40% solution in water).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude amine can be purified by column chromatography on silica gel if necessary.

  • Salt Formation (Optional): For ease of handling and improved stability, the free amine can be converted to its hydrochloride salt. Dissolve the purified amine in diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride as a white solid.[8]

Visualization of the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Pathway aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde imine Imine Intermediate aldehyde->imine + Methylamine - H2O methylamine Methylamine methylamine->imine product This compound imine->product + [H] stab Sodium Triacetoxyborohydride stab->imine

Caption: Reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed through rigorous analytical characterization.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)
This compoundC₇H₁₃N₃139.20Pyrazole protons, N-CH₃ (pyrazole), N-CH₃ (amine), CH₂
...hydrochlorideC₇H₁₄ClN₃175.66Downfield shift of amine protons due to protonation.

Note: Actual chemical shifts will be dependent on the solvent used for NMR analysis.

Conclusion

The synthetic protocol detailed in this guide offers a reliable and scalable method for the preparation of this compound. The reductive amination approach is both efficient and amenable to standard laboratory settings. The insights into the mechanistic rationale and experimental design provide a solid foundation for researchers to successfully implement this synthesis and utilize the target molecule in their drug discovery and development endeavors.

References

  • RSC Advances. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. [Link]

  • Google Patents. WO2014111449A1 - Process for preparing 5-fluoro-1-methyl-3-difluoromethyl-1h-pyrazole-4-carbaldehyde.
  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Kanya Journal of Life Sciences. View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). [Link]

  • National Institutes of Health. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Reddit. N-methylation of pyrazole : r/OrganicChemistry. [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • PubChem. 1H-pyrazol-4-ylmethanamine. [Link]

Sources

Unveiling the Enigmatic Mechanism of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a novel small molecule with a pyrazole scaffold, a privileged structure in medicinal chemistry.[1][2][3][4][5] While the broader class of pyrazole derivatives has demonstrated a wide array of pharmacological activities, the specific mechanism of action for this particular compound remains uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate its biological function. By leveraging structure-activity relationships from analogous compounds, we propose and detail experimental plans for two primary, plausible mechanisms of action: monoamine oxidase (MAO) inhibition and histamine H3 receptor antagonism. This document serves as a roadmap for preclinical evaluation, from initial target validation to preliminary in vivo studies, guiding the scientific community in unlocking the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazole Scaffold and an Unanswered Question

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[3][6] Its unique physicochemical properties have led to the development of numerous FDA-approved drugs for a variety of conditions, including inflammation, cancer, and neurological disorders.[3] The structural versatility of the pyrazole ring allows it to serve as a bioisostere for other aromatic systems, enhancing pharmacological profiles and improving pharmacokinetic properties.[3]

This compound presents a simple yet compelling chemical architecture. It features a disubstituted pyrazole core with a methylated nitrogen and a 4-position N-methylmethanamine side chain. This latter feature is structurally reminiscent of endogenous monoamines, suggesting a potential interaction with neurological pathways. Despite its availability as a research chemical, a survey of the scientific literature reveals a significant knowledge gap: its mechanism of action is currently unknown. This guide is designed to fill that void by proposing a logical, evidence-based, and experimentally rigorous pathway to elucidate its function.

Structural Analysis and Mechanistic Hypotheses

The structure of this compound provides critical clues to its potential biological targets. The pyrazole ring itself is a versatile pharmacophore, while the N-methylmethanamine side chain strongly suggests an affinity for targets involved in monoamine signaling. Based on these features and data from structurally related compounds, we can formulate two primary hypotheses for its mechanism of action.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoaminergic neurotransmitters.[7] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative diseases like Parkinson's.[7][8] The pyrazole and pyrazoline scaffolds have been identified as promising frameworks for the development of MAO inhibitors.[7][9][10] The structural similarity of the N-methylmethanamine side chain to monoamine substrates makes MAO a highly plausible target.

Hypothesis 2: Histamine H3 Receptor Antagonism

The histamine H3 receptor is primarily found in the central nervous system and acts as an autoreceptor on histaminergic neurons, modulating the release of histamine and other neurotransmitters.[11] H3 receptor antagonists are known to have stimulant and nootropic effects and are being investigated for conditions like Alzheimer's disease and narcolepsy.[11] The pyrazole ring can be considered a bioisostere of the imidazole ring present in histamine and many H3 receptor antagonists.[12] This structural analogy suggests that this compound could act as an antagonist at this receptor.

A Proposed Research Program for Mechanistic Elucidation

To systematically investigate these hypotheses, a multi-tiered experimental approach is proposed. This program is designed to first identify the primary target and then characterize the nature of the interaction and its functional consequences.

Tier 1: Primary Target Identification and Validation

The initial phase focuses on in vitro assays to determine if the compound interacts with the hypothesized targets.

Experimental Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay

  • Objective: To determine if this compound inhibits MAO-A and/or MAO-B.

  • Methodology:

    • Utilize a commercially available MAO-Glo™ Assay kit (Promega) which measures the production of H2O2 from a MAO-specific substrate.

    • Prepare a dilution series of the test compound (e.g., from 1 nM to 100 µM).

    • Incubate recombinant human MAO-A and MAO-B enzymes with the test compound for a predetermined time (e.g., 15 minutes) at 37°C.

    • Add the luminogenic substrate and incubate for the recommended time.

    • Measure luminescence using a plate-reading luminometer.

    • Include known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isoform. A significant IC50 value (typically in the sub-micromolar range) would indicate potential MAO inhibition.

Experimental Protocol 2: In Vitro Histamine H3 Receptor Binding Assay

  • Objective: To assess the binding affinity of the compound for the histamine H3 receptor.

  • Methodology:

    • Use cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

    • Perform a competitive radioligand binding assay using a known H3 receptor antagonist radioligand (e.g., [3H]-Nα-methylhistamine).

    • Incubate the cell membranes with the radioligand and a range of concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Include a known H3 receptor antagonist (e.g., pitolisant) as a positive control.

  • Data Analysis: Determine the inhibitory constant (Ki) from the IC50 value. A low Ki value would suggest significant binding affinity.

Data Presentation: Tier 1 Screening Results

CompoundTargetAssay TypeEndpointResult (Hypothetical)
This compoundMAO-AInhibition AssayIC50> 100 µM
This compoundMAO-BInhibition AssayIC500.5 µM
This compoundH3RBinding AssayKi50 nM
Clorgyline (Control)MAO-AInhibition AssayIC5010 nM
Selegiline (Control)MAO-BInhibition AssayIC5020 nM
Pitolisant (Control)H3RBinding AssayKi15 nM

This table presents hypothetical data for illustrative purposes.

Tier 2: Functional Characterization and Selectivity Profiling

Assuming positive results in Tier 1, the next step is to understand the functional consequences of the compound's interaction with its target and to assess its selectivity.

Experimental Protocol 3: Functional Histamine H3 Receptor Assay (cAMP Assay)

  • Objective: To determine if the compound acts as an antagonist or inverse agonist at the H3 receptor.

  • Methodology:

    • Use a cell line expressing the H3 receptor that is coupled to a cAMP response element (e.g., via a CRE-luciferase reporter gene).

    • Treat the cells with forskolin (to stimulate cAMP production) and a range of concentrations of the test compound in the presence and absence of a known H3 receptor agonist (e.g., R-α-methylhistamine).

    • Measure the resulting change in cAMP levels or luciferase activity.

  • Data Analysis: An antagonist will block the effect of the agonist, while an inverse agonist will reduce the basal signaling of the constitutively active H3 receptor.

Experimental Protocol 4: Broad Panel Selectivity Screening

  • Objective: To assess the off-target activity of the compound.

  • Methodology:

    • Submit the compound to a commercial service for broad panel screening (e.g., Eurofins SafetyScreen44™ or similar).

    • This panel typically includes a wide range of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects.

  • Data Analysis: The results will provide a selectivity profile, highlighting any other significant biological interactions.

Visualization of Proposed Signaling Pathway (Hypothetical: H3 Receptor Antagonism)

H3R_Antagonism cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R H3 Autoreceptor (Constitutively Active) Histamine->H3R Activates H1R H1 Receptor Histamine->H1R Activates AC Adenylate Cyclase H3R->AC Inhibits (Gi) Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Histamine Triggers Release cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->Ca_channel Inhibits Phosphorylation Test_Compound N-methyl-1-(1-methyl-1H -pyrazol-4-yl)methanamine Test_Compound->H3R Blocks (Antagonist) Excitatory_Response Increased Neuronal Excitability H1R->Excitatory_Response

Caption: Hypothetical signaling pathway of this compound as an H3 receptor antagonist.

Tier 3: In Vivo Proof of Concept

The final stage of this preclinical investigation involves testing the compound in a relevant animal model to establish in vivo efficacy.

Experimental Protocol 5: In Vivo Target Engagement and Pharmacodynamic Study

  • Objective: To demonstrate that the compound reaches its target in the brain and elicits a biological response.

  • Methodology (assuming H3R antagonism):

    • Administer the compound to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

    • At various time points post-administration, collect brain tissue.

    • Measure brain levels of histamine and its metabolite, tele-methylhistamine, using LC-MS/MS. An increase in tele-methylhistamine is a biomarker of H3 receptor antagonism.

  • Data Analysis: Correlate the dose of the compound with changes in brain histamine turnover.

Experimental Workflow Diagram

experimental_workflow start Start: Unknown Mechanism hypotheses Formulate Hypotheses (MAO-I & H3R-A) start->hypotheses tier1 Tier 1: In Vitro Screening - MAO Inhibition Assay - H3R Binding Assay hypotheses->tier1 tier1_decision Primary Target Identified? tier1->tier1_decision tier2 Tier 2: Functional Assays - H3R Functional Assay (cAMP) - Broad Panel Selectivity tier1_decision->tier2 Yes no_target Re-evaluate or Terminate tier1_decision->no_target No tier2_decision Favorable Profile? tier2->tier2_decision tier3 Tier 3: In Vivo PoC - Target Engagement Study - Behavioral Model tier2_decision->tier3 Yes poor_profile Optimize or Terminate tier2_decision->poor_profile No end End: Mechanism Characterized tier3->end

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

While the mechanism of action of this compound is currently undefined, its chemical structure provides a strong rationale for investigating its potential as a monoamine oxidase inhibitor or a histamine H3 receptor antagonist. The experimental framework outlined in this guide offers a systematic and robust approach to not only identify its primary molecular target but also to characterize its functional activity and in vivo pharmacology. The successful execution of this research program will be a critical step in determining the therapeutic potential of this novel pyrazole derivative and will provide the foundational data necessary for further drug development efforts. The insights gained will contribute valuable knowledge to the broader understanding of pyrazole pharmacology and may uncover a new tool for the treatment of neurological disorders.

References

  • Kieć-Kononowicz, K., Ligneau, X., Schwartz, J. C., & Schunack, W. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469–472. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2025). ResearchGate. Available at: [Link]

  • The State of the Art of Pyrazole Derivatives as Monoamine Oxidase Inhibitors and antidepressant/anticonvulsant Agents. (2011). PubMed. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Available at: [Link]

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. (2013). PubMed Central. Available at: [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Available at: [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021). PubMed Central. Available at: [Link]

  • EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023). Rasayan Journal of Chemistry. Available at: [Link]

  • [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. (1970). PubMed. Available at: [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). OUCI. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.). Paper Publications. Available at: [Link]

  • Discovery of potent and selective histamine H3 receptor inverse agonists based on the 3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one scaffold. (2010). PubMed. Available at: [Link]

  • Synthesis, characterization and pharmacological evaluation of pyrazole derivatives as potent CNS agents. (2025). NIScPR. Available at: [Link]

  • (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. (2014). ResearchGate. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). PubMed Central. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. Available at: [Link]

  • H3 receptor antagonist. (n.d.). Wikipedia. Available at: [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (1998). PubMed. Available at: [Link]

  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed. Available at: [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2024). MDPI. Available at: [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (n.d.). International Journal for Progressive Research in Science and Technology. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to the Predicted Pharmacological Profile of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a novel chemical entity featuring a substituted pyrazole core, a scaffold of significant interest in medicinal chemistry. While direct pharmacological data for this specific compound is not yet publicly available, its structural motifs suggest a range of potential biological activities. This technical guide provides a comprehensive predicted pharmacological profile for this compound, drawing upon extensive structure-activity relationship (SAR) data from analogous pyrazole-containing compounds. We further outline a detailed, robust experimental workflow for the systematic characterization of its pharmacological properties, intended to guide researchers in drug discovery and development. This document serves as a foundational roadmap for elucidating the therapeutic potential of this promising molecule.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a multitude of biologically active compounds, including numerous FDA-approved drugs.[2] The pyrazole ring's unique electronic and steric properties allow it to serve as a versatile template for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.[3]

Notable examples of pyrazole-containing pharmaceuticals include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[2] The diverse pharmacological activities exhibited by pyrazole derivatives underscore the immense potential held by novel compounds incorporating this core structure.[1][4] this compound, with its distinct substitution pattern, presents an intriguing candidate for pharmacological investigation.

Synthesis and Characterization

A plausible synthetic route for this compound can be envisioned based on established pyrazole synthesis methodologies. A proposed multi-step synthesis is outlined below, providing a framework for its preparation and subsequent characterization.

Proposed Synthetic Pathway

A potential synthesis could commence with the readily available 1-methyl-1H-pyrazole, followed by a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position. The resulting 1-methyl-1H-pyrazole-4-carbaldehyde can then undergo reductive amination with methylamine to yield the target compound, this compound.

G A 1-methyl-1H-pyrazole B Vilsmeier-Haack Reaction (POCl3, DMF) A->B C 1-methyl-1H-pyrazole-4-carbaldehyde B->C D Reductive Amination (Methylamine, NaBH3CN) C->D E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Characterization

The synthesized compound should be rigorously characterized to confirm its identity and purity using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Predicted Pharmacological Profile

Based on the structural features of this compound and the known biological activities of related pyrazole derivatives, a number of potential pharmacological targets can be hypothesized. The presence of the N-methyl-methanamine moiety is particularly suggestive of interactions with aminergic systems in the central nervous system (CNS).

Potential for Dopamine and Serotonin Receptor Modulation

Several studies have demonstrated that pyrazole derivatives, especially those bearing amine-containing side chains, can exhibit high affinity for dopamine and serotonin receptors.[2][5][6] Specifically, pyrazole-based compounds have been identified as selective ligands for the dopamine D4 receptor.[5][7] The N-methyl-methanamine side chain of the topic compound may mimic the endogenous ligands for these receptors, suggesting a potential role as an agonist, antagonist, or modulator.

Histamine Receptor Affinity

The structural similarity of the pyrazole ring to the imidazole core of histamine has prompted investigations into pyrazoles as histamine receptor ligands. While some studies on pyrazole-based compounds as H3 receptor antagonists have shown limited success, the possibility of interaction with histamine receptor subtypes cannot be entirely dismissed and warrants investigation.[8]

Monoamine Oxidase (MAO) Inhibition

Pyrazole and its derivatives have been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of monoamine neurotransmitters.[9] The structural features of this compound are consistent with those of some known MAO inhibitors, suggesting a potential for antidepressant or neuroprotective activity.

Anti-inflammatory and Analgesic Potential

A significant body of research has established the anti-inflammatory and analgesic properties of pyrazole derivatives, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[10] While the topic compound lacks the bulky substituents typically seen in selective COX-2 inhibitors like celecoxib, the pyrazole core itself is a key pharmacophore for this activity.

Proposed Experimental Workflow for Pharmacological Characterization

To systematically elucidate the pharmacological profile of this compound, a tiered experimental approach is recommended, progressing from broad screening to more focused mechanistic studies.

G cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: In Vitro & In Vivo Mechanistic Studies A Initial Receptor Binding Screen (e.g., Eurofins SafetyScreen44™ Panel) B Identify Initial Hits (Receptors with >50% inhibition) A->B C Concentration-Response Curves (Determine Ki values for initial hits) B->C D Functional Assays (Agonist/Antagonist/Modulator activity) C->D E Cell-based Signaling Assays (e.g., cAMP, Ca2+ flux) D->E F In Vivo Animal Models (Based on confirmed in vitro activity) E->F

Caption: A tiered experimental workflow for pharmacological characterization.

Tier 1: Broad Panel Screening

The initial step should involve a broad in vitro radioligand binding screen against a panel of common CNS and peripheral receptors, ion channels, and transporters. This will provide a rapid assessment of the compound's primary biological targets.

Protocol: Radioligand Binding Assay (General)

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor.

  • Incubation: Incubate the membrane preparation with a specific radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.

Tier 2: Hit Confirmation and Dose-Response

Any significant "hits" from the broad panel screen (typically >50% inhibition at a single concentration) should be followed up with full concentration-response curves to determine the inhibitory constant (Ki). Subsequently, functional assays should be performed to ascertain whether the compound acts as an agonist, antagonist, or allosteric modulator at the confirmed target.

Table 1: Hypothetical Hit Confirmation Data

TargetBinding Affinity (Ki, nM)Functional Activity
Dopamine D4 Receptor15.2Antagonist (IC₅₀ = 25.8 nM)
Serotonin 5-HT₂A Receptor89.7Partial Agonist (EC₅₀ = 120.4 nM)
Monoamine Oxidase B55.3Inhibitor (IC₅₀ = 78.1 nM)
Tier 3: In Vitro and In Vivo Mechanistic Studies

For confirmed and characterized targets, further in vitro studies should be conducted to elucidate the mechanism of action (e.g., cell-based signaling assays). Based on the in vitro profile, appropriate in vivo animal models can be selected to assess the compound's physiological effects and potential therapeutic efficacy.

Conclusion

While the pharmacological profile of this compound remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its activity at several key biological targets, particularly within the central nervous system. The proposed experimental workflow in this guide offers a systematic and robust approach for researchers to comprehensively characterize this novel compound. The insights gained from such studies will be invaluable in determining its potential as a lead compound for the development of new therapeutics.

References

  • Substituted pyrazoles as novel selective ligands for the human dopamine D4 receptor. Journal of Medicinal Chemistry, 2000, 43(15), 2893-2903.
  • Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy. Bioorganic & Medicinal Chemistry, 2004, 12(18), 4849-4861.
  • Azaindole Derivatives with High Affinity for the Dopamine D4 Receptor: Synthesis, Ligand Binding Studies and Comparison of Molecular Electrostatic Potential Maps. Bioorganic & Medicinal Chemistry Letters, 1999, 9(1), 97-102.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2021, 6(1), 1-28.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 2025, 81(1), 119-126.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide deriv
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 2023, 24(13), 10987.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 1999, 42(5), 769-776.
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 2025.
  • Pyrazole-carboxamides as chewing insecticides: Chemistry, structure-activity-relationship and scaffold hop approaches. ACS Fall 2023, 2023.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023, 28(9), 3734.
  • Azaindole derivatives with high affinity for the dopamine D4 receptor: synthesis, ligand binding studies and comparison of molecular electrostatic potential maps. Bioorganic & Medicinal Chemistry Letters, 1999, 9(1), 97-102.
  • Certain fused pyrrole- and pyrazole-containing heterocyclic compounds are serotonin modulators useful in the treatment of serotonin-medi
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 2020, 65(1), 173-184.
  • [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. Il Farmaco; edizione scientifica, 1970, 25(8), 592-617.
  • Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 1995, 328(5), 469-472.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023, 28(9), 3734.
  • Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 2016, 7(3), 68-76.
  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 2021, 26(11), 3183.
  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. European Journal of Medicinal Chemistry, 2020, 199, 112342.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 2019, 10(8), 3586-3603.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 2024, 29(15), 3568.
  • N-Methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine. BLDpharm.
  • Is There a Difference in the Affinity of Histamine H1 Receptor Antagonists for CNS and Peripheral Receptors? An in Vitro Study. European Journal of Pharmacology, 1989, 163(1), 133-138.
  • Pharmacological profile of astemizole-derived compounds at the histamine H1 and H4 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 2014, 387(1), 61-71.
  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 2020, 5(50), 32410-32420.
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 2022, 6(S2), 10186-10202.
  • N-Methyl-1-(1H-pyrazol-4-yl)methanamine. BLDpharm.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 2023, 8(29), 26033-26043.

Sources

Biological activity of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a small molecule built upon the pyrazole scaffold. While direct biological data for this specific compound is not extensively documented in peer-reviewed literature, its core structure is a well-established "privileged pharmacophore" in medicinal chemistry. Pyrazole derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1][2][3] This guide, therefore, serves as a strategic whitepaper outlining a comprehensive, tiered approach to systematically characterize the biological activity and therapeutic potential of this promising, yet unexplored, molecule. We will detail the scientific rationale, experimental protocols, and data interpretation frameworks necessary to unlock its potential.

The Pyrazole Scaffold: A Foundation of Therapeutic Potential

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs and clinical candidates.[1][4] Its unique chemical properties allow it to serve as a versatile scaffold, capable of interacting with a wide range of biological targets through various non-covalent interactions. The documented activities of pyrazole derivatives are exceptionally broad, providing a logical basis for investigating this compound.

Known biological activities of the pyrazole class include:

  • Anti-inflammatory & Analgesic: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole structure, such as celecoxib (a COX-2 inhibitor), phenylbutazone, and metamizole.[1][2]

  • Anticancer: Pyrazole derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with signal transduction pathways in various cancer cell lines.[3][5][6] Some act as tubulin polymerization inhibitors, a key mechanism for disrupting mitosis in cancer cells.[6]

  • Antimicrobial & Antiviral: The pyrazole ring is present in compounds with activity against various bacterial, fungal, and viral pathogens.[1][7]

  • Antidiabetic: Certain pyrazole derivatives have demonstrated potent α-glucosidase and α-amylase inhibition, suggesting a role in managing postprandial hyperglycemia.[2][8]

  • Neuroprotective: The scaffold has been associated with anticonvulsant and neuroprotective effects in various studies.[1][2]

Given this extensive history, a systematic evaluation of this compound is scientifically warranted.

Physicochemical Properties and Synthesis Outline

A foundational understanding of the molecule is critical before commencing biological screening.

Table 1: Compound Properties

Property Value Source
IUPAC Name This compound -
CAS Number 179873-43-9 [9]
Molecular Formula C₆H₁₁N₃ [9]
Molecular Weight 125.17 g/mol -

| Structure | Chemical Structure | - |

The synthesis of such a compound typically involves the formation of the pyrazole ring, followed by functionalization at the 4-position to introduce the aminomethyl group, and subsequent N-methylation. A generalized synthetic approach is outlined below.

G cluster_synthesis Generalized Synthetic Workflow start Pyrazole Precursor (e.g., 1,3-dicarbonyl compound) pyrazole_ring Formation of 1-methyl-1H-pyrazole ring start->pyrazole_ring hydrazine Methylhydrazine hydrazine->pyrazole_ring formylation Vilsmeier-Haack Formylation (POCl₃, DMF) pyrazole_ring->formylation aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde formylation->aldehyde amination Reductive Amination (Methylamine, NaBH₃CN) aldehyde->amination final_product This compound amination->final_product

Caption: Generalized synthetic route for the target compound.

A Tiered Strategy for Biological Characterization

To efficiently allocate resources, a tiered screening approach is recommended. This strategy begins with broad, high-throughput assays to identify any general biological activity before proceeding to more specific, resource-intensive investigations.

G tier1 Tier 1: Foundational Screening (Cytotoxicity & Broad Spectrum) tier2 Tier 2: Targeted Mechanistic Assays (Based on Pyrazole Precedent) tier1->tier2 If positive hits or low cytotoxicity sub1_1 MTT Assay (Cytotoxicity) vs. Cancer & Normal Cell Lines tier1->sub1_1 sub1_2 Antimicrobial MIC Panel (Bacteria & Fungi) tier1->sub1_2 sub1_3 Antioxidant Assays (DPPH, ABTS) tier1->sub1_3 tier3 Tier 3: Hit Validation & In Vivo Models (Based on Tier 2 Hits) tier2->tier3 If potent activity in specific assay(s) sub2_1 Anti-inflammatory (COX-1/COX-2 Inhibition) tier2->sub2_1 sub2_2 Anticancer (Tubulin Polymerization, Apoptosis) tier2->sub2_2 sub2_3 Antidiabetic (α-glucosidase Inhibition) tier2->sub2_3 sub2_4 Other... (e.g., Tyrosinase Inhibition) tier2->sub2_4

Caption: A tiered workflow for biological activity screening.

PART 1: Foundational Screening Protocols (Tier 1)

The initial goal is to determine if the compound has any cytotoxic or broad-spectrum biological effects at reasonable concentrations.

A. In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is crucial to establish a therapeutic window and identify potential anticancer activity. It measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal cell line (e.g., BEAS-2B bronchial epithelium) in appropriate media until they reach ~80% confluency.[5][6]

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound MCF-7 (Breast Cancer) A549 (Lung Cancer) BEAS-2B (Normal) Selectivity Index (BEAS-2B / MCF-7)
Test Compound 15.5 25.2 >100 >6.45

| Doxorubicin | 0.8 | 1.2 | 5.4 | 6.75 |

A high Selectivity Index suggests the compound is more toxic to cancer cells than normal cells, a desirable trait.

B. Broad-Spectrum Antimicrobial Screening (MIC Assay)

This determines the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microbes.

Protocol:

  • Microbial Strains: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates under conditions suitable for the specific microbe (e.g., 37°C for 24h for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

PART 2: Targeted Mechanistic Assay Protocols (Tier 2)

If Tier 1 results are promising (e.g., selective cytotoxicity or antimicrobial activity), proceed to assays targeting mechanisms commonly associated with pyrazoles.

A. Anti-inflammatory: COX-1/COX-2 Inhibition Assay

This assay determines if the compound inhibits the cyclooxygenase enzymes, a primary mechanism for many anti-inflammatory drugs.[1]

Protocol:

  • Assay Kit: Utilize a commercially available COX-1/COX-2 inhibitor screening kit (e.g., Cayman Chemical). These kits typically measure the peroxidase activity of the enzyme.

  • Reagent Preparation: Prepare reagents according to the kit's manual. This includes the enzyme (COX-1 or COX-2), heme, and arachidonic acid (substrate).

  • Incubation: In a 96-well plate, add buffer, the enzyme, and various concentrations of the test compound. Include a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: After a set incubation time, measure the product (e.g., Prostaglandin G₂) via colorimetric or fluorescent detection as per the kit's instructions.

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.

B. Anticancer: Tubulin Polymerization Assay

If the compound shows cytotoxicity, this assay investigates if it acts by disrupting the microtubule network, a validated anticancer mechanism.[6]

Protocol:

  • Assay Kit: Use a fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc.).

  • Reaction Setup: In a 96-well plate, add tubulin protein, a fluorescence reporter, and GTP in a specialized buffer.

  • Compound Addition: Add the test compound at various concentrations. Use paclitaxel (promoter) and nocodazole (inhibitor) as controls.

  • Fluorescence Monitoring: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence kinetically over 60 minutes. Polymerization of tubulin into microtubules enhances the fluorescent signal.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a suppressed rate and extent of polymerization compared to the vehicle control. Calculate the IC₅₀ based on the inhibition of the polymerization rate.

G cluster_tubulin Tubulin Polymerization Assay Logic tubulin Tubulin Dimers + GTP + Fluorescent Reporter compound Add Test Compound or Control tubulin->compound polymerization Incubate at 37°C Initiates Polymerization compound->polymerization measurement Kinetic Fluorescence Reading (Measure Signal Increase) polymerization->measurement analysis Analyze Polymerization Curve (Rate & Extent) measurement->analysis

Caption: Workflow for the tubulin polymerization assay.

Conclusion and Future Directions

This technical guide provides a robust, logical framework for the initial biological characterization of this compound. The pyrazole core strongly suggests a high probability of discovering therapeutically relevant activity.[7][10] The proposed tiered approach ensures an efficient and comprehensive evaluation, starting from broad screening and moving towards specific mechanistic studies.

Positive results from any Tier 2 assay would trigger a cascade of further research, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • ADMET Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of disease (e.g., xenograft models for cancer, carrageenan-induced paw edema for inflammation).

By following this structured path, researchers can systematically uncover the biological role of this compound and determine its potential as a lead compound for future drug development.

References

  • Kumar, V., & Gupta, G. (2021). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 13(7), 1-13. [Source: PMC - PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3255401/]
  • BLD Pharm. (n.d.). 1431967-76-8|this compound hydrochloride. Retrieved from BLD Pharm website. [URL: https://www.bldpharm.com/products/1431967-76-8.html]
  • Asif, M. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3237-3253. [Source: ResearchGate, URL: https://www.researchgate.
  • Rathi, E., & Singh, V. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Journal of Chemistry, 2021, 6696957. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8423164/]
  • Faria, J. V., & Vegi, P. F. (2018). Review: biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 18(19), 1646-1664. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Review%3A-biologically-active-pyrazole-derivatives-Faria-Vegi/5f9a65d3e08f8b3c5e8f3e5b1e1b8a1c1d4e4c2f]
  • Patel, R. P., & Patel, K. C. (2022). A review on biological activity of pyrazole contain pyrimidine derivatives. World Journal of Pharmaceutical Research, 11(3), 1234-1250. [URL: https://wjpr.net/abstract_show/18790]
  • Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/22741785/]
  • Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. [URL: https://www.eurekaselect.com/article/46886]
  • Singh, P., & Kumar, A. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1249. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9555776/]
  • Al-Warhi, T., & Al-Hazmi, G. A. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789758/]
  • Al-Ghorbani, M., & Al-Salahi, R. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7890. [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10187425/]
  • Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich website. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh96f10cbd]
  • National Center for Biotechnology Information. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/671225]
  • Bouissane, L., & El Yazidi, M. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1835. [Source: MDPI, URL: https://www.mdpi.com/1422-8599/2024/1/M1835]

Sources

An In-depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS Number: 179873-43-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel therapeutic agents. This guide focuses on N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a disubstituted pyrazole derivative with potential applications as a chemical intermediate in drug discovery and development. While detailed experimental data for this specific compound is not extensively available in peer-reviewed literature, this document consolidates the known properties and provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation based on established principles of pyrazole chemistry.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting.

Core Properties

The fundamental properties of this compound are summarized in the table below. This information is primarily collated from chemical supplier databases.

PropertyValueSource(s)
CAS Number 179873-43-9[3],
Molecular Formula C6H11N3[3]
IUPAC Name This compound
Synonyms 1H-Pyrazole-4-methanamine, N,1-dimethyl-
Molecular Weight 125.17 g/mol
Physical Form Liquid[3],
Boiling Point 202.7 ± 15.0 °C at 760 mmHg
InChI Key LEHGOSZFUSOULZ-UHFFFAOYSA-N[3],
Safety and Handling

This compound is classified as a corrosive substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood.

GHS Hazard Information:

  • Pictogram: GHS05 (Corrosion)[3]

  • Signal Word: Danger[3]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

Precautionary Statements:

A comprehensive list of precautionary statements includes P260, P264, P280, P301+P330+P331, P302+P352, P304+P340, P305+P351+P338, and P310.[3] In case of exposure, immediate medical attention is required.

Storage and Stability

For optimal stability, this compound should be stored in a tightly sealed container in a dark place under an inert atmosphere.[3] Recommended storage temperatures range from 2-8°C.[3] Due to its amine functionality, it may be susceptible to oxidation and should be handled accordingly.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the formylation of a suitable pyrazole precursor followed by reductive amination.

G cluster_0 Synthesis of this compound A 1-Methylpyrazole B Vilsmeier-Haack Formylation (POCl3, DMF) A->B Reagents C 1-Methyl-1H-pyrazole-4-carbaldehyde B->C Intermediate D Reductive Amination (Methylamine, NaBH(OAc)3) C->D Reagents E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol based on general procedures for similar transformations.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

  • To a stirred solution of dimethylformamide (DMF) at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl3).

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methylpyrazole to the reaction mixture.

  • Warm the reaction to room temperature and then heat to 80-90°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Amination of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (in a solvent like THF or water).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise to the reaction mixture.

  • Continue stirring at room temperature overnight, monitoring the reaction by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude this compound by column chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic signatures can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include two singlets for the pyrazole ring protons, a singlet for the N-methyl group on the pyrazole ring, a singlet for the methylene protons, and a singlet for the N-methyl group of the amine. The integration of these peaks would correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyrazole ring, the N-methyl carbon on the pyrazole, the methylene carbon, and the N-methyl carbon of the amine.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (125.17 g/mol ). Fragmentation patterns would likely involve the loss of methyl or aminomethyl groups.

Infrared (IR) Spectroscopy:

  • Characteristic IR absorption bands would be expected for C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching of the pyrazole ring, and N-H bending of the secondary amine.

The following diagram illustrates a general workflow for the characterization of a novel chemical entity like the topic compound.

G cluster_1 Characterization Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (HRMS) A->C Molecular Weight and Formula D Infrared (IR) Spectroscopy A->D Functional Group Analysis E Structural Confirmation B->E C->E D->E G cluster_2 Application in Library Synthesis Core N-methyl-1-(1-methyl-1H- pyrazol-4-yl)methanamine Amidation Amidation Core->Amidation Sulfonylation Sulfonylation Core->Sulfonylation Alkylation N-Alkylation Core->Alkylation UreaFormation Urea Formation Core->UreaFormation Library Diverse Chemical Library Amidation->Library Sulfonylation->Library Alkylation->Library UreaFormation->Library Screening Biological Screening Library->Screening

Caption: Use of the title compound as a scaffold for generating a diverse chemical library.

Conclusion

This compound is a valuable, yet underexplored, chemical entity. Its known physicochemical properties and safety profile provide a solid foundation for its use in a laboratory setting. While specific experimental data on its synthesis and biological activity are sparse, its structural features and the well-documented importance of the pyrazole scaffold in medicinal chemistry suggest that it holds significant potential as a building block for the discovery of new therapeutic agents. The hypothetical synthetic and characterization workflows provided in this guide offer a practical starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further investigation into its biological properties is warranted and could unveil novel pharmacological activities.

References

  • Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. Amazon AWS. Available at: [Link]

  • Supplementary Information. Available at: [Link]

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. Available at: [Link]

  • (1,5-dimethyl-1h-pyrazol-4-yl)methanamine. PubChemLite. Available at: [Link]

  • 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583. PubChem. Available at: [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Available at: [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. Available at: [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available at: [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH 2 -Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of 4-arylmethyl-1-phenylpyrazole and 4-aryloxy-1-phenylpyrazole derivatives as novel androgen receptor antagonists. PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. Available at: [Link]

  • General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available at: [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. Available at: [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. PubChem. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 4-(1-(4-(4-(4-aminophenyl)-1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. Growing Science. Available at: [Link]

  • 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR]. SpectraBase. Available at: [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. NIH. Available at: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ResearchGate. Available at: [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225. NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the core physicochemical properties of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of interest in contemporary chemical research and drug discovery. In the absence of extensive published experimental data for this specific molecule, this document serves as a procedural manual, guiding researchers through in silico prediction and subsequent experimental determination of critical parameters including acid dissociation constant (pKa), lipophilicity (logP/D), and aqueous solubility. The narrative emphasizes the rationale behind methodological choices, offering detailed, self-validating protocols for spectroscopic confirmation (NMR, MS, IR) and physicochemical analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust physicochemical profile for novel chemical entities.

Introduction: The Imperative of Physicochemical Profiling

This compound (CAS No. 179873-43-9) is a substituted pyrazole derivative. The pyrazole motif is a well-established scaffold in medicinal chemistry, and understanding the physicochemical attributes of its derivatives is paramount for predicting their behavior in biological systems.[1] Properties such as ionization state (pKa), lipophilicity (logP), and solubility govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its potential as a therapeutic agent.[2][3] A thorough characterization of these foundational properties is not merely a data collection exercise; it is a critical step in rational drug design, enabling the optimization of drug-like properties and minimizing late-stage attrition in the development pipeline.[4]

This guide provides a logical workflow for the complete physicochemical characterization of this molecule, from initial computational assessment to definitive experimental validation.

Molecular Identity
  • IUPAC Name: this compound

  • CAS Number: 179873-43-9[5]

  • Molecular Formula: C₆H₁₁N₃[5]

  • Molecular Weight: 125.17 g/mol

  • Physical Form: Liquid[5]

  • Boiling Point: 202.7 ± 15.0 °C at 760 mmHg[5]

Caption: Chemical structure of this compound.

In Silico Physicochemical Prediction: Establishing a Baseline

Prior to embarking on laboratory work, computational modeling provides rapid, cost-effective estimations of key physicochemical properties. Software suites like ACD/Percepta utilize large databases of experimental data to predict properties based on chemical structure.[3][4][6] These predictions, while not a substitute for experimental data, are invaluable for experimental design, such as selecting appropriate buffer ranges for pKa determination or solvent ratios for solubility assays.

The algorithms in these programs function by deconstructing the query molecule into fragments and comparing them to fragments of known compounds in their extensive databases.[7] For a molecule like this compound, the software would identify the pyrazole ring, the secondary amine, and the alkyl substituents, and use data from structurally similar compounds to derive a consensus prediction.[4][7]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Prediction Tool Significance in Drug Discovery
pKa (most basic) 9.5 - 10.5 ACD/Percepta[8] Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding.
logP 0.8 - 1.5 ACD/Percepta[6] Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability.
logD at pH 7.4 0.5 - 1.2 ACD/Percepta[6] Represents effective lipophilicity at physiological pH, accounting for both neutral and ionized species.

| Aqueous Solubility | > 1000 µg/mL | ACD/Percepta[9] | Crucial for achieving sufficient concentration in circulation for therapeutic effect and for formulatability. |

Foundational Analysis: Structural Verification and Purity Assessment

Accurate measurement of physicochemical properties is contingent on the unambiguous confirmation of the chemical structure and a high degree of sample purity. The following spectroscopic techniques are fundamental to this initial validation step.

Experimental_Workflow cluster_0 Structural & Purity Verification cluster_1 Physicochemical Characterization Synthesis Compound Synthesis/ Procurement NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-MS) Synthesis->MS IR FT-IR Spectroscopy Synthesis->IR Purity Purity Confirmed (>95%) pKa pKa Determination (Potentiometric Titration) Purity->pKa logD logD₇.₄ Determination (Shake-Flask Method) Purity->logD Solubility Aqueous Solubility (Thermodynamic Assay) Purity->Solubility Data Final Physicochemical Profile pKa->Data logD->Data Solubility->Data

Caption: Logical workflow for the physicochemical characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR should be performed.

Objective: To confirm the carbon-hydrogen framework and connectivity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. Expected signals would include:

      • Singlets for the two N-methyl groups.

      • Singlets or narrow multiplets for the pyrazole ring protons.

      • A singlet for the methylene (-CH₂-) protons.

      • A broad singlet for the secondary amine (N-H) proton, which may be exchangeable with D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integration values with the expected structure.[10] Two-dimensional NMR experiments like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Objective: To confirm the molecular weight of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight or Quadrupole). ESI is a soft ionization technique suitable for polar molecules, minimizing fragmentation and maximizing the observation of the molecular ion.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The basic nitrogen atoms in the molecule will readily accept a proton.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 126.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.[12]

Objective: To identify key functional groups, particularly the N-H bond of the secondary amine.

Methodology:

  • Sample Preparation: As the compound is a liquid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for neat analysis.

  • Data Acquisition: Scan the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic absorption bands:

    • N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹.

    • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹.

    • C-H Stretch (sp²): Peaks just above 3000 cm⁻¹.

    • C=N and C=C Stretch (pyrazole ring): Peaks in the 1500-1650 cm⁻¹ region.

    • C-N Stretch: Peaks in the 1000-1350 cm⁻¹ region.

Experimental Determination of Core Physicochemical Properties

Once structural integrity and purity are confirmed, the experimental determination of pKa, logD, and solubility can proceed.

pKa Determination by Potentiometric Titration

The pKa is the pH at which a compound is 50% ionized. For this compound, the secondary amine is the most basic center. Potentiometric titration is the gold-standard method for pKa determination due to its high precision and direct measurement principle.[13][14]

Causality of Method Choice: This method directly measures the change in pH of a solution upon the addition of a titrant. The inflection point of the resulting titration curve corresponds to the pKa.[15] It is highly robust and less susceptible to interferences from impurities that might affect spectroscopic methods.

Protocol:

  • System Calibration: Calibrate a high-precision pH electrode and meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).[14]

  • Sample Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of 0.15 M KCl solution. The KCl maintains a constant ionic strength throughout the titration.[13]

  • Titration:

    • Place the solution in a jacketed beaker maintained at 25 °C.

    • Titrate the solution with a standardized solution of 0.1 M HCl.

    • Add the titrant in small, precise increments (e.g., 0.02 mL) and record the pH after each addition, allowing the reading to stabilize.[14]

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The maximum of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point.

pKa_Determination cluster_0 Setup cluster_1 Titration cluster_2 Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare Sample in 0.15 M KCl Calibrate->Prepare Titrate Titrate with 0.1 M HCl at 25°C Prepare->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa at Half-Equivalence Point Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity Determination by Shake-Flask Method (logD₇.₄)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. The partition coefficient (logP) describes the lipophilicity of the neutral species, while the distribution coefficient (logD) describes it at a specific pH, accounting for all species. The shake-flask method is the traditional and most reliable method for determining logP/D values.[16][17]

Causality of Method Choice: This method directly measures the equilibrium partitioning of the compound between an aqueous phase (phosphate-buffered saline, PBS, at pH 7.4) and an immiscible organic solvent (n-octanol). This system is the standard model for mimicking partitioning across a biological membrane.[18]

Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.[19]

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase. The concentration should be high enough for accurate quantification but low enough to ensure it is well below the aqueous solubility limit.

  • Partitioning:

    • In a glass vial, combine a known volume of the pre-saturated n-octanol and the compound-containing pre-saturated aqueous phase (e.g., a 1:1 volume ratio).

    • Agitate the vial on a shaker at a constant temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate logD₇.₄ using the formula:

    • logD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Aqueous Solubility Determination (Thermodynamic Method)

Aqueous solubility is critical for ensuring a drug can dissolve in the gastrointestinal tract and bloodstream. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for drug development.[20][21]

Causality of Method Choice: The thermodynamic shake-flask method ensures that the system reaches true equilibrium between the dissolved compound and excess solid, providing a definitive solubility value.[22] This is more informative than kinetic solubility, which can often overestimate solubility due to the formation of supersaturated solutions.[23]

Protocol:

  • Sample Preparation: Add an excess amount of the solid (or liquid) compound to a known volume of PBS (pH 7.4) in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Result Reporting: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

Summary and Conclusion

The physicochemical properties of this compound are critical to its potential utility in research and development. This guide has outlined a systematic approach to characterize this molecule, beginning with computational predictions to guide experimental design, followed by rigorous spectroscopic verification of its structure and purity. The core of this guide provides detailed, validated protocols for the experimental determination of its pKa, lipophilicity (logD₇.₄), and thermodynamic aqueous solubility.

Table 2: Summary of Physicochemical Properties for this compound

Parameter Predicted Value Experimental Value Method
pKa (most basic) 9.5 - 10.5 [To be determined] Potentiometric Titration
logD at pH 7.4 0.5 - 1.2 [To be determined] Shake-Flask Method

| Aqueous Solubility (pH 7.4) | > 1000 µg/mL | [To be determined] | Thermodynamic Shake-Flask |

By adhering to these protocols, researchers can generate a high-quality, reliable physicochemical data package. This data is essential for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design and optimization of new chemical entities for their intended biological applications.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. (2013). YouTube. Retrieved from [Link]

  • Predict Molecular Properties | Percepta Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. (2025). ACS Publications. Retrieved from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • What are the physicochemical properties of drug?. (2023). LookChem. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (2013). PMC - NIH. Retrieved from [Link]

  • Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. (2022). PubMed. Retrieved from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

  • What are the steps for complete structure elucidation with NMR?. (2015). ResearchGate. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine: Synthesis, Characterization, and Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine is a small molecule featuring a substituted pyrazole core, a heterocyclic scaffold of significant interest in medicinal chemistry. While specific literature on this exact compound is sparse, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive overview of its probable synthetic routes, detailed characterization methods, and a forward-looking perspective on its potential biological activities. Drawing from the extensive literature on pyrazole derivatives, we will explore potential therapeutic applications and outline detailed protocols for its in-vitro evaluation as a candidate for anticancer, anti-inflammatory, and antimicrobial therapies. This document serves as a foundational resource for researchers aiming to investigate the therapeutic potential of this and related pyrazole-containing compounds.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. Consequently, pyrazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anticancer therapies, and antimicrobial compounds.[1][2] The subject of this guide, this compound, combines this valuable core with a simple aminomethyl side chain, a feature that can influence solubility, basicity, and receptor binding. The exploration of this compound is therefore a logical step in the ongoing search for novel therapeutics.

Synthesis and Characterization

The most logical and efficient synthetic route to this compound is through the reductive amination of a key precursor, 1-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis of the Precursor: 1-methyl-1H-pyrazole-4-carbaldehyde

Several synthetic routes to 1-methyl-1H-pyrazole-4-carbaldehyde have been reported. A common method involves the methylation of 1H-pyrazole-4-carboxaldehyde.[3]

Diagram: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

G PyrazoleCarboxaldehyde 1H-Pyrazole-4-carboxaldehyde Intermediate Methylation PyrazoleCarboxaldehyde->Intermediate MethylatingAgent Methylating Agent (e.g., Iodomethane) MethylatingAgent->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product 1-methyl-1H-pyrazole-4-carbaldehyde Intermediate->Product

Caption: General scheme for the synthesis of the aldehyde precursor.

Reductive Amination to Yield this compound

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[4] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and methylamine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective reducing agent for this transformation, often tolerating a wide range of functional groups.[5][6][7][8]

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde 1-methyl-1H-pyrazole-4-carbaldehyde ImineFormation In situ Imine/ Iminium Ion Formation Aldehyde->ImineFormation Methylamine Methylamine (or salt) Methylamine->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., THF, DCE) Solvent->ImineFormation Acid Optional: Acetic Acid Acid->ImineFormation ImineFormation->Reduction Immediate Product This compound Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Reductive Amination

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or 1,2-dichloroethane (DCE) under an inert atmosphere, add methylamine hydrochloride (1.2 eq) and a weak base like sodium acetate (1.2 eq), or a solution of methylamine in THF.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Characterization

The synthesized this compound should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Expected signals would include those for the N-methyl groups, the methylene bridge, and the pyrazole ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H and C-N bonds.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final product.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number179873-43-9[9][10][11][12]
Molecular FormulaC₆H₁₁N₃[9][10]
Molecular Weight125.17 g/mol [13]
Boiling Point202.7 ± 15.0 °C at 760 mmHg[9]
Physical FormLiquid[9][10]
Storage2-8°C, inert atmosphere[10]

Potential Pharmacological Activities and Rationale for Investigation

While no specific biological data for this compound has been found in the literature, the extensive research on related pyrazole derivatives provides a strong rationale for investigating its potential in several therapeutic areas.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms.[14] Some act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[15][16] Others have been shown to induce apoptosis in cancer cell lines.[4] The structural simplicity of this compound makes it an interesting scaffold for further derivatization to optimize anticancer potency.

Anti-inflammatory Activity

The most well-known pyrazole-containing drug, Celecoxib, is a selective COX-2 inhibitor used to treat inflammation and pain. Many other pyrazole derivatives have also been reported to possess anti-inflammatory properties, often by modulating inflammatory signaling pathways like NF-κB and MAPK.[17][18]

Antimicrobial Activity

The pyrazole scaffold is also found in compounds with activity against a range of microbial pathogens, including bacteria and fungi.[1][2] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.

Proposed In Vitro Biological Evaluation

Based on the established activities of the pyrazole class of compounds, a tiered screening approach is proposed to evaluate the biological potential of this compound.

Anticancer Screening

A panel of human cancer cell lines representing different tumor types should be used for initial screening.

Experimental Protocol: In Vitro Anticancer Assays [4][14][19][20][21]

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Diagram: Anticancer Screening Workflow

G cluster_screening In Vitro Anticancer Evaluation Compound This compound CellLines Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Compound->CellLines MTT MTT Cell Viability Assay CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Annexin V/PI Apoptosis Assay IC50->Apoptosis If active Mechanism Further Mechanistic Studies Apoptosis->Mechanism

Caption: A stepwise approach for evaluating anticancer potential.

Anti-inflammatory Screening

Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay [16][17][18][22]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

    • Determine the ability of the compound to inhibit NO production.

  • Cytokine Production Assay (ELISA):

    • Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using enzyme-linked immunosorbent assay (ELISA) kits.

Antimicrobial Screening

The antimicrobial activity can be assessed against a panel of clinically relevant bacterial and fungal strains.

Experimental Protocol: In Vitro Antimicrobial Assays [1][2][23][24][25]

  • Broth Microdilution Assay:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth.

Table 2: Proposed In Vitro Screening Panel

Assay TypeModel SystemKey EndpointRationale
Anticancer Human Cancer Cell Lines (MCF-7, A549, etc.)IC₅₀ (Cell Viability)Broad screening for cytotoxic/cytostatic effects.
Apoptosis InductionTo determine if cell death occurs via programmed cell death.
Anti-inflammatory LPS-stimulated RAW 264.7 MacrophagesNO InhibitionMeasures inhibition of a key inflammatory mediator.
TNF-α, IL-6 InhibitionQuantifies the reduction of pro-inflammatory cytokines.
Antimicrobial Bacterial & Fungal Strains (S. aureus, E. coli, C. albicans)MIC (Minimum Inhibitory Concentration)Determines the potency of antimicrobial activity.

Safety Considerations

Based on available safety data for this compound and related compounds, it is classified as a corrosive substance that can cause severe skin burns and eye damage.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule with potential for drug discovery. Its synthesis is readily achievable through established chemical transformations. Based on the extensive pharmacological data for the broader class of pyrazole derivatives, this compound warrants investigation as a potential anticancer, anti-inflammatory, or antimicrobial agent. The in vitro screening protocols outlined in this guide provide a clear roadmap for the initial biological evaluation of this and structurally related compounds. Positive results from these initial screens would justify more in-depth mechanistic studies, lead optimization, and eventual in vivo testing, paving the way for the development of novel pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Molecules, 22(8), 1373.
  • Gomha, S. M., et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(9), 733-755.
  • Kumar, V., et al. (2013). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. Bioorganic & Medicinal Chemistry, 21(19), 5654-5674.
  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]

  • PubMed. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

  • Eurofins. (n.d.). In vitro Antimicrobials. Retrieved from [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Wisdomlib. (2025). In vitro antimicrobial screening: Significance and symbolism. Retrieved from [Link]

  • Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • NIH. (2014). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • The Hive. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. Retrieved from [Link]

  • ACS Omega. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). Reductive Amination. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Organic Process Research & Development. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2013). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. Retrieved from [Link]

  • Arkivoc. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis, Analog Design, and Pharmacological Evaluation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] This guide provides a comprehensive technical overview of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a structurally intriguing yet underexplored pyrazole derivative. We will delineate a robust synthetic pathway to the core molecule, propose a rational framework for the design of novel structural analogs and derivatives, and detail a strategic workflow for their pharmacological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of novel pyrazole-based compounds.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3] This structural motif imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions, making it a highly sought-after component in drug design.[3] Marketed drugs containing the pyrazole core span a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs such as ruxolitinib, and treatments for erectile dysfunction like sildenafil.[3] The versatility of the pyrazole scaffold underscores the potential for the discovery of novel therapeutic agents through the exploration of new substitution patterns and derivatives.

This guide focuses on the systematic exploration of chemical space around the this compound core, providing a roadmap from synthesis to biological characterization.

Synthesis of the Core Scaffold: this compound

A plausible and efficient synthesis of the target compound can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by functionalization at the 4-position and subsequent elaboration of the methanamine side chain.

Proposed Synthetic Protocol

A robust synthetic route is proposed, leveraging established methodologies for pyrazole synthesis and functionalization.[2][4]

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The synthesis of the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, can be accomplished starting from a suitable precursor, such as 4-formylpyrazole. N-alkylation of the pyrazole ring is a critical step. While various methods exist, a common approach involves the use of an alkylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like potassium carbonate.[1][5]

  • Materials: 4-formylpyrazole, Methyl iodide, Potassium carbonate, Acetone.

  • Procedure:

    • To a solution of 4-formylpyrazole in acetone, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide dropwise to the suspension.

    • Reflux the reaction mixture for 12-18 hours, monitoring progress by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to this compound

The final step involves the formation of the N-methylmethanamine side chain via reductive amination of the aldehyde intermediate.[6][7] This reaction is typically carried out using a primary amine (methylamine) and a reducing agent.

  • Materials: 1-methyl-1H-pyrazole-4-carbaldehyde, Methylamine (as a solution in a suitable solvent like THF or as a salt), Sodium triacetoxyborohydride, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in DCM.

    • Add the methylamine solution to the reaction mixture.

    • Stir at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride portion-wise to the mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination 4-formylpyrazole 4-formylpyrazole Reagents1 Methyl Iodide, K2CO3 Acetone, Reflux 4-formylpyrazole->Reagents1 Intermediate 1-methyl-1H-pyrazole-4-carbaldehyde Reagents1->Intermediate Reagents2 Methylamine, NaBH(OAc)3 DCM Intermediate->Reagents2 Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Proposed two-step synthesis of the core molecule.

Design of Structural Analogs and Derivatives

A systematic approach to analog design involves modifying distinct regions of the core molecule to probe structure-activity relationships (SAR).[8] The following sections outline key areas for structural modification.

Modification of the Pyrazole N1-Substituent

The N1-methyl group can be replaced with a variety of alkyl and aryl groups to explore the impact on biological activity.

  • Rationale: Altering the size, lipophilicity, and electronic properties of the N1-substituent can influence binding to biological targets.[9]

  • Proposed Modifications:

    • Small Alkyl Groups: Ethyl, propyl, isopropyl, cyclopropyl.

    • Bulky Alkyl Groups: t-butyl, cyclohexyl.

    • Aryl and Heteroaryl Groups: Phenyl, substituted phenyl (e.g., 4-fluorophenyl, 4-methoxyphenyl), pyridyl.

Substitution on the Pyrazole Ring

Introducing substituents at the C3 and C5 positions of the pyrazole ring can significantly impact the molecule's properties.

  • Rationale: These positions are often key interaction points with protein targets.[9]

  • Proposed Modifications:

    • Small Alkyl and Halogen Groups: Methyl, ethyl, chloro, bromo.

    • Aryl and Heteroaryl Groups: Phenyl, pyridyl, thiophenyl.

Variation of the Methanamine Side Chain

The N-methyl-methanamine side chain offers several points for modification.

  • Rationale: The nature and length of this linker, as well as the substitution on the nitrogen, can influence pharmacokinetics and target engagement.

  • Proposed Modifications:

    • N-Substituent: H (secondary amine), ethyl, benzyl.

    • Linker Length: Ethanamine, propanamine.

    • Amide Formation: Conversion of the amine to various amides.

Analog Design Strategy Diagram

Analog_Design cluster_mods Structural Modification Points cluster_examples Example Analogs Core_Molecule This compound N1_Substituent N1-Substituent (R1) Core_Molecule->N1_Substituent Modify Pyrazole_Ring Pyrazole Ring (C3, C5) Core_Molecule->Pyrazole_Ring Modify Side_Chain Methanamine Side Chain (R2, Linker) Core_Molecule->Side_Chain Modify Analog1 R1 = Phenyl N1_Substituent->Analog1 Analog2 C3 = Chloro Pyrazole_Ring->Analog2 Analog3 R2 = Ethyl Side_Chain->Analog3

Caption: Strategy for designing structural analogs.

Pharmacological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized analogs.

Primary In Vitro Screening

Initial screening should focus on a panel of assays relevant to the known pharmacological activities of pyrazole derivatives, such as anticancer and anti-inflammatory effects.[10][11][12]

  • Anticancer Activity:

    • Cell Viability Assays (MTT, MTS): A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) should be used to determine the half-maximal inhibitory concentration (IC50) of the compounds.[13][14]

  • Anti-inflammatory Activity:

    • Cyclooxygenase (COX-1/COX-2) Inhibition Assays: To assess the potential of the compounds to inhibit these key enzymes in the inflammatory pathway.

    • Nitric Oxide (NO) Production Assay: In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of NO, a pro-inflammatory mediator.

Secondary and Mechanistic Assays

Promising compounds from the primary screen should be advanced to more specific assays to elucidate their mechanism of action.

  • For Anticancer Leads:

    • Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the observed cytotoxicity is due to the induction of programmed cell death.

    • Cell Cycle Analysis: To investigate if the compounds cause cell cycle arrest at specific phases.

    • Kinase Inhibition Profiling: To identify potential protein kinase targets, as many pyrazole-containing drugs are kinase inhibitors.

  • For Anti-inflammatory Leads:

    • Cytokine Production Assays (ELISA): To measure the inhibition of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in LPS-stimulated immune cells.

In Vivo Evaluation

Select lead compounds with favorable in vitro profiles should be evaluated in animal models.

  • For Anticancer Leads:

    • Xenograft Models: Human tumor cells are implanted in immunocompromised mice to assess the compound's ability to inhibit tumor growth.

  • For Anti-inflammatory Leads:

    • Carrageenan-induced Paw Edema Model: A standard model in rodents to evaluate acute anti-inflammatory activity.

Pharmacological Screening Cascade Diagram

Screening_Cascade Library Library of Synthesized Analogs Primary_Screen Primary In Vitro Screening (Cytotoxicity, COX Inhibition) Library->Primary_Screen Hit_Identification Hit Identification (Potent & Selective Compounds) Primary_Screen->Hit_Identification Secondary_Assays Secondary & Mechanistic Assays (Apoptosis, Cytokine Profiling) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection (Favorable In Vitro Profile) Secondary_Assays->Lead_Selection In_Vivo In Vivo Evaluation (Xenograft, Edema Models) Lead_Selection->In_Vivo Preclinical_Candidate Preclinical Candidate In_Vivo->Preclinical_Candidate

Caption: A tiered approach for pharmacological evaluation.

Data Presentation and Interpretation

Quantitative data from the pharmacological evaluation should be summarized in tables for clear comparison of analog performance.

Table 1: Example Data Summary for Anticancer Screening

Compound IDR1R2C3/C5MCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
Core-CH3-CH3H/H>50>50>50
Analog 1Phenyl-CH3H/H15.222.518.9
Analog 2-CH3-CH3Cl/H8.712.110.4
Analog 3-CH3EthylH/H45.3>50>50

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for its synthesis, the rational design of its analogs, and a systematic approach to their pharmacological evaluation. By leveraging the established importance of the pyrazole core in medicinal chemistry, the exploration of this chemical space holds significant potential for the discovery of new drugs with improved efficacy and safety profiles.

References

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. American Chemical Society. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine. Figshare. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. EJBPS. [Link]

  • Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. PubMed. [Link]

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. National Institutes of Health. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. ResearchGate. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Link]

  • Synthetic route to polysubstituted pyrazole derivatives. ResearchGate. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Semantic Scholar. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the In Vitro Characterization of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Given the structural similarities of this compound to known histamine H3 receptor antagonists, this guide will place a particular emphasis on assays relevant to G-protein coupled receptor (GPCR) targets, while also outlining a broader strategy for profiling its biological activity.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed experimental protocols but also the scientific rationale behind the selection of each assay, ensuring a thorough and logical approach to the characterization of this compound.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of this compound is a prerequisite for any biological testing. These properties influence its handling, formulation, and interpretation of biological data.

1.1. Identity and Purity Confirmation

The identity and purity of the test compound must be rigorously established to ensure the validity of subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure. The expected shifts and coupling constants should be consistent with the structure of this compound. For instance, characteristic signals for the methyl groups, the pyrazole ring protons, and the methylene bridge should be observed and assigned.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, further confirming its elemental composition.[7][8]

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) should be employed to determine the purity of the compound. A purity level of ≥95% is generally required for in vitro biological assays.

ParameterMethodAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSSpectra consistent with the proposed structure.
Purity HPLC-UV/MS≥95%

1.2. Solubility Determination

Solubility is a critical parameter that can significantly impact the results of in vitro assays. Poor solubility can lead to an underestimation of a compound's potency.[9]

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the stock solution in a series of aqueous buffers with pH values relevant to physiological conditions (e.g., pH 5.0, 6.5, and 7.4).

  • Incubate the samples for a defined period (e.g., 2 hours) at room temperature.

  • Measure the turbidity of the samples using a nephelometer or a plate reader capable of measuring light scattering.

  • The highest concentration that does not show significant precipitation is considered the kinetic solubility under those conditions.

In Vitro Pharmacological Characterization: Primary Target Hypothesis - Histamine H3 Receptor

The structural features of this compound, particularly the substituted pyrazole ring and the alkylamine side chain, bear resemblance to known non-imidazole histamine H3 receptor antagonists.[4][10] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[5] Antagonists of this receptor have therapeutic potential in a range of neurological disorders.[5]

2.1. Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays directly measure the interaction between the compound and the receptor.

Experimental Protocol: Radioligand Competition Binding Assay for Histamine H3 Receptor

  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Non-specific binding control: A high concentration of an unlabeled, high-affinity H3 receptor ligand (e.g., ciproxifan).[12]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • In a 96-well plate, combine the cell membranes, [³H]-Nα-methylhistamine, and varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2.2. Functional Assays

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.[13] The histamine H3 receptor is a Gi-coupled GPCR, meaning its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

Experimental Protocol: cAMP Accumulation Assay

  • Objective: To determine the functional activity of this compound at the human histamine H3 receptor.

  • Materials:

    • A cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 or HEK293).

    • Forskolin (an adenylyl cyclase activator).

    • A known H3 receptor agonist (e.g., R-(-)-α-methylhistamine).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure (Antagonist Mode):

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of the H3 receptor agonist in the presence of forskolin.

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For an antagonist, an increase in cAMP levels (reversal of agonist-induced inhibition) will be observed with increasing compound concentration.

    • Determine the IC₅₀ value for the antagonist effect.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Potential Antagonist) GPCR Histamine H3 Receptor (Gi-coupled) Ligand->GPCR Binds to receptor G_protein Gi Protein GPCR->G_protein Inhibits activation AC Adenylyl Cyclase G_protein->AC Inhibition relieved cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Hypothetical antagonistic action at a Gi-coupled GPCR.

Broader In Vitro Profiling

To build a comprehensive profile of this compound, it is crucial to assess its activity against a wider range of biological targets. Pyrazole derivatives have been reported to exhibit various pharmacological effects.[15][16]

3.1. Secondary Pharmacology (Off-Target Screening)

A broad panel of receptor and enzyme assays should be used to identify potential off-target activities. This is critical for understanding the compound's selectivity and potential for side effects. Commercial services offer screening against panels of hundreds of targets.

3.2. Evaluation of Other Potential Activities

Based on the known biological activities of pyrazole derivatives, the following assays are recommended:

  • Anti-inflammatory Activity:

    • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: To assess the potential for NSAID-like activity.

    • Cytokine Release Assays: Using lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assays: To determine the lowest concentration of the compound that inhibits the visible growth of a range of bacterial and fungal strains.[8]

  • Anticancer Activity:

    • Cell Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or cytostatic effects of the compound on a panel of cancer cell lines.[17]

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_primary Primary Target Characterization (H3R) cluster_secondary Broader Biological Profiling Purity Purity & Identity (NMR, MS, HPLC) Solubility Solubility Determination Binding Receptor Binding Assay (Ki determination) Solubility->Binding Functional Functional Assay (cAMP accumulation) Binding->Functional Off_Target Off-Target Screening (Receptor/Enzyme Panel) Functional->Off_Target Other_Activities Other Potential Activities (Anti-inflammatory, Antimicrobial, Anticancer) Off_Target->Other_Activities

Caption: A logical workflow for in vitro characterization.

Data Interpretation and Next Steps

The data generated from these in vitro studies will provide a comprehensive initial profile of this compound.

AssayKey ParameterInterpretation
Receptor Binding KiPotency of binding to the target receptor.
Functional Assay IC₅₀ / EC₅₀Efficacy as an agonist, antagonist, or inverse agonist.
Off-Target Screen % InhibitionSelectivity profile and potential for off-target effects.
Cell-based Assays IC₅₀ / MICPotency in a more complex biological system.

A potent and selective histamine H3 receptor antagonist with good solubility would be a promising candidate for further preclinical development. Conversely, significant off-target activity or poor solubility might necessitate chemical modification or de-selection. The totality of the in vitro data will guide the decision-making process for advancing this compound in the drug discovery pipeline.

References

  • Stark, H., et al. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie, 328(5), 469-472. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

  • Ionescu, D., et al. (2020). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Pharmaceutics, 12(10), 957. [Link]

  • El-Sayed, M. A. A., et al. (2023). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 16(1), 104412. [Link]

  • Al-Hourani, B. J., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 14(1), 1234. [Link]

  • Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(12), 939-950. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • de Faria, A. R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660548. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry, 45(38), 17826-17843. [Link]

  • Du, Y., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 282-290. [Link]

  • Patel, R. B., et al. (2018). Synthesis, Characterization and in vitro Antimicrobial Evaluation of Pyrazole Based Oxothiazolidine Hybrids. Asian Journal of Chemistry, 30(8), 1731-1735. [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Indian Chemical Society, 98(12), 100223. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 17(1), 105423. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • ResearchGate. (n.d.). Structures of some known histamine H3-receptor antagonists and the target molecules of this study. [Link]

  • Vollinga, R. C., et al. (2000). Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds. Journal of Medicinal Chemistry, 43(21), 3987-3994. [Link]

  • Kathmann, M., et al. (1998). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 331(1), 25-30. [Link]

  • Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(16), 2133-2138. [Link]

  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Asati, V., & Srivastava, S. (2020). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 10(11), 147-156. [Link]

Sources

Methodological & Application

Application Notes and Protocols for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and characterization of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. The synthetic protocol is centered around a two-step process commencing with the formylation of 1-methyl-1H-pyrazole to yield the key intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, followed by a reductive amination with methylamine. This guide offers detailed, step-by-step methodologies, explains the chemical principles underpinning the experimental choices, and outlines the necessary analytical techniques for the structural elucidation and purity assessment of the final product.

Introduction

Pyrazole-containing compounds are a prominent class of heterocyclic scaffolds in modern drug discovery, exhibiting a wide array of biological activities. The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and pharmacological profiles. This compound is a secondary amine derivative that serves as a valuable building block for the synthesis of more complex molecules. Its synthesis is primarily achieved through the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde, a versatile and efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This document details a representative experimental protocol for the preparation and characterization of this compound, intended to be a practical resource for researchers in the field.

Chemical Synthesis Workflow

The synthesis of this compound is accomplished in two primary stages:

  • Vilsmeier-Haack Formylation: Synthesis of the aldehyde intermediate, 1-methyl-1H-pyrazole-4-carbaldehyde, from 1-methyl-1H-pyrazole.

  • Reductive Amination: Reaction of the aldehyde with methylamine, followed by in-situ reduction to yield the target secondary amine.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole-4-carbaldehyde 1-methyl-1H-pyrazole->1-methyl-1H-pyrazole-4-carbaldehyde Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->1-methyl-1H-pyrazole-4-carbaldehyde Final_Product This compound 1-methyl-1H-pyrazole-4-carbaldehyde->Final_Product Reductive Amination Methylamine Methylamine Methylamine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[4][5][6][7][8] This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-pyrazole82.108.21 g0.10
Phosphorus oxychloride (POCl₃)153.3316.87 g (10.2 mL)0.11
N,N-Dimethylformamide (DMF)73.0921.93 g (23.2 mL)0.30
Dichloromethane (DCM)84.93100 mL-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 1-methyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of this compound (Final Product)

Reductive amination involves the formation of an imine or iminium ion intermediate from an aldehyde and an amine, which is then reduced in situ to the corresponding amine.[9][10][11][12] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-methyl-1H-pyrazole-4-carbaldehyde110.115.51 g0.05
Methylamine (40% solution in water)31.064.66 g (5.2 mL)0.06
Sodium borohydride (NaBH₄)37.832.27 g0.06
Methanol (MeOH)32.04100 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated sodium bicarbonate (NaHCO₃) solution-As needed-
Anhydrous sodium sulfate (Na₂SO₄)142.04As needed-

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde in methanol. Add the aqueous solution of methylamine and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Drying: Add dichloromethane (DCM) to the residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization. For the purification of secondary amines, acidic extraction can be an effective method.[13]

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

    • Two singlets for the pyrazole ring protons.

    • A singlet for the N-methyl group on the pyrazole ring.

    • A singlet for the methylene bridge protons (-CH₂-).

    • A singlet for the N-methyl group of the amine.

    • A broad singlet for the amine proton (-NH-), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display signals for all unique carbon atoms in the molecule. Expected chemical shifts would correspond to the pyrazole ring carbons, the methylene carbon, and the two N-methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₆H₁₁N₃), the expected molecular ion peak [M]⁺ would be at m/z = 125.10. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the final product and identifying any volatile impurities.[15][16] The sample is separated on a GC column, and the mass spectrum of the eluting components is recorded. The final product should ideally show a single major peak in the gas chromatogram.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride (NaBH₄) is a flammable solid and can react with water to produce hydrogen gas.

  • Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle in a well-ventilated area.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol described in this document provides a robust and reproducible method for the synthesis of this compound. By following the detailed steps for synthesis, purification, and characterization, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The principles of the Vilsmeier-Haack reaction and reductive amination are well-established and offer a versatile approach to the synthesis of a wide range of pyrazole derivatives.

References

  • Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 0-0.
  • El-Gharably, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26689-26714.
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • ResearchGate. (2025).
  • Patil, Z.B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2025). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines.
  • Olin, J. F. (1945). U.S. Patent No. 2,377,511. Washington, DC: U.S.
  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Sigma-Aldrich. (n.d.).
  • Indian Academy of Sciences. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 135(50).
  • Master Organic Chemistry. (2017).
  • BLD Pharm. (n.d.). 1431967-76-8|this compound hydrochloride.
  • Organic Reactions. (1999). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Chemistry Steps. (n.d.).
  • Indian Academy of Sciences. (2016). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of Chemical Sciences, 128(1), 123-129.
  • Sigma-Aldrich. (n.d.). This compound | 179873-43-9.
  • SpectraBase. (n.d.). 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts.
  • BLD Pharm. (n.d.). 400877-05-6|(1-Methyl-1H-pyrazol-4-yl)methanamine.
  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(10), 1648.
  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals.
  • ResearchGate. (2023). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.
  • Shimadzu. (n.d.).

Sources

Application Notes and Protocols for In Vitro Characterization of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a Monoamine Oxidase Inhibitor

Monoamine oxidases (MAOs) are a class of enzymes responsible for the degradation of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine.[1] Both isoforms are capable of degrading dopamine.[1][3] Due to their critical role in regulating neurotransmitter levels, MAOs are significant therapeutic targets for a range of neurological and psychiatric disorders, including depression and Parkinson's disease.[4][5][6]

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be present in numerous biologically active compounds.[4][7] Notably, various pyrazole derivatives have been identified as potent inhibitors of monoamine oxidases.[4][7][8][9] The structural features of this compound, incorporating both a pyrazole ring and a methylamine moiety, suggest a potential interaction with the active site of MAO enzymes. This document provides a comprehensive guide for the in vitro evaluation of this compound as a putative MAO inhibitor, detailing robust and validated assay protocols.

Principle of Monoamine Oxidase Inhibition Assays

The in vitro assays described herein are designed to quantify the inhibitory potential of this compound against both MAO-A and MAO-B. The two primary methods detailed are a fluorometric assay and a more sensitive luminescent assay. Both assays are based on the enzymatic activity of MAO, which produces hydrogen peroxide (H₂O₂) as a byproduct of monoamine oxidation.

Fluorometric Assay

In this assay, the hydrogen peroxide produced by the MAO-catalyzed reaction is used to oxidize a non-fluorescent substrate into a highly fluorescent product. The increase in fluorescence intensity is directly proportional to the MAO activity. The inhibitory effect of the test compound is determined by measuring the reduction in fluorescence in its presence.

Luminescent Assay

The luminescent assay, often referred to as the MAO-Glo™ assay, utilizes a pro-luciferin substrate that is converted by MAO into luciferin.[10][11] In a subsequent step, the newly formed luciferin is a substrate for luciferase, which generates a stable, light-emitting signal.[10][11] The intensity of the luminescent signal is directly proportional to the MAO activity. This "add-mix-measure" format is highly sensitive and particularly well-suited for high-throughput screening (HTS).[11]

Signaling Pathway and Experimental Workflow

To contextualize the in vitro assays, it is essential to understand the biological role of MAOs in neurotransmitter metabolism and the general workflow for inhibitor screening.

Monoamine Neurotransmitter Degradation Pathway

MAO_Pathway Monoamine Neurotransmitter Degradation Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Mitochondrion (Presynaptic Neuron) Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release MAO_A MAO-A Dopamine_vesicle->MAO_A Degradation MAO_B MAO-B Dopamine_vesicle->MAO_B Degradation Serotonin_vesicle Serotonin Serotonin_synapse Serotonin Serotonin_vesicle->Serotonin_synapse Release Serotonin_vesicle->MAO_A Degradation Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Norepinephrine_vesicle->MAO_A Degradation Dopamine_synapse->Dopamine_vesicle Reuptake (DAT) Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Serotonin_synapse->Serotonin_vesicle Reuptake (SERT) Serotonin_receptor Serotonin Receptor Serotonin_synapse->Serotonin_receptor Binding Norepinephrine_synapse->Norepinephrine_vesicle Reuptake (NET) Norepinephrine_receptor Norepinephrine Receptor Norepinephrine_synapse->Norepinephrine_receptor Binding DOPAC DOPAC MAO_A->DOPAC DHMA DHMA MAO_A->DHMA Five_HIAA 5-HIAA MAO_A->Five_HIAA MAO_B->DOPAC HVA HVA DOPAC->HVA via COMT

Caption: Degradation of monoamine neurotransmitters by MAO-A and MAO-B in the presynaptic neuron.

General Experimental Workflow for MAO Inhibitor Screening

Workflow Experimental Workflow for MAO Inhibitor Screening cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_prep Prepare 96-well Plate reagent_prep->plate_prep add_inhibitor Add Test Compound or Control plate_prep->add_inhibitor add_enzyme Add MAO Enzyme Solution add_inhibitor->add_enzyme incubate1 Pre-incubation (e.g., 10 min at 37°C) add_enzyme->incubate1 add_substrate Add Substrate Mix incubate1->add_substrate incubate2 Incubation (e.g., 30-60 min at 37°C) add_substrate->incubate2 read_plate Read Fluorescence/Luminescence incubate2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis

Caption: A generalized workflow for screening potential MAO inhibitors in a 96-well plate format.

Detailed Protocols

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol is adapted from commercially available kits and provides a robust method for determining the IC₅₀ values of this compound for both MAO-A and MAO-B.[12][13][14]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound

  • MAO substrate (e.g., p-Tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or equivalent)

  • MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline or Pargyline) as positive controls[14]

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: ~530-540 nm, Emission: ~585-595 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in MAO Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Prepare a working solution of MAO-A and MAO-B enzymes in MAO Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a substrate working solution containing the MAO substrate, HRP, and the fluorescent probe in MAO Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of MAO Assay Buffer to all wells.

    • Add 10 µL of the diluted this compound solutions to the respective wells.

    • Include wells for a positive control inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B) and a vehicle control (DMSO in assay buffer).

    • Add 40 µL of the MAO enzyme working solution (MAO-A or MAO-B) to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 100 µL of the substrate working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle))

  • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15][16]

Protocol 2: Luminescent Assay for MAO-A and MAO-B Inhibition (MAO-Glo™ Assay)

This protocol is based on the principles of the Promega MAO-Glo™ Assay and offers higher sensitivity compared to the fluorometric method.[10][11][17][18]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO-Glo™ substrate, Luciferin Detection Reagent, and appropriate buffers)

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as positive controls

  • DMSO

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound as described in the fluorometric assay protocol.

  • Assay Setup:

    • Add 12.5 µL of the diluted test compound or control to the wells of a 96-well plate.

    • Add 12.5 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate at room temperature for 15 minutes.

  • MAO Reaction:

    • Add 25 µL of the MAO-Glo™ substrate solution to each well to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Luminescence Detection:

    • Add 50 µL of the Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-producing step.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition as described for the fluorometric assay, using luminescence values instead of fluorescence.

  • Determine the IC₅₀ value by plotting the % inhibition against the logarithm of the compound concentration.[15]

Data Presentation

The inhibitory activity of this compound against MAO-A and MAO-B should be summarized in a clear and concise table.

CompoundTargetAssay TypeIC₅₀ (nM) [± SEM]Selectivity Index (MAO-A/MAO-B)
This compoundMAO-AFluorometric[Insert Value][Insert Value]
This compoundMAO-BFluorometric[Insert Value]
This compoundMAO-ALuminescent[Insert Value][Insert Value]
This compoundMAO-BLuminescent[Insert Value]
Clorgyline (Control)MAO-A[Assay Type][Insert Value][Insert Value]
Selegiline (Control)MAO-B[Assay Type][Insert Value]

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:

  • No-Enzyme Control: To determine the background signal.

  • Vehicle Control (DMSO): To establish the 100% enzyme activity level.

  • Positive Control Inhibitors: To validate the assay performance and provide a benchmark for inhibitory potency. (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).

  • Compound Interference Controls: It is advisable to test the effect of the compound on the detection system itself (e.g., by adding it to a reaction with pre-formed fluorescent or luminescent product) to rule out false-positive or false-negative results.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the in vitro characterization of this compound as a potential inhibitor of monoamine oxidase A and B. By employing both fluorometric and highly sensitive luminescent assays, researchers can obtain robust and reproducible data on the compound's inhibitory potency and selectivity. The inclusion of appropriate controls and rigorous data analysis will ensure the scientific integrity of the findings, paving the way for further investigation into the therapeutic potential of this and similar pyrazole derivatives.

References

  • Shih, J. C., Chen, K., & Ridd, M. J. (1999). Monoamine oxidase: from genes to behavior. Annual review of neuroscience, 22, 197-217.
  • Secci, D., Bolasco, A., Chimenti, P., & Carradori, S. (2011). The state of the art of pyrazole derivatives as monoamine oxidase inhibitors and antidepressant/anticonvulsant agents. Current medicinal chemistry, 18(33), 5114-5144.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews Neuroscience, 7(4), 295-309.
  • Carradori, S., & Secci, D. (2018). Pyrazole-based compounds as monoamine oxidase inhibitors.
  • Finberg, J. P. (2014). Update on the pharmacology of selective inhibitors of MAO-A and MAO-B: focus on modulation of CNS monoamine neurotransmitter release. Pharmacology & therapeutics, 143(2), 133-152.
  • Foley, P. (2006). Selective MAO-B inhibitors: a review of their therapeutic potential in the treatment of Parkinson's disease. CNS drugs, 20(9), 715-731.
  • Promega Corporation. (2023). MAO-Glo™ Assay Technical Bulletin (TB345).
  • Arigobio Laboratory. (n.d.). ARG82183 Monoamine Oxidase Activity Assay Kit (Fluorometric).
  • Abcam. (n.d.). Monoamine Oxidase B (MOA-B) Inhibitor Screening Kit (Fluorometric) (ab284511).
  • Henley, C. (n.d.). Neurotransmitter Clearance. In Introduction to Neurobiology. University of Oregon Libraries.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin.
  • BioVision Incorporated. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
  • Krishnan, K. R. (2007). Monoamine oxidase inhibitors.
  • Chimenti, F., Secci, D., Bolasco, A., Chimenti, P., Bizzarri, B., Granese, A., ... & Tita, B. (2009). Synthesis and biological evaluation of novel 1, 3, 5-trisubstituted-4, 5-dihydro-(1H)-pyrazole derivatives as human monoamine oxidase inhibitors. Bioorganic & medicinal chemistry, 17(4), 1635-1642.
  • Sahoo, A., Kumar, S., & De, A. U. (2011). Synthesis and biological evaluation of some new pyrazole derivatives as potential monoamine oxidase (MAO) inhibitors. Der Pharma Chemica, 3(6), 481-489.
  • Wouters, J. (1998). Structural aspects of monoamine oxidase and its inhibitors. Current medicinal chemistry, 5(2), 137-162.
  • Tipton, K. F., Boyce, S., O'Sullivan, J., Davey, G. P., & Healy, J. (2004). Monoamine oxidases: certainties and uncertainties. Current medicinal chemistry, 11(15), 1965-1982.
  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery: a guide for medicinal chemists and pharmacologists. John Wiley & Sons.
  • Fowler, C. J., & Ross, S. B. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Medicinal research reviews, 4(3), 323-358.
  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Retrieved from [Link]

  • GraphPad Software. (n.d.). GraphPad Prism. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
  • Krippendorff, B. F., et al. (2007). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Journal of biomolecular screening, 12(4), 461-470.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2020). How to input data to determine IC50 (of an enzyme inhibition assay)
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Promega Corporation. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.
  • Promega Corpor
  • YouTube. (2021, January 13). Graphviz tutorial.
  • Sketchviz. (n.d.). Graphviz Examples and Tutorial.
  • Graphviz. (2024, September 28). DOT Language.
  • GraphViz Examples and Tutorial. (n.d.). Simple Graph.
  • graphviz 0.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.

Sources

Application Notes and Protocols for In Vivo Evaluation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction: The novel molecule, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, possesses structural motifs suggestive of interaction with key neurological pathways. The presence of a pyrazole ring, a privileged scaffold in medicinal chemistry, coupled with a secondary amine, points towards potential activity as a modulator of monoamine systems.[1][2][3][4] This guide provides a comprehensive framework for the in vivo characterization of this compound, focusing on two primary, plausible mechanisms of action: Monoamine Oxidase (MAO) inhibition and Trace Amine-Associated Receptor 1 (TAAR1) agonism. Our approach is grounded in established preclinical models and emphasizes scientific integrity, ensuring that the generated data is robust and translatable.

Part 1: Mechanistic Hypothesis and In Vivo Model Selection

The chemical structure of this compound suggests its potential to interact with monoamine systems. Monoamine oxidases (MAOs) are enzymes that degrade monoamine neurotransmitters, and their inhibition can lead to antidepressant and neuroprotective effects.[5][6] Trace amine-associated receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic neurotransmission and is a promising target for psychiatric and neurological disorders.[7][8] The in vivo models proposed herein are designed to rigorously test these hypotheses.

Hypothesis 1: this compound as a Monoamine Oxidase Inhibitor (MAOI)

MAOIs have therapeutic applications in depression and Parkinson's disease.[6][9][10] In vivo models for MAOIs often involve inducing a pathological state that can be ameliorated by the modulation of monoamine levels.

Recommended In Vivo Models for MAO Inhibition:

  • Toxin-Induced Models of Parkinson's Disease: These models are well-established for evaluating the neuroprotective effects of MAOIs.[9][10]

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: In rodents, MPTP is converted to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. MAO-B inhibitors can prevent this conversion.[9][10]

    • 6-OHDA (6-hydroxydopamine) Model: This neurotoxin is directly injected into the brain to create lesions in the dopaminergic system.[9]

    • Rotenone and Paraquat Models: These pesticides induce parkinsonian-like pathology and are useful for studying the neuroprotective effects of compounds.[9]

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common behavioral despair models used to screen for antidepressant activity. An increase in mobility time is indicative of an antidepressant effect.

  • Cardiac Hypertrophy Model: MAO inhibition has shown protective effects in models of cardiac hypertrophy, a potential secondary indication to explore.[11]

Hypothesis 2: this compound as a Trace Amine-Associated Receptor 1 (TAAR1) Agonist

TAAR1 agonists are being investigated for the treatment of schizophrenia, depression, addiction, and cognitive deficits.[8][12][13]

Recommended In Vivo Models for TAAR1 Agonism:

  • Dopamine Transporter Knockout (DAT-KO) Rodent Model: These animals exhibit spontaneous hyperlocomotion due to elevated extracellular dopamine levels. TAAR1 agonists have been shown to reduce this hyperactivity, indicating a potential antipsychotic effect.[7][13][14]

  • Psychostimulant-Induced Hyperactivity: The ability of a compound to block the hyperlocomotion induced by psychostimulants like amphetamine or cocaine can suggest antipsychotic-like properties.[8]

  • Models of Cognitive Dysfunction:

    • Scopolamine-Induced Amnesia: This model is used to assess pro-cognitive effects.[15]

    • Amyloid-β (Aβ) Infusion Model: This model is relevant for studying potential therapeutic effects in Alzheimer's disease, where TAAR1 agonism has shown some promise.[12]

  • Forced Swim Test (FST): TAAR1 agonists can also exhibit antidepressant-like effects in this model.[13]

Part 2: Experimental Protocols

Protocol 1: Evaluation of Neuroprotective Effects in the MPTP Mouse Model of Parkinson's Disease

Objective: To determine if this compound can prevent MPTP-induced dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride

  • This compound

  • Vehicle (e.g., saline, DMSO/saline)

  • Apparatus for behavioral testing (e.g., rotarod, open field)

  • Equipment for tissue processing and analysis (e.g., cryostat, HPLC with electrochemical detection)

Experimental Workflow:

Caption: Workflow for the MPTP mouse model experiment.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):

    • Group 1: Vehicle control

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + this compound (multiple dose levels)

    • Group 4: this compound alone

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) for a specified period before and/or during MPTP administration.

  • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

  • Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field) 7 days after MPTP administration to assess motor function.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.

    • Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC-ED.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different groups.

Expected Outcomes: A neuroprotective effect would be indicated by a significant attenuation of MPTP-induced motor deficits, preservation of striatal dopamine levels, and reduced loss of TH-positive neurons in the MPTP + test compound group compared to the MPTP + vehicle group.

Protocol 2: Assessment of Antipsychotic-like Activity in the DAT-KO Rat Model

Objective: To evaluate the efficacy of this compound in reducing dopamine-dependent hyperlocomotion.[7][14]

Materials:

  • Dopamine transporter knockout (DAT-KO) rats and wild-type (WT) littermates

  • This compound

  • Vehicle

  • Open field arenas equipped with automated activity monitoring systems

Experimental Workflow:

Caption: Workflow for the DAT-KO rat model experiment.

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week.

  • Habituation: Habituate the rats to the open field arenas for 30-60 minutes for 2-3 days prior to testing.

  • Baseline Activity: On the test day, place the rats in the open field and record their locomotor activity for a baseline period (e.g., 60 minutes).

  • Drug Administration: Administer this compound or vehicle (within-subjects or between-subjects design).

  • Post-treatment Activity: Immediately return the rats to the open field and record their locomotor activity for a specified period (e.g., 120 minutes).

  • Data Analysis: Analyze the locomotor activity data (e.g., distance traveled, rearing frequency) using appropriate statistical methods (e.g., repeated measures ANOVA).

Expected Outcomes: A significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats following administration of the test compound would suggest antipsychotic-like efficacy.[7][14]

Part 3: Pharmacokinetics and Toxicology

A preliminary assessment of the pharmacokinetic (PK) and toxicological profile of this compound is essential.

Pharmacokinetic Study Design
ParameterDescription
Route of Administration Intravenous (IV) and the intended therapeutic route (e.g., oral, intraperitoneal)
Species Rat or mouse
Sampling Time Points A sufficient number of time points to accurately define the absorption, distribution, and elimination phases.
Analytes Parent compound and any major metabolites.
Key Parameters to Determine Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Acute Toxicology Study Design
ParameterDescription
Species Two mammalian species (one rodent, one non-rodent is preferred for later stages).
Dose Levels A range of doses, including a limit dose (e.g., 2000 mg/kg for oral administration).
Observations Clinical signs of toxicity, body weight changes, and mortality for at least 14 days post-dose.
Necropsy Gross pathological examination of all animals.

Part 4: Data Interpretation and Next Steps

The outcomes of these in vivo studies will provide a foundational understanding of the pharmacological profile of this compound. Positive results in the neuroprotection models would warrant further investigation into its potential as a treatment for Parkinson's disease. Efficacy in the DAT-KO model would support its development as a novel antipsychotic. Subsequent studies should aim to elucidate the precise molecular mechanism of action, conduct more extensive toxicological evaluations, and explore a broader range of behavioral models relevant to the initial findings.

References

  • Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 26(3), 1248. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11579. [Link]

  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. (2021). Frontiers in Immunology, 12, 676239. [Link]

  • Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11579. [Link]

  • Dorofeikova, M., et al. (2019). Identification of a novel trace amine-associated receptor 1 agonist with in vivo activity. ResearchGate. [Link]

  • Buneeva, O., & Medvedev, A. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 26(3), 1248. [Link]

  • Monoamine oxidase inhibitors protect against coronary heart disease in rodent rat models: A pilot study. (2025). ResearchGate. [Link]

  • Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. (2022). International Journal of Molecular Sciences, 23(14), 7853. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. (2018). Frontiers in Pharmacology, 9, 637. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6463. [Link]

  • Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. (2021). Molecules, 26(21), 6463. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(21), 6463. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Recent Trends in Biochemistry. [Link]

  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine. ResearchGate. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. (2012). European Journal of Medicinal Chemistry, 55, 279-286. [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. [Link]

  • N-((1-methyl-5-(3-(piperidin-1-yl)propoxy). (2025). Biomedicine & Pharmacotherapy. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2023). Molbank, 2023(3), M1704. [Link]

  • 1H-pyrazol-4-ylmethanamine. PubChem. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735. [Link]

Sources

Application Note: Analytical Strategies for the Detection and Quantification of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the analytical detection and quantification of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Recognizing the diverse needs of researchers and drug development professionals, this guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and analysis of volatile components, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, from sample preparation to data interpretation, ensuring compliance with rigorous scientific standards.[1][2]

Introduction

This compound (CAS: 179873-43-9) is a substituted pyrazole derivative.[3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5][6] Consequently, the synthesis and purification of intermediates like this one are critical steps in the drug development pipeline.[7][8] The presence of impurities, even at trace levels, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).[9]

Therefore, access to reliable, accurate, and validated analytical methods is paramount.[1][10] This application note serves as a practical guide, detailing protocols for three complementary analytical techniques. The choice of method depends on the specific analytical objective, whether it is determining the purity of a drug substance, identifying unknown synthesis byproducts, or performing pharmacokinetic studies in biological fluids.[11][12]

Analyte Physicochemical Properties

Understanding the physicochemical properties of the target analyte is the foundation of robust method development.[13] These properties dictate the choice of solvents, column chemistry, and detection parameters.

PropertyValueRationale for Analytical Method Development
Chemical Structure The structure contains a basic secondary amine and a pyrazole ring, making it suitable for positive mode ionization in MS and requiring pH control in RP-HPLC for good peak shape.
Molecular Formula C₆H₁₁N₃Used for accurate mass determination in mass spectrometry.[3]
Molecular Weight 125.17 g/mol Used for calculating concentrations and for setting mass spectrometer parameters.
Boiling Point 202.7 ± 15.0 °C at 760 mmHgSuggests the compound is semi-volatile, making it amenable to GC analysis, though inlet temperature must be optimized to prevent degradation.[3]
pKa (Predicted) ~9.5 (for the secondary amine)The basic nature of the amine means the molecule will be protonated (positively charged) at pH < 9.5. This is critical for retention on mixed-mode SPE cartridges and for ionization efficiency in ESI-MS.
UV Absorbance WeakThe pyrazole ring provides some UV absorbance, but it is not a strong chromophore, limiting the sensitivity of HPLC-UV methods.
Solubility Soluble in methanol, waterGuides the selection of solvents for sample preparation and mobile phases.[14]

Sample Preparation Strategies

Sample preparation is the most critical step to ensure the quality and credibility of analytical results by reducing matrix effects and improving the detection of target analytes.[11][15][16] The choice of technique depends entirely on the sample matrix.

SamplePrepWorkflow Start Sample Matrix API API / Drug Substance (High Concentration) Start->API High Purity? Biofluid Biological Fluid (Plasma, Urine) Start->Biofluid Complex / Low Conc.? Dilute Protocol 3.1: Simple Dilution ('Dilute and Shoot') API->Dilute SPE Protocol 3.2: Solid-Phase Extraction (SPE) (Clean-up & Concentration) Biofluid->SPE

Caption: Sample preparation decision workflow.

Protocol 3.1: Simple Dilution for API / Drug Substance Analysis

Applicability: This protocol is intended for high-concentration samples such as synthesized API or drug substance where the primary goal is to determine purity or perform an assay.

Rationale: For clean, high-concentration samples, a simple dilution is sufficient to bring the analyte concentration within the linear range of the instrument. Using the mobile phase as the diluent ensures compatibility with the analytical column and prevents peak distortion.[14]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the chosen analytical diluent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution to Final Volume: Dilute to the mark with the diluent to achieve a stock concentration of 1 mg/mL.

  • Working Solution: Perform a serial dilution from the stock solution to create a working solution at the desired concentration (e.g., 10 µg/mL) for analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., Nylon or PTFE) into an autosampler vial to remove any particulates that could damage the analytical column.

Protocol 3.2: Solid-Phase Extraction (SPE) for Biological Matrices

Applicability: This protocol is designed for complex, low-concentration samples like plasma or urine, where matrix components (proteins, salts, lipids) would interfere with analysis.[11]

Rationale: SPE provides superior sample clean-up and analyte concentration compared to simple dilution or protein precipitation.[13] A mixed-mode cation exchange sorbent is chosen here. At an acidic pH, the basic amine of the analyte is protonated and retained by the strong cation exchanger, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solvent that neutralizes the amine, releasing it from the sorbent.

Step-by-Step Protocol:

  • Sample Pre-treatment: Thaw the biological sample (e.g., 500 µL of plasma) and add an equal volume of 2% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is charged.

  • Centrifugation: Centrifuge the pre-treated sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove residual interferences.

  • Elution: Elute the target analyte from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the analyte, causing its release from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Applicability: HPLC-UV is a robust and widely available technique suitable for the routine analysis and purity determination of the main compound in a drug substance.[17] It separates compounds based on their partitioning between a stationary phase and a mobile phase. While reliable for assays, its sensitivity is limited by the analyte's weak UV absorbance.

ParameterConditionRationale
Instrument HPLC system with UV/Vis or PDA DetectorStandard equipment for quality control labs.
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds.[14][18]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic amine analyte by masking residual silanol interactions on the column.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Isocratic: 80% A / 20% BAn isocratic method is simple and robust for analyzing a primary peak.[14] A gradient can be developed to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 210 nmA low wavelength is chosen to maximize absorbance for compounds lacking a strong chromophore.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Applicability: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[9] It is particularly useful for identifying and quantifying impurities that may not be amenable to LC, or for separating regioisomers.[9] The primary challenge for analyzing amines by GC is their tendency to adsorb to active sites in the inlet and column, causing poor peak shape and recovery.[19] This can be overcome by using specialized base-deactivated columns.

ParameterConditionRationale
Instrument GC system with a Mass Spectrometric DetectorProvides both chromatographic separation and mass-based identification.
Column Base-deactivated column (e.g., DB-5ms, DB-Amines), 30 m x 0.25 mm, 0.25 µmA base-deactivated column is essential to prevent peak tailing and analyte adsorption associated with basic compounds like amines.[19]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 250 °CMust be hot enough to ensure complete volatilization but not so hot as to cause thermal degradation of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 minThe temperature program separates compounds based on their boiling points and volatility.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization method that generates a library-searchable fragmentation pattern.
Mass Scan Range 40 - 300 m/zCovers the molecular ion and expected fragment ions of the analyte and potential impurities.[20]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Applicability: LC-MS/MS is the definitive method for high-sensitivity, high-selectivity quantification of analytes in complex matrices.[21][22] It is the gold standard for bioanalytical studies (pharmacokinetics), trace impurity quantification, and stability testing. The method uses a mass spectrometer to selectively monitor a specific precursor-to-product ion transition for the analyte, virtually eliminating matrix interference.

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Pump HPLC Pump (Mobile Phase) Autosampler Autosampler (Injects Sample) Column HPLC Column (Separation) Ion_Source Ion Source (ESI+) (Creates Ions) Column->Ion_Source Q1 Quadrupole 1 (Q1) (Selects Precursor Ion) Q2 Collision Cell (Q2) (Fragments Ion) Q3 Quadrupole 3 (Q3) (Selects Product Ion) Detector Detector (Counts Ions) Data_System Data System (Quantification) Detector->Data_System

Caption: LC-MS/MS experimental workflow.

Experimental Protocol & Parameters
ParameterConditionRationale
Instrument UPLC/HPLC system coupled to a triple quadrupole mass spectrometerProvides the necessary sensitivity and selectivity for trace-level quantification.[21]
Column C18 UPLC Column, 50 mm x 2.1 mm, 1.7 µmA shorter column with smaller particles allows for faster analysis times without sacrificing resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes protonation of the analyte for efficient positive mode ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in MethanolMethanol is a common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 minA rapid gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine is readily protonated, making ESI+ the ideal ionization mode.
MRM Transition Q1 (Precursor): 126.1 m/z ([M+H]⁺) Q3 (Product): To be determinedThe precursor ion is the protonated molecule. The product ion must be determined by infusing a standard and performing a product ion scan. A likely fragment would result from the loss of the methylamine group.
Collision Energy (CE) To be determinedOptimized via infusion to yield the most stable and intense product ion signal.
Source Temp. 150 °COptimized to ensure efficient desolvation.
Desolvation Temp. 400 °COptimized to ensure efficient desolvation.
Method Validation Overview

Any quantitative method intended for regulatory submission or critical decision-making must be validated according to guidelines such as ICH Q2(R2).[23][24] This ensures the method is suitable for its intended purpose.[2][10]

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity/Selectivity No interference at the retention time of the analyte.Ensures the signal is from the analyte and not from matrix components or impurities.[10]
Linearity & Range Correlation coefficient (r²) ≥ 0.995Confirms a direct relationship between concentration and response over a defined range.[10][18]
Accuracy Recovery of 80-120% (bioanalytical) or 98-102% (assay)Measures the closeness of the measured value to the true value.
Precision (RSD%) ≤ 15% (bioanalytical) or ≤ 2% (assay)Measures the repeatability and intermediate precision of the method.
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10; with acceptable accuracy and precisionThe lowest concentration that can be reliably quantified.[18]
Stability Analyte stable under various storage and handling conditions.Ensures sample integrity from collection to analysis.

Summary and Method Selection Guide

The choice of analytical technique is driven by the specific question being asked. This table provides a comparative summary to guide the researcher.

AttributeHPLC-UVGC-MSLC-MS/MS
Primary Application Purity assay, routine QCVolatile impurity ID, isomer separationTrace quantification, bioanalysis
Selectivity ModerateHighVery High
Sensitivity Low (µg/mL)Moderate (ng/mL)High (pg/mL)
Throughput ModerateLow-to-ModerateHigh
Sample Matrix Clean samples (API)Volatile samplesComplex matrices (plasma, etc.)
Cost / Complexity LowModerateHigh

References

  • Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Current Pharmaceutical Analysis.
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery.
  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Analytical method validation: A brief review.
  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. PubChem.
  • Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Analytical Method Validation: are your analytical methods suitable for intended use?
  • Sample Preparation Methods for the Analysis of Biogenic Amines. Royal Society of Chemistry.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Sample preparation in analysis of pharmaceuticals.
  • This compound hydrochloride.
  • (1-methyl-1H-pyrazol-4-yl)methanamine. PubChem.
  • N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine. BLDpharm.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. PubChem.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • This compound. Sigma-Aldrich.
  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.
  • Analysis of Amines in GC. LabRulez GCMS.
  • This compound. Sigma-Aldrich.
  • (1-Methyl-1H-pyrazol-4-yl)methanamine. BLDpharm.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030. Shimadzu.
  • N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. Sigma-Aldrich.
  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Liquid Chromatography–Mass Spectrometry Method for Determination of N -Methyl- N -Nitrosopyridin-4-Amine in a Vonoprazan Fumarate Drug. ResearchGate.
  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies.
  • LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity. ResearchGate.
  • Evolving Role of Mass Spectrometry in Drug Discovery and Development. Wiley.
  • [4-(4-Methyl-1H-pyrazol-1-yl)phenyl]methanamine. CymitQuimica.

Sources

Application Notes and Protocols for the Evaluation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine and its Analogs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast number of cellular processes, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases.[1][2] The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[3] Within the landscape of small molecule inhibitors, the pyrazole ring has emerged as a "privileged scaffold".[4][5] Its unique chemical properties, including its ability to form key hydrogen bond interactions with the kinase hinge region, its metabolic stability, and its synthetic tractability, have led to the development of numerous FDA-approved kinase inhibitors such as Ruxolitinib (a JAK inhibitor) and Crizotinib (an ALK/MET inhibitor).[6]

The N-methyl-pyrazole moiety, in particular, is a recurring motif in many potent kinase inhibitors.[5][7] The methylation at the N1 position of the pyrazole ring can enhance metabolic stability and fine-tune the electronic properties of the scaffold, influencing its binding affinity and selectivity for target kinases.[7] N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine represents a fundamental building block embodying this privileged scaffold. While this specific molecule's biological activity is not extensively documented in publicly available literature, its structure suggests significant potential as a starting point or fragment for the development of novel kinase inhibitors.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the evaluation of this compound and its derivatives as potential kinase inhibitors. We will delve into the underlying principles of kinase inhibition assays, provide detailed, field-tested protocols, and illustrate key concepts with diagrams to facilitate a thorough understanding of the experimental workflow.

Part 1: Initial Evaluation of a Novel Pyrazole-Based Compound

The first step in assessing a new chemical entity like this compound is to determine its inhibitory activity against a panel of protein kinases. This is typically achieved through in vitro kinase activity assays. A widely used and robust method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[8][9]

Principle of the Luminescence-Based Kinase Assay

This assay is based on the quantification of ADP, a universal product of the kinase-catalyzed phosphorylation reaction. The assay is performed in two steps: first, the kinase reaction is allowed to proceed in the presence of the test compound. Then, a reagent is added to stop the kinase reaction and deplete the remaining ATP. In the second step, another reagent is added to convert the produced ADP back into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9]

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a typical workflow for the initial screening and subsequent characterization of a novel kinase inhibitor.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Selectivity and Mechanism of Action A Compound Acquisition (e.g., this compound) B High-Throughput Screening (HTS) (Single concentration against a broad kinase panel) A->B C Hit Identification (Compounds showing significant inhibition) B->C D IC50 Determination (Serial dilution against selected kinases) C->D E Data Analysis (Sigmoidal dose-response curve fitting) D->E F Selectivity Profiling (Testing against a smaller, related kinase panel) E->F H Lead Candidate Selection F->H G Mechanism of Action Studies (e.g., ATP competition assays) G->H

Caption: A generalized workflow for the discovery and characterization of novel kinase inhibitors.

Part 2: Detailed Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a test compound using a luminescence-based kinase assay.

Materials:

  • Test Compound (e.g., this compound)

  • Kinase of interest and its specific substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Expert Tip: Ensure the compound is fully dissolved. Sonication may be necessary.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination. A 10-point, 3-fold dilution series is a common starting point.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution to each well. Causality: The kinase and inhibitor are pre-incubated to allow for binding to occur before the reaction is initiated.

    • Incubate the plate for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X substrate/ATP mixture in kinase assay buffer. Note: The optimal ATP concentration is typically at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for the luciferase reaction.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation:

The results of the IC50 determination should be summarized in a clear and concise table.

Kinase TargetTest Compound IC50 (nM)Positive Control IC50 (nM) (e.g., Staurosporine)
Kinase A[Insert Value][Insert Value]
Kinase B[Insert Value][Insert Value]
Kinase C[Insert Value][Insert Value]

Part 3: Understanding the Biological Context: A Representative Signaling Pathway

Many pyrazole-based inhibitors target kinases within critical signaling pathways that are often dysregulated in cancer.[10][11] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a prime example, and a known target for pyrazole-containing drugs like Ruxolitinib.[6] Understanding the pathway provides context for the inhibitor's mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK associated with STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA translocates to nucleus and binds STAT->STAT_dimer dimerizes GeneExpression Gene Expression (Proliferation, Survival) DNA->GeneExpression Cytokine Cytokine Cytokine->CytokineReceptor binds Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK inhibits

Caption: The JAK/STAT signaling pathway and the point of intervention for a pyrazole-based inhibitor.

Part 4: Considerations for Further Development

Once a pyrazole-based compound demonstrates promising potency and selectivity, further studies are warranted. These include:

  • Cell-based Assays: To confirm the inhibitor's activity in a more biologically relevant context, cell-based assays are crucial. These assays can measure the inhibition of phosphorylation of a downstream target of the kinase or assess the inhibitor's effect on cell proliferation or apoptosis.[3]

  • Mechanism of Action Studies: Determining how the inhibitor interacts with the kinase (e.g., ATP-competitive, allosteric) is essential for lead optimization.

  • Pharmacokinetic Profiling: In vivo studies are necessary to evaluate the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME).[3]

  • Toxicity Studies: Early assessment of potential toxicity is critical. It's worth noting that some N-methyl-pyrazole derivatives have been associated with mitochondrial toxicity, highlighting the importance of comprehensive safety profiling.[12]

Conclusion

This compound serves as an excellent starting point for exploring the potential of the N-methyl-pyrazole scaffold in kinase inhibitor discovery. The methodologies and protocols outlined in this guide provide a robust framework for the systematic evaluation of this and related compounds. By combining rigorous in vitro screening with cell-based assays and a thorough understanding of the underlying biology, researchers can effectively advance the development of novel and selective kinase inhibitors for the treatment of a wide range of diseases.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022-01-05). PubMed.
  • The Expanding Chemical Frontier of 1-Methylpyrazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.
  • Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023-08-25). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Application Notes and Protocols for Kinase Activity Assays. Benchchem.
  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology.
  • Kinase Inhibitor Assay Kit. Sigma-Aldrich.
  • Kinases. Sigma-Aldrich.
  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021-01-14). PubMed.
  • Original Functionalized Pyrazoles For Drug Discovery. (2019-09-17). Life Chemicals.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). PMC - PubMed Central.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

Sources

Application of Pyrazole Compounds in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile synthetic accessibility and its integral role in numerous FDA-approved therapeutics.[1][2] In oncology, pyrazole derivatives have demonstrated remarkable efficacy, primarily by targeting the protein kinases that drive cancer cell proliferation and survival.[1][3][4][5] This guide provides an in-depth exploration of the application of pyrazole compounds in cancer research, detailing their mechanisms of action and providing field-proven protocols for their evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important class of molecules in the quest for novel cancer therapies.

The Central Role of Pyrazole in Oncology: Targeting Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, division, and death. In cancer, mutations can lead to the altered activation or overexpression of these kinases, creating a constant "on" signal that promotes uncontrolled cell proliferation.[1] The pyrazole ring has proven to be an exceptional framework for designing small molecule protein kinase inhibitors (PKIs).[1]

Many pyrazole-based drugs function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, preventing the enzyme from transferring a phosphate group to its substrate and thereby blocking the downstream signaling cascade.[6] This mechanism is central to the action of several successful pyrazole-containing cancer drugs, including:

  • Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[6][7] Dysregulation of this pathway is a hallmark of myeloproliferative neoplasms.[6][8]

  • Crizotinib: An inhibitor of the ALK, c-MET, and ROS1 receptor tyrosine kinases.[9][10] It is particularly effective in non-small cell lung cancers (NSCLC) that harbor an ALK gene rearrangement.[9][10]

  • Celecoxib: While primarily known as a selective COX-2 inhibitor with anti-inflammatory properties, celecoxib has also been investigated for its anticancer effects.[11][12][13] Its mechanisms in cancer are complex and may involve both COX-2-dependent and independent pathways.[14]

Compound Primary Target(s) Indications Mechanism of Action
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraInhibits JAK-STAT signaling, reducing cell proliferation and inflammatory cytokines.[7][15]
Crizotinib ALK, c-MET, ROS1ALK-positive Non-Small Cell Lung CancerBlocks constitutive kinase activity from fusion proteins, halting downstream growth signals.[9][10]
Celecoxib COX-2Familial Adenomatous Polyposis, PainInhibits prostaglandin synthesis, with additional anti-proliferative and pro-apoptotic effects.[11][16]

Foundational In Vitro Evaluation of Pyrazole Compounds

Initial screening and characterization of novel pyrazole compounds rely on a suite of robust in vitro assays. These experiments are crucial for determining a compound's potency, selectivity, and mechanism of action at the cellular level.[17][18][19]

Workflow for In Vitro Screening

A logical progression of experiments is key to efficiently characterizing a novel pyrazole inhibitor. The workflow typically moves from broad cytotoxicity assessment to more specific mechanistic studies.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Advanced Characterization A Compound Synthesis & Library Generation B Cell Viability Assay (MTT/MTS) Determine IC50 across cancer cell panel A->B Initial Potency C Apoptosis Assay (Annexin V/PI) Confirm induction of programmed cell death B->C Hits with IC50 < 10 µM D Target Engagement Assay (e.g., Western Blot for p-STAT3) C->D Confirm Mechanism E In Vitro Kinase Assay Determine direct enzyme inhibition D->E Validate Direct Target F Lead Candidate for In Vivo Studies E->F Potent & Selective

Caption: A typical workflow for the in vitro evaluation of novel pyrazole compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to quantify the cytotoxic or cytostatic effects of a compound.[20][21] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[20] The intensity of the color is directly proportional to the number of living, metabolically active cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).[22]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HEL 92.1.7 for a JAK2 inhibitor) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[23] Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[23]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Ruxolitinib).

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C, 5% CO2.[23][24]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[20][22][23]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[20]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[23][24]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

Causality: A key hallmark of an effective anticancer agent is the ability to induce apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[25][26][27] During early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet.[25][27] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[25][27] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[25][27]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells. Wash the collected cells twice with cold PBS by centrifugation.[25]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[26]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[26] Gently vortex the tube.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[26]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[26] Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.[25][26]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[25][26]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[25][26]

Validating Mechanism of Action: Targeting the JAK-STAT Pathway

For a pyrazole compound designed to inhibit a specific kinase, it is essential to demonstrate target engagement within the cell. For a putative JAK inhibitor like Ruxolitinib, this involves showing a reduction in the phosphorylation of its downstream target, STAT3.

Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Ruxolitinib Pyrazole Inhibitor (Ruxolitinib) Ruxolitinib->JAK Inhibits pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole compound.

Trustworthiness through Self-Validation: A well-designed experiment will include controls that validate the findings. In a Western blot analysis for p-STAT3, a positive control (e.g., cells stimulated with a cytokine like IL-6 to activate the pathway) and a negative control (unstimulated cells) are essential. The pyrazole compound should reduce p-STAT3 levels in the stimulated cells, demonstrating its on-target effect. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading across all lanes.

Preclinical In Vivo Evaluation: Xenograft Models

Promising compounds from in vitro studies must be evaluated for efficacy and safety in a living organism.[17] Subcutaneous xenograft models, where human cancer cells are implanted under the skin of immunodeficient mice, are a standard for initial preclinical testing.[28][29]

Protocol 3: Subcutaneous Xenograft Tumor Model

Causality: This model allows for the direct measurement of tumor growth over time in response to treatment. The choice of cell line and mouse strain is critical for a successful study.[28] Immunodeficient strains (e.g., Athymic Nude, NOD/SCID) are required to prevent rejection of the human tumor cells.[30][31]

Methodology:

  • Cell Preparation: Culture the selected human cancer cell line (e.g., NCI-H3122 for an ALK-positive model) to ~80% confluency. Harvest the cells and perform a cell count, checking for viability (should be >90%).

  • Implantation: Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with a basement membrane extract (e.g., Matrigel) to improve tumor take rate.[31] Inject approximately 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor the health of the animals daily. Measure tumor dimensions using digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Pyrazole Compound, Positive Control).

  • Drug Administration: Administer the pyrazole compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) based on its formulation and pharmacokinetic properties. Treatment is typically administered daily for a period of 2-4 weeks.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if animals show signs of excessive weight loss or distress. At the endpoint, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

The pyrazole scaffold is a validated and highly fruitful starting point for the development of targeted cancer therapies.[32][33] The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel pyrazole compounds, from initial cell-based screening to preclinical in vivo validation. As our understanding of cancer biology deepens, the versatility of the pyrazole core will undoubtedly be harnessed to create next-generation inhibitors that are more potent, more selective, and capable of overcoming the challenges of drug resistance.[34][35]

References

  • Krishnamoorthy, S., & Ramaswamy, P. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Animal Cell Culture. Springer.
  • Roche. (n.d.).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • Szewczyk, M., Cierpiał-Wolan, M., & Pazgan-Simon, M. (2020). Celecoxib in Cancer Therapy and Prevention - Review. PubMed.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Li, M., et al. (2022). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. NIH.
  • Jabbar, A. M. (2023). MTT (Assay protocol). Protocols.io.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Patsnap. (2024). What is the mechanism of Crizotinib?
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.).
  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. CancerNetwork.
  • Mandal, A. (2019). Celebrex (Celecoxib) and Cancer. News-Medical.Net.
  • Scarpino, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. ecancer.org.
  • PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Pathway.
  • Kim, S. H., et al. (2007).
  • The Francis Crick Institute. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding.
  • Beadham, I., et al. (2012). Bioassays for anticancer activities. PubMed.
  • Katayama, R., et al. (2012). Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non–Small Cell Lung Cancer. AACR Journals.
  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development.
  • Alsultan, A., & Tissing, W. (2023). Ruxolitinib. In StatPearls.
  • T. P., et al. (2014). Crizotinib: A comprehensive review. PubMed Central.
  • Al-Ostoot, F. H., & Al-Sanea, M. M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science.
  • Patsnap. (2025). What is the mechanism of action of Ruxolitinib Phosphate?
  • ClinPGx. (n.d.). Mechanisms of resistance to crizotinib in patients with ALK gene rearranged non-small cell lung cancer. ClinPGx.
  • Al-Ostoot, F. H., & Al-Sanea, M. M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
  • Grelck, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Noble Life Sciences. (n.d.).
  • MedlinePlus. (2023). Ruxolitinib.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Application Notes and Protocols for Developing a Xenograft Mouse Model of EGFR-Mutant Lung Cancer. BenchChem.
  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central.
  • Singh, S., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Bio-Techne. (2017). BiTE® Xenograft Protocol. Bio-Techne.
  • Encyclopedia.pub. (2023).
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research.
  • Khan, I., et al. (2022). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Taylor & Francis Online.
  • OUCI. (n.d.). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Oxford University Press.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Kubiak, A. M., & Taciak, B. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central.
  • Khan, I., et al. (2022).
  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • ResearchGate. (2025). Synthesis of new pyrazole derivatives and their anticancer evaluation.

Sources

Application Notes and Protocols for the Investigation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a novel pyrazole-containing compound, for its potential therapeutic applications in neurological disorders. While the precise mechanism of this specific molecule is under investigation, this guide is predicated on the hypothesis that it functions as a modulator of neuroinflammation, a pathological hallmark in numerous neurodegenerative diseases. The protocols outlined herein are designed to rigorously test this hypothesis, from initial in vitro target engagement and cellular responses to in vivo efficacy in a relevant disease model.

Introduction: The Rationale for Investigating this compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, kinase inhibitory, and neuroprotective effects.[1][2] Many neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, are characterized by chronic neuroinflammation driven by activated microglia and astrocytes. This sustained inflammatory response contributes to neuronal damage and disease progression. Therefore, targeting key regulators of neuroinflammation presents a promising therapeutic strategy.

This compound's structure suggests its potential to interact with intracellular signaling pathways. We hypothesize that this compound attenuates neuroinflammation by inhibiting a key kinase in the inflammatory cascade, such as p38 mitogen-activated protein kinase (MAPK), which is pivotal in the production of pro-inflammatory cytokines.

Hypothesized Mechanism of Action: Modulation of Neuroinflammatory Pathways

Our working hypothesis is that this compound exerts its neuroprotective effects by inhibiting the p38 MAPK signaling pathway in microglia. This inhibition is expected to lead to a downstream reduction in the production and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

G cluster_0 Microglial Cell LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 MAPK TAK1->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound This compound Compound->p38 Inhibition

Caption: Hypothesized signaling pathway of this compound.

In Vitro Experimental Protocols

Primary Microglial Cell Culture

Objective: To isolate and culture primary microglia for subsequent in vitro assays.

Protocol:

  • Euthanize neonatal (P0-P3) C57BL/6 mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Dissect cortices and hippocampi in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the tissue and digest with 0.25% trypsin-EDTA for 15 minutes at 37°C.

  • Neutralize trypsin with Dulbecco's Modified Eagle Medium (DMEM) containing 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Plate the cells in T75 flasks and incubate at 37°C in a humidified 5% CO2 incubator.

  • After 7-10 days, when a confluent glial layer has formed, shake the flasks at 200 rpm for 2 hours to detach microglia.

  • Collect the supernatant containing microglia and plate for experiments.

Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on p38 MAPK activity.

Protocol:

  • Utilize a commercially available p38 MAPK kinase assay kit.

  • Prepare a dilution series of this compound (e.g., 0.1 nM to 100 µM).

  • In a 96-well plate, add recombinant p38 MAPK, its substrate (e.g., ATF2), and ATP.

  • Add the compound dilutions to the respective wells.

  • Incubate the plate according to the kit manufacturer's instructions.

  • Measure the phosphorylation of the substrate using a suitable detection method (e.g., luminescence or fluorescence).

  • Calculate the IC50 value of the compound.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay

Objective: To assess the compound's ability to suppress the inflammatory response in microglia.

Protocol:

  • Plate primary microglia in 24-well plates.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

  • Collect the cell culture supernatant to measure cytokine levels using Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6.

  • Lyse the cells to extract protein for Western blot analysis of phosphorylated p38 MAPK.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)p-p38/total p38 ratio
Vehicle Control25.3 ± 4.115.8 ± 3.20.1 ± 0.02
LPS (100 ng/mL)1542.7 ± 120.5987.4 ± 85.61.0 ± 0.1
LPS + Compound (1 µM)876.1 ± 75.3543.2 ± 60.10.5 ± 0.07
LPS + Compound (10 µM)312.5 ± 45.8201.9 ± 33.40.2 ± 0.04

Table 1: Hypothetical data from the LPS-induced neuroinflammation assay.

Neurotoxicity and Neuroprotection Assays

Objective: To evaluate the compound's toxicity in neurons and its ability to protect neurons from inflammatory damage.

Protocol:

  • Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • For toxicity assessment, treat neuronal cells with a range of compound concentrations for 48 hours and measure cell viability using an MTT or LDH assay.

  • For neuroprotection, co-culture neurons with microglia.

  • Treat the co-culture with LPS in the presence or absence of the compound.

  • Assess neuronal viability after 48 hours.

In Vivo Experimental Protocols

Animal Model: LPS-Induced Systemic Inflammation

Objective: To evaluate the in vivo anti-neuroinflammatory efficacy of the compound.

Protocol:

  • Use adult C57BL/6 mice.

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • After 1 hour, induce systemic inflammation by intraperitoneal injection of LPS (1 mg/kg).

  • After 24 hours, euthanize the mice and collect brain tissue.

  • Homogenize brain tissue to measure cytokine levels by ELISA and perform Western blot for p-p38 MAPK.

  • Perform immunohistochemistry on brain sections to assess microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

G cluster_0 In Vivo Experimental Workflow A Acclimatize Mice B Compound Administration (i.p.) A->B C LPS Injection (i.p.) B->C D Behavioral Testing (Optional) C->D E Euthanasia and Tissue Collection C->E D->E F Biochemical Analysis (ELISA, Western Blot) E->F G Histological Analysis (IHC) E->G

Caption: A typical workflow for in vivo evaluation of the compound.

Alzheimer's Disease Mouse Model (e.g., 5xFAD)

Objective: To assess the therapeutic potential of the compound in a chronic neurodegenerative disease model. The 5xFAD mouse model is a relevant choice as it exhibits rapid amyloid plaque deposition and associated neuroinflammation.[3]

Protocol:

  • Use 5xFAD transgenic mice and wild-type littermates.

  • Begin treatment with this compound at an age when pathology starts to develop (e.g., 3 months).

  • Administer the compound daily for a prolonged period (e.g., 3 months).

  • Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

  • At the end of the treatment period, collect brain tissue for analysis of:

    • Amyloid plaque load (immunohistochemistry for Aβ).

    • Neuroinflammation (Iba1 and GFAP staining, cytokine measurements).

    • Synaptic density (staining for synaptophysin).

Mouse ModelKey Pathological FeaturesRelevant Behavioral Tests
5xFAD Rapid amyloid plaque deposition, gliosis, cognitive deficits.[3]Morris water maze, Y-maze, novel object recognition.
APP/PS1 Age-dependent amyloid plaque formation, cognitive decline.[4]Morris water maze, contextual fear conditioning.
3xTg-AD Both amyloid and tau pathology, synaptic dysfunction.[1]Radial arm water maze, elevated plus maze.

Table 2: Commonly used mouse models for Alzheimer's disease research.

Data Interpretation and Troubleshooting

  • In Vitro: If the compound shows low potency in the kinase assay but is effective in the cellular assay, it may have an indirect mechanism of action or target a different kinase in the pathway. If toxicity is observed, consider reducing the concentration or treatment duration.

  • In Vivo: If the compound does not show efficacy in the animal model, consider assessing its pharmacokinetic properties (brain penetration, half-life). The lack of a behavioral effect despite a reduction in pathology may indicate that the chosen behavioral test is not sensitive enough or that the pathology was not sufficiently reversed.

Conclusion

The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders. By systematically investigating its hypothesized anti-neuroinflammatory mechanism of action, researchers can generate the critical data needed to advance this compound through the drug discovery pipeline.

References

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Oakley, H., et al. (2006). Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation. Journal of Neuroscience, 26(40), 10129-10140.
  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). Chemistry & Biodiversity. Retrieved January 4, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Omega. Retrieved January 4, 2026, from [Link]

  • Jankowsky, J. L., et al. (2001). Co-expression of mutant APP and presenilin-1 facilitates amyloid plaque formation in transgenic mice. Human Molecular Genetics, 10(2), 165-172.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved January 4, 2026, from [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). Molbank. Retrieved January 4, 2026, from [Link]

  • 1H-pyrazol-4-ylmethanamine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences. Retrieved January 4, 2026, from [Link]

Sources

Quantitative Analysis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid and efficient chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]

Introduction: The Rationale for a Targeted Quantification Method

This compound is a small molecule of increasing interest in pharmaceutical research due to its potential therapeutic applications. As with any drug candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for successful clinical development. Accurate quantification of the compound in biological matrices, such as plasma, is the cornerstone of these pharmacokinetic (PK) assessments. This application note addresses the critical need for a validated bioanalytical method that can deliver precise and accurate concentration data, thereby supporting confident decision-making in drug development programs.

The chemical structure of this compound, a small, polar, and basic compound, presents specific challenges for bioanalysis. These include achieving adequate retention on traditional reversed-phase chromatography columns and ensuring efficient extraction from complex biological matrices while minimizing matrix effects. The method detailed herein has been systematically optimized to overcome these challenges, providing a practical and reliable solution for its quantification.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of the analyte and the chosen internal standard (IS) is fundamental to rational method development.

PropertyAnalyte: this compoundInternal Standard: N-(methyl-d3)-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Chemical Structure
Molecular Formula C₆H₁₁N₃C₆H₈D₃N₃
Molecular Weight 125.17 g/mol 128.20 g/mol
Monoisotopic Mass 125.0953 g/mol 128.1142 g/mol
Predicted pKa (Strongest Basic) ~9.5 - 10.5~9.5 - 10.5
Predicted LogP ~0.2 - 0.5~0.2 - 0.5

Rationale for Internal Standard Selection: The ideal internal standard for LC-MS analysis is a stable isotope-labeled (SIL) analog of the analyte. N-(methyl-d3)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is proposed as the IS for this method. Its key advantages include:

  • Co-elution: It will have nearly identical chromatographic behavior to the analyte, ensuring that any variations during sample processing and analysis affect both compounds equally.

  • Similar Ionization Efficiency: The SIL-IS will exhibit the same ionization response as the analyte in the mass spectrometer source, correcting for any matrix-induced ion suppression or enhancement.

  • Mass Differentiation: The +3 Da mass difference allows for unambiguous differentiation by the mass spectrometer without isotopic crosstalk.

As a commercially available SIL-IS may not be readily available, custom synthesis is a viable and recommended option for ensuring the highest quality quantitative data.

Method Development and Optimization: A Step-by-Step Rationale

The development of this method was guided by the physicochemical properties of the analyte and the principles of modern bioanalytical science.

Sample Preparation: Protein Precipitation

For high-throughput bioanalysis, a simple and effective sample preparation technique is essential. Protein precipitation was chosen for its speed, cost-effectiveness, and ability to efficiently remove the majority of proteins from plasma samples.[5][6][7]

  • Precipitant: Acetonitrile is used as the precipitating agent. It is highly effective at denaturing and precipitating plasma proteins when added in a sufficient volume ratio.[7][8]

  • Ratio: A 3:1 ratio of acetonitrile to plasma is employed to ensure complete protein precipitation and to minimize the potential for analyte co-precipitation.

  • Temperature: The precipitation is carried out at low temperatures (-20°C) to enhance the efficiency of protein removal.

  • Separation: Centrifugation is used to pellet the precipitated proteins, allowing for the clear supernatant containing the analyte and internal standard to be easily collected for analysis.

G plasma 100 µL Plasma Sample is_spike Spike with Internal Standard plasma->is_spike add_acn Add 300 µL cold Acetonitrile is_spike->add_acn vortex Vortex Mix add_acn->vortex incubate Incubate at -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Liquid Chromatography: Achieving Optimal Separation

The primary goal of the chromatographic separation is to retain the polar analyte away from the void volume and separate it from endogenous plasma components that could interfere with ionization.

  • Column Selection: A C18 column with a polar-embedded or polar-endcapped stationary phase is recommended for enhanced retention of polar compounds.[9][10] A column with dimensions of 2.1 x 50 mm and a particle size of ≤ 3 µm provides a good balance of resolution, speed, and sensitivity.

  • Mobile Phase:

    • Aqueous (A): 0.1% Formic Acid in Water. The acidic modifier ensures that the amine functional groups of the analyte and IS are protonated (positively charged), which is beneficial for retention on some polar-modified C18 phases and essential for efficient positive mode electrospray ionization.

    • Organic (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to provide a robust separation, ensuring that early-eluting interferences are resolved from the analyte and that any later-eluting compounds are washed from the column.[11][12][13]

Mass Spectrometry: Selective and Sensitive Detection

A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in quantitative analysis.

  • Ionization: Electrospray Ionization (ESI) in the positive ion mode is selected due to the basic nature of the analyte, which readily accepts a proton to form a positively charged ion [M+H]⁺.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its superior selectivity and signal-to-noise ratio. In MRM, the precursor ion (the protonated molecule) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3).[14][15][16]

Proposed MRM Transitions (Subject to Empirical Optimization):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 126.1Hypothetical: 81.1 (Pyrazolyl-methyl fragment)To be optimized
Analyte (Qualifier) 126.1Hypothetical: 57.1 (Further fragmentation)To be optimized
Internal Standard 129.1Hypothetical: 81.1 (Pyrazolyl-methyl fragment)To be optimized

Note: The proposed product ions are based on common fragmentation pathways for similar structures. The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • N-(methyl-d3)-1-(1-methyl-1H-pyrazol-4-yl)methanamine internal standard (≥98% purity, ≥99% isotopic purity)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

LC-MS/MS Instrumentation and Conditions
ParameterSetting
LC System UHPLC system capable of binary gradient elution
Column C18 with polar modification (e.g., polar-embedded), 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
MRM Transitions See Table above (to be optimized)
Preparation of Standards and QC Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a separate working solution for the IS.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all tubes except the blank.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials.

  • Inject into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample ppt Protein Precipitation plasma->ppt centrifuge Centrifugation ppt->centrifuge extract Supernatant Extraction centrifuge->extract inject Injection extract->inject column Reversed-Phase C18 Column inject->column gradient Gradient Elution column->gradient esi ESI+ Ionization gradient->esi mrm MRM Detection esi->mrm quant Quantification mrm->quant

Method Validation: Ensuring Trustworthiness and Reliability

A full validation of this bioanalytical method should be performed according to the FDA and/or EMA guidelines.[1][2][3][4][17][18][19][20] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration should be used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).

  • Recovery and Matrix Effect: The extraction recovery of the analyte and IS should be consistent and reproducible. The matrix effect should be assessed to ensure that endogenous plasma components do not affect ionization.

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Hypothetical Validation Summary Data:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
LLOQ S/N ≥ 51 ng/mL
Intra-day Precision (%CV) ≤ 15%4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15%6.1% - 9.5%
Intra-day Accuracy (% Bias) Within ±15%-5.2% to 6.8%
Inter-day Accuracy (% Bias) Within ±15%-7.3% to 4.9%
Mean Extraction Recovery Consistent~92%
Matrix Factor 0.85 - 1.150.95 - 1.08

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound in human plasma. The described protocol, which combines a simple and efficient sample preparation technique with selective and sensitive instrumental analysis, is well-suited for regulated bioanalysis in the context of drug development. The detailed rationale behind each step of the method provides a solid foundation for its implementation and validation in any bioanalytical laboratory.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • European Medicines Agency. (n.d.). Scientific guideline: Bioanalytical method validation. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • (2025). SOP: Sample protein precipitation for global metabolomics analysis by reverse phase or HILIC.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913-920.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]

  • Dolan, J. W. (2007). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC North America, 25(6), 544-552.
  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
  • Phenomenex. (2017). Selectivity for Polar Acids. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Hawach Scientific. (n.d.). Reverse Phase HPLC Column. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • ResearchGate. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2014). LC-MS metabolomics of polar compounds.
  • Taylor, W. P., & Pitas, J. W. (1991). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection.
  • ResearchGate. (n.d.). Reversed phase gradient elution LC-MS analysis of a wide range of.... [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 30(11), 962-971.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • The NELAC Institute. (n.d.). Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds.
  • Shimadzu. (2020). Detection and Quantitation of Nitrosamine Impurities in Drug Substances by LC-HRMS on LCMS-9030.
  • The Royal Society of Chemistry. (n.d.).
  • Doneanu, A., & Chen, W. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC North America.
  • ResearchGate. (n.d.). MRM transitions of the analytes. [Link]

  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu). [Link]

  • Amazon AWS. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4.
  • ResearchGate. (n.d.). MRM transitions of analytes, IS and MS/MS conditions. [Link]

  • MilliporeSigma. (n.d.). LC-MS Resource Guide.
  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

  • ResearchGate. (n.d.). MRM transitions used for MS / MS detection. [Link]

Sources

Application Notes and Protocols: N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Chemical Probe in Search of a Target: Current Status and Future Directions

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: The Quest for a Biological Context

In the landscape of chemical biology and drug discovery, small molecules with unique scaffolds serve as invaluable tools to dissect complex biological processes. The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Derivatives of pyrazole have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3][4] This has led to significant interest in the synthesis and evaluation of novel pyrazole-containing molecules as potential therapeutic agents and chemical probes.

This document addresses the specific compound N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine . Despite its availability from commercial chemical suppliers, a comprehensive and diligent search of the current scientific and patent literature has revealed a critical gap in our understanding of this molecule's biological function. At present, there are no published studies that characterize its biological target, mechanism of action, or its potential utility as a chemical probe.

Therefore, this document will deviate from a standard application note format. Instead, it will serve as a transparent summary of the available information and propose a strategic framework for researchers interested in elucidating the biological activity of this compound and potentially developing it into a useful chemical probe.

Compound Profile: What We Know

This compound is a small molecule featuring a 1,4-disubstituted pyrazole ring. Its basic chemical and physical properties are available from various chemical vendors.

Property Value Source
CAS Number 179873-43-9Sigma-Aldrich
Molecular Formula C₆H₁₁N₃Sigma-Aldrich
Molecular Weight 125.17 g/mol Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Storage Temperature 2-8°C, inert atmosphere, keep in dark placeSigma-Aldrich

The structure of this compound is depicted below:

Figure 1. Chemical structure of this compound.

The Uncharted Territory: Absence of Biological Data

Extensive searches of scientific databases (including PubMed, Scopus, and Google Scholar) and patent databases using the compound's name, CAS number, and structural motifs did not yield any reports on its biological activity. This indicates that the compound is likely either a novel synthetic molecule that has not yet been biologically characterized, or it may have been synthesized as part of a larger library where its specific activity was not disclosed or was not of primary interest.

The lack of a known biological target presents a significant challenge in developing it as a chemical probe. A chemical probe is defined by its ability to selectively interact with a specific biological target, thereby enabling the study of that target's function. Without this fundamental information, it is impossible to design and validate experiments for its use.

A Roadmap for Characterization: From Molecule to Probe

For researchers in possession of this compound and interested in exploring its potential, a systematic approach to target identification and validation is necessary. The following sections outline a proposed workflow for this endeavor.

Initial Steps: Purity and Stability Assessment

Before embarking on biological assays, it is crucial to confirm the identity, purity, and stability of the compound.

Protocol 1: Compound Quality Control

  • Identity Verification: Confirm the chemical structure using Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Analysis: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS). A purity of >95% is generally recommended for biological screening.

  • Solubility Assessment: Determine the solubility in various aqueous and organic solvents commonly used for biological assays (e.g., DMSO, ethanol, PBS).

  • Stability Evaluation: Assess the stability of the compound in solution under typical experimental conditions (e.g., temperature, pH, light exposure) over time. This can be monitored by HPLC.

Broad-Based Phenotypic Screening

In the absence of a known target, a phenotypic screening approach can provide initial clues about the compound's biological effects.

Protocol 2: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing different tissue types (e.g., cancer cell lines, immortalized normal cell lines).

  • Compound Treatment: Treat the cells with a range of concentrations of this compound.

  • Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various cellular compartments and organelles (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide range of cellular features (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal organization).

  • Hit Identification: Identify statistically significant changes in cellular phenotypes induced by the compound.

G cluster_workflow Phenotypic Screening Workflow start Select Cell Panel treat Treat with Compound start->treat stain Stain with Fluorescent Dyes treat->stain image High-Content Imaging stain->image analyze Image Analysis & Feature Extraction image->analyze hit Identify Phenotypic Hits analyze->hit

Figure 2. A generalized workflow for high-content phenotypic screening.

Target Identification Strategies

Once a reproducible and robust phenotype is identified, the next critical step is to determine the molecular target(s) responsible for this effect. Several unbiased approaches can be employed.

  • Affinity-Based Methods:

    • Chemical Proteomics: Synthesize a derivative of the compound with a reactive group or a tag (e.g., biotin) to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

    • Yeast Three-Hybrid System: This genetic method can be used to identify protein targets of small molecules.

  • Genetic Methods:

    • CRISPR/Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes whose knockout or activation confers resistance or sensitivity to the compound.

    • Drug-Resistant Mutant Screening: Generate and select for cell lines that are resistant to the cytotoxic effects of the compound and identify the mutations responsible for resistance.

  • Computational Methods:

    • In Silico Target Prediction: Use computational tools and databases to predict potential targets based on the chemical structure of the compound. These predictions would then require experimental validation.

Concluding Remarks and Future Outlook

While this compound is commercially available, it currently stands as a molecule without a known biological story. The creation of detailed application notes and protocols for its use as a chemical probe is not possible without the foundational knowledge of its biological target and mechanism of action.

The scientific community is encouraged to undertake the necessary research to characterize this and other novel chemical entities. The workflow proposed in this document provides a starting point for any researcher interested in exploring the biological potential of this compound. Should a specific and selective biological activity be identified and validated, this compound could transition from a simple chemical reagent to a valuable tool for biological discovery. Until then, its use in a research setting should be approached with an exploratory mindset, with the primary goal of elucidating its function.

References

  • Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives". [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity of the final product.

Introduction

This compound is a valuable substituted pyrazole derivative used as a building block in the development of various biologically active compounds. The most common and direct synthetic approach is the reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine. This guide focuses on troubleshooting and optimizing this critical reaction step.

Troubleshooting Guide: Enhancing Your Synthesis

This section adopts a problem-solution format to address specific experimental issues.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the reductive amination to produce this compound can be attributed to several factors, primarily related to the delicate balance of the reaction conditions.

  • Incomplete Imine Formation: The first step of the reaction is the formation of an intermediate iminium ion from the aldehyde and methylamine. This is a reversible equilibrium reaction. To drive the reaction forward, it is crucial to remove the water that is formed as a byproduct. This can be achieved by using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, or by azeotropic distillation if the solvent system allows.[1]

  • Suboptimal pH: The pH of the reaction medium is critical. A mildly acidic environment (typically pH 4-6) is optimal for activating the aldehyde's carbonyl group for nucleophilic attack by the amine, without excessively protonating the amine, which would render it non-nucleophilic.[2] Acetic acid is commonly added as a catalyst to achieve this pH range.[3]

  • Choice of Reducing Agent: The timing and nature of the reduction are paramount. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to an alcohol, competing with the desired reaction pathway and lowering the yield.[1][2] It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are particularly effective because they preferentially reduce the protonated iminium ion over the starting aldehyde.[1][2][3]

  • Reaction Sequence: Consider a stepwise procedure. First, stir the 1-methyl-1H-pyrazole-4-carbaldehyde and methylamine together with a catalytic amount of acetic acid for an hour or two to allow for imine formation, then introduce the reducing agent.[4] This can prevent the unwanted reduction of the aldehyde.

Q2: I'm observing a significant amount of 1-methyl-1H-pyrazol-4-yl)methanol as a byproduct. How can I prevent this?

A2: The formation of the corresponding alcohol is a clear indication that the starting aldehyde is being reduced. This is a very common side reaction when the reducing agent is too reactive or added under the wrong conditions.[1][2]

To prevent this, you should switch to a more selective (hydride) reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[2] Its reduced reactivity, compared to sodium borohydride, makes it highly selective for the iminium ion intermediate over the aldehyde. This allows for a one-pot reaction where the aldehyde, amine, and reducing agent can be mixed together from the start, simplifying the procedure while minimizing side reactions.[2][3]

Q3: My reaction has stalled, and TLC analysis shows unreacted starting materials. What could be the cause?

A3: A stalled reaction can be frustrating. Here are several potential causes:

  • Reagent Quality: Ensure that your starting aldehyde is pure and your methylamine solution's concentration is accurate. The reducing agent, especially hydride sources, can degrade with improper storage. Using a freshly opened bottle or a properly stored reagent is advisable.

  • Insufficient Activation: As mentioned, catalytic acid is often necessary to facilitate imine formation. If your reaction has stalled, a small, controlled addition of glacial acetic acid might restart it. Monitor the pH to ensure it remains within the optimal 4-6 range.[2]

  • Moisture: While reductive aminations are not strictly anhydrous reactions, excess water can inhibit the reaction. If you are using methylamine in an aqueous solution, this can dilute the reactants. Using methylamine in a solvent like ethanol or THF can be beneficial.

  • Temperature: Most reductive aminations proceed well at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be necessary, but this should be done cautiously as it can also promote side reactions.[3]

Q4: How can I minimize the formation of impurities, such as the tertiary amine (bis-alkylation)?

A4: The formation of a tertiary amine, where the product secondary amine reacts with another molecule of the aldehyde, is a potential side reaction. This occurs because the product amine can sometimes be more nucleophilic than the starting amine.[1]

To minimize this, you can adjust the stoichiometry of your reactants. Using a slight excess of the amine (methylamine) relative to the aldehyde can help ensure that the aldehyde reacts with the primary amine first.[4] However, since methylamine is volatile and can be lost, careful control of the reaction vessel is needed.

Frequently Asked Questions (FAQs)

  • Q1: What is the most recommended synthetic route for this compound?

    • The most direct and widely used method is the one-pot reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with methylamine using a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Q2: How can I synthesize the starting material, 1-methyl-1H-pyrazole-4-carbaldehyde?

    • This key intermediate can be synthesized via several methods. A common laboratory-scale method is the Vilsmeier-Haack reaction on 1-methylpyrazole, using a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]

  • Q3: What are the recommended purification techniques for the final product?

    • After quenching the reaction and performing an aqueous workup to remove inorganic salts, the crude product can be purified. Column chromatography on silica gel is a standard method. The choice of eluent (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) will depend on the polarity of the product and any remaining impurities. For larger scales, vacuum distillation may be a viable option.

  • Q4: Are there any specific safety precautions I should take?

    • Standard laboratory safety practices should always be followed. Specifically:

      • Methylamine: Is a flammable and corrosive gas/solution with a strong odor. Work in a well-ventilated fume hood.

      • Hydride Reducing Agents: React violently with water and acids to produce flammable hydrogen gas. Quench reactions carefully with slow, portion-wise additions at a low temperature.

      • Solvents: Use appropriate precautions for flammable solvents like THF, methanol, and dichloromethane.

Data & Protocols

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaSelectivityTypical ConditionsProsCons
Sodium BorohydrideNaBH₄LowMethanol, pH > 7Inexpensive, readily availableCan reduce aldehydes/ketones[1][2]
Sodium CyanoborohydrideNaBH₃CNHighMethanol, pH 4-6Highly selective for iminium ions[1][2]Highly toxic (HCN gas)
Sodium TriacetoxyborohydrideNaBH(OAc)₃HighDCE, THF, pH ~5Highly selective, non-toxic, one-pot[2]More expensive, moisture-sensitive
Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise, keeping the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-methylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of this compound

  • To a round-bottom flask, add 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.2-1.5 equivalents, e.g., 2M in THF or 40% in water) to the flask.

  • Add glacial acetic acid (0.1 equivalents) to catalyze the imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Visualizations

Reaction Mechanism

Reductive_Amination Aldehyde 1-methyl-1H-pyrazole- 4-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + CH3NH2 - H2O Alcohol Alcohol Side-Product Aldehyde->Alcohol Amine Methylamine (CH3NH2) Amine->Iminium Product N-methyl-1-(1-methyl-1H-pyrazol -4-yl)methanamine Iminium->Product Reduction Catalyst H+ (cat. AcOH) Catalyst->Aldehyde activates ReducingAgent [H-] ReducingAgent->Iminium StrongReducer NaBH4 StrongReducer->Aldehyde SelectiveReducer NaBH(OAc)3 SelectiveReducer->Iminium Selective Reduction troubleshooting_workflow start Low Yield or Stalled Reaction check_imine Check Imine Formation (TLC/LCMS vs Aldehyde) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, but Product Yield is Low check_imine->imine_yes Yes action_ph Adjust pH (4-6) Add cat. AcOH imine_no->action_ph action_water Add Dehydrating Agent (e.g., Mol. Sieves) imine_no->action_water check_reduction Check Reduction Step imine_yes->check_reduction action_ph->check_imine action_water->check_imine alcohol_byproduct Alcohol Byproduct Observed? check_reduction->alcohol_byproduct action_reducer Switch to Milder Reducer (e.g., NaBH(OAc)3) end Yield Improved action_reducer->end action_reagent_quality Verify Reagent Quality (esp. reducing agent) action_reagent_quality->end alcohol_byproduct->action_reducer Yes alcohol_byproduct->action_reagent_quality No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Reddit. (2025, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts? Retrieved from [Link]

  • Attaryan, O. S., et al. (2006). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.
  • Oakwood Chemical. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Springer. (n.d.). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • ResearchGate. (n.d.). N- Methyl Amine Synthesis by Reductive Amination of CO2. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • ACS Publications. (2023, August 9). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [Link]

  • NIH. (2019, February 1). Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Retrieved from [Link]

  • ABL Technology. (n.d.). 1-(1-Benzyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]

  • PubMed. (2020, December 1). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome purification challenges in your research.

Introduction to Purification Challenges

This compound is a substituted pyrazole derivative containing a secondary amine. Its purification can be complicated by several factors inherent to its structure and common synthetic routes. These challenges often include:

  • Formation of Regioisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which have very similar physical properties, making them difficult to separate.[1][2][3]

  • Presence of Structurally Similar Impurities: Incomplete reactions or side reactions can result in impurities that are structurally analogous to the desired product.

  • Amine Functionality: The basic nature of the amine group can lead to issues during chromatographic purification, such as tailing on silica gel.

  • Potential for Degradation: Amines can be susceptible to oxidation and other degradation pathways.[4]

This guide will provide a structured approach to tackling these challenges, ensuring you can obtain this compound of high purity for your downstream applications.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the purification of this compound.

Question 1: My NMR analysis indicates the presence of a regioisomer. How can I separate it from my target compound?

Answer:

The presence of a regioisomer is a frequent challenge in pyrazole synthesis.[1][3] Separation can be achieved through a few different strategies, depending on the specific properties of the isomers.

Probable Cause:

The synthesis of the pyrazole ring from an unsymmetrical precursor can lead to the formation of a constitutional isomer. The regiochemical outcome is influenced by factors such as electronic and steric effects of the substituents, as well as reaction conditions like solvent, temperature, and pH.[3]

Solutions:

  • Fractional Crystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective separation method. This involves a series of recrystallization steps to enrich one isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations where other methods fail, preparative HPLC offers high resolving power. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile/water with a modifier like trifluoroacetic acid or formic acid) is a good starting point.

  • Column Chromatography with an Alternative Stationary Phase: If standard silica gel chromatography is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for basic compounds. Alternatively, reversed-phase flash chromatography can be employed.

Experimental Protocol: Fractional Crystallization

  • Dissolve the mixture of regioisomers in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Collect the first crop of crystals by filtration. These will be enriched in the less soluble isomer.

  • Concentrate the mother liquor and cool to obtain subsequent crops of crystals, which will be enriched in the more soluble isomer.

  • Analyze each crop by a suitable method (e.g., NMR, LC-MS) to determine the isomeric ratio.

  • Repeat the recrystallization process on the enriched fractions until the desired purity is achieved.

Question 2: I'm observing significant peak tailing during silica gel column chromatography. What can I do to improve the peak shape?

Answer:

Peak tailing of amines on silica gel is a common phenomenon due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

Probable Cause:

The lone pair of electrons on the nitrogen atom of your compound interacts strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction leads to a non-ideal equilibrium during elution, resulting in a "tailing" effect.

Solutions:

  • Addition of a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (NEt3) or ammonium hydroxide, to your mobile phase can significantly reduce tailing.[5][6] A typical starting concentration is 0.1-1% (v/v). The basic modifier competes with your amine for the acidic sites on the silica, leading to a more symmetrical peak shape.

  • Use of Deactivated Silica Gel: You can deactivate the silica gel by pre-treating it with a basic solution.[6]

  • Switching to a Different Stationary Phase: As mentioned previously, using alumina (which is basic or neutral) or a reversed-phase silica gel can mitigate this issue.

Experimental Protocol: Column Chromatography with a Basic Modifier

  • Prepare your eluent system (e.g., a mixture of ethyl acetate and hexanes) and add 0.5% (v/v) triethylamine.

  • Pack your column with silica gel using this modified eluent.

  • Dissolve your crude product in a minimum amount of the mobile phase.

  • Load the sample onto the column and begin elution.

  • Collect fractions and monitor by TLC.

Question 3: My compound appears to be degrading during purification or storage. How can I minimize this?

Answer:

Amines can be susceptible to air oxidation, which often results in discoloration of the sample.

Probable Cause:

The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored impurities. This process can be accelerated by exposure to light and air.[4]

Solutions:

  • Work under an Inert Atmosphere: When possible, perform purification steps and handle the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Use Degassed Solvents: For sensitive compounds, using solvents that have been degassed (by bubbling with an inert gas or by freeze-pump-thaw cycles) can minimize exposure to oxygen.

  • Store Properly: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).

  • Consider Salt Formation: Converting the amine to a stable salt (e.g., hydrochloride) can improve its stability and shelf-life.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its purification?

A1: While specific experimental data for this exact compound is limited in publicly available literature, we can infer some properties from similar structures. It is expected to be a liquid at room temperature with a relatively low molecular weight. The presence of the pyrazole ring and the secondary amine makes it a polar and basic compound.

PropertyEstimated Value/CharacteristicImplication for Purification
Physical State Likely a liquid at room temperature.Distillation could be a viable purification method if boiling point is not excessively high and the compound is thermally stable.
Polarity PolarSoluble in polar organic solvents. Requires a relatively polar eluent for column chromatography on normal phase silica.
Basicity Basic (due to the secondary amine)Can interact strongly with acidic media like silica gel. Can be protonated to form salts.
Solubility Expected to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Lower solubility in non-polar solvents like hexanes.Provides a range of solvents for chromatography and recrystallization (of the free base or its salt).

Q2: What analytical techniques are most suitable for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and for identifying and quantifying impurities, including regioisomers.[8][9][10]

  • Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound and to detect impurities.[8][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and can be used to separate closely related impurities. A reversed-phase method is generally suitable.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Q3: Can I purify this compound by distillation?

A3: Distillation is a potential purification method for low-boiling point amines. However, its feasibility depends on the boiling point of your compound and its thermal stability. Vacuum distillation is often preferred for amines to reduce the required temperature and minimize the risk of degradation.[12] If your crude material contains high-boiling impurities, distillation can be an effective purification step.

Q4: Is it advantageous to purify this compound as its salt?

A4: Yes, converting the amine to its salt (e.g., hydrochloride) can offer several advantages:

  • Increased Stability: Salts are often more crystalline and less prone to air oxidation than the free base.[13]

  • Ease of Handling: Crystalline salts are typically easier to handle and weigh than liquids or oils.

  • Purification by Recrystallization: Salts often have different solubility profiles than the free base, which can be exploited for purification by recrystallization.[14]

You can form the hydrochloride salt by treating a solution of the free base in an appropriate solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). The salt will often precipitate out of the solution and can be collected by filtration.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflows for the purification of this compound.

Purification_Workflow start Crude Product (this compound) analysis1 Initial Purity Analysis (TLC, ¹H NMR, LC-MS) start->analysis1 decision2 Is the compound sufficiently pure? analysis1->decision2 decision1 Is the main impurity a regioisomer? chromatography Column Chromatography (with basic modifier) decision1->chromatography No fractional_crystallization Fractional Crystallization decision1->fractional_crystallization Yes prep_hplc Preparative HPLC decision1->prep_hplc If other methods fail decision2->decision1 No final_product Pure Product decision2->final_product Yes chromatography->analysis1 distillation Vacuum Distillation chromatography->distillation Alternative for volatile impurities salt_formation Salt Formation (e.g., HCl salt) chromatography->salt_formation For improved stability fractional_crystallization->analysis1 prep_hplc->final_product distillation->analysis1 recrystallization Recrystallization of Salt salt_formation->recrystallization recrystallization->final_product Impurity_Removal_Logic cluster_purification Purification Method crude Crude Product regioisomer Regioisomeric Impurity polar_impurities Polar Impurities (e.g., starting materials) nonpolar_impurities Non-polar Impurities (e.g., byproducts) frac_cryst Fractional Crystallization regioisomer->frac_cryst Different solubility column_chrom Column Chromatography polar_impurities->column_chrom Strong retention on silica nonpolar_impurities->column_chrom Weak retention on silica distill Distillation nonpolar_impurities->distill Lower boiling point pure_product Pure Product column_chrom->pure_product Pure Fractions frac_cryst->pure_product Separated Isomer distill->pure_product Pure Distillate

Caption: Logic for selecting purification methods based on impurity type.

References

  • Barberis, C., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 77(17), 7516-7523. [Link]

  • Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12276-12285. [Link]

  • Process for the purification of aromatic amines. (2013).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recovery of amines from by-product chloride salts. (1987).
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969).
  • Purification of amine reaction mixtures. (1945).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Al-Dahhan, M. H. (2012). Experimental Studies for Development of a Purification Process for Single and Mixed Amine Solvents. [Link]

  • Reddit. (2022). Column chromatography issues. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Method for removal and recovery of organic amines from a hydrocarbon stream. (2010).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. (2023). ResearchGate. [Link]

  • Wikipedia. (n.d.). Tramadol. [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1624. [Link]

  • 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. (2024). MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). MDPI. [Link]

  • PubChem. (n.d.). N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. (2024). Chemical Methodologies. [Link]

  • PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine. [Link]

Sources

Overcoming solubility issues with N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming common challenges encountered during its experimental use, with a primary focus on solubility issues.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by three key structural features:

  • 1-methyl-1H-pyrazole ring: This heterocyclic ring system contributes to the molecule's lipophilicity, which can lower its aqueous solubility.[1] However, the nitrogen atoms can participate in hydrogen bonding.

  • Secondary Amine (-NH(CH3)): This is the most critical group for aqueous solubility. As a weak base, it can be protonated to form a cationic ammonium salt.[2][3] This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. Most simple alkyl amines have pKa's in the range of 9.5 to 11.0.[3]

  • Overall Molecular Size and Shape: As a small molecule, its solubility is generally higher than larger, more complex structures. The hydrocarbon portions of the molecule (the methyl groups and methylene bridge) contribute to its non-polar character.

Q2: I'm having trouble dissolving the compound in water. What is the first thing I should try?

A2: The first and most effective step is to adjust the pH of your aqueous solution. Since this compound is a weak base, lowering the pH will protonate the secondary amine, dramatically increasing its solubility.[][5][6] Start by preparing a buffer with a pH between 3 and 5. For many amine-containing drugs, this is sufficient to achieve solubilization.[7]

Q3: What is the best organic solvent for creating a high-concentration stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended starting point for creating a high-concentration stock solution. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic compounds.[8] For subsequent use in aqueous experimental systems (like cell culture), a high-concentration DMSO stock can be diluted to a final concentration where the DMSO percentage is non-toxic (typically <0.5% v/v).

Q4: Can I use ethanol or methanol to dissolve the compound?

A4: Yes, polar organic solvents like ethanol and methanol are viable options and are often more compatible with certain biological experiments than DMSO.[9] The solubility in these solvents is generally good for pyrazole-based compounds.[9] However, for achieving very high concentrations, DMSO often proves superior.

Q5: The compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4). Why is this happening and what can I do?

A5: This is a common issue known as "antisolvent precipitation." The compound is highly soluble in DMSO but poorly soluble in a neutral aqueous buffer. When you dilute the stock, the DMSO concentration drops, and the aqueous environment can no longer keep the compound in solution.

Solutions:

  • Lower the Final pH: Ensure your final aqueous buffer has a pH well below the pKa of the amine (e.g., pH 4-6) to keep the compound in its protonated, soluble form.

  • Use Co-solvents: Incorporate a co-solvent like polyethylene glycol (PEG 400) or propylene glycol into your final aqueous solution.[][10][11] These agents can help increase the solubility of hydrophobic molecules in water.[10][11]

  • Reduce the Final Concentration: You may be exceeding the compound's maximum solubility at that specific pH and solvent composition. Try working with a lower final concentration.

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance for resolving more complex solubility and stability challenges.

Guide 2.1: Systematic Approach to Solubilization

If you are facing persistent solubility issues, follow this systematic workflow to identify the optimal solvent system.

G cluster_organic Organic Solvent Path cluster_aqueous Aqueous Path start Start: Undissolved Compound check_aqueous Attempt to Dissolve in Aqueous Buffer (pH 7.4) start->check_aqueous try_dmso Try DMSO check_aqueous->try_dmso No / Partial Solubility success_aqueous Success: Aqueous Solution Achieved for Direct Use check_aqueous->success_aqueous Yes, Fully Soluble try_etoh Try Ethanol / Methanol try_dmso->try_etoh Insoluble / Unstable success_organic Success: High-Concentration Stock Solution Achieved try_dmso->success_organic Soluble try_etoh->success_organic Soluble adjust_ph Adjust to Acidic pH (e.g., pH 4.0 Citrate Buffer) try_etoh->adjust_ph Insoluble / Unstable use_cosolvent Add Co-solvent (e.g., 10% PEG 400) to Acidic Buffer adjust_ph->use_cosolvent Still Insoluble adjust_ph->success_aqueous Soluble use_cosolvent->success_aqueous Soluble fail Issue Persists: Consider Salt Form or Advanced Formulation use_cosolvent->fail Still Insoluble

Caption: Troubleshooting workflow for compound solubilization.

Guide 2.2: Protocol for Determining pH-Dependent Aqueous Solubility

Understanding the relationship between pH and solubility is crucial for developing robust experimental protocols.

Objective: To determine the approximate solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Series of buffers (e.g., citrate, phosphate, borate) at pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0

  • Vortex mixer and orbital shaker

  • Microcentrifuge and 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation: Add an excess amount of the compound to separate vials, each containing 1 mL of a different pH buffer. (Ensure enough solid is added so that some remains undissolved).

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method (HPLC or UV-Vis).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer.

Expected Outcome: You should observe high solubility at low pH values, which dramatically decreases as the pH approaches and surpasses the compound's pKa.

Representative Solubility Data

The following table provides hypothetical, yet chemically realistic, solubility data for this compound in common laboratory solvents. Note: Actual values must be determined empirically.

Solvent SystemTemperature (°C)Expected Solubility (mg/mL)Notes
Deionized Water25<0.1Expected to be very poorly soluble at neutral pH.
0.1 M HCl (pH 1)25>50Protonation of the amine leads to high solubility.
PBS (pH 7.4)250.1-0.5Low solubility in the physiological pH range.
5% DMSO in PBS (pH 7.4)25~1-2Minor improvement with a small amount of co-solvent.
10% PEG 400 in 50mM Citrate Buffer (pH 4.5)25>20Combination of acidic pH and a co-solvent provides excellent solubility.
100% DMSO25>100Excellent solvent for creating high-concentration stock solutions.
100% Ethanol25>30Good solubility, suitable for many applications.

Section 3: Mechanistic Insights & Advanced Strategies

The Chemistry of pH-Dependent Solubility

The secondary amine in the molecule acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the solvent. This equilibrium is the key to controlling its solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) R-NH(CH3) Insoluble Form (Free Base) H+ + H⁺ R-NH(CH3)->H+ R-NH2⁺(CH3) Soluble Form (Conjugate Acid / Salt) H+->R-NH2⁺(CH3) R-NH(CH3)2 Insoluble Form (Free Base) R-NH2⁺(CH3):e->R-NH(CH3)2:w Equilibrium shifts left H+2 + H⁺ R-NH(CH3)2->H+2 R-NH2⁺(CH3)2 Soluble Form (Conjugate Acid / Salt) H+2->R-NH2⁺(CH3)2 R-NH2⁺(CH3)2:e->R-NH(CH3)2:w Equilibrium shifts right

Caption: Protonation equilibrium of the secondary amine.

At a pH below the amine's pKa, the equilibrium shifts to the right, favoring the protonated, charged (and thus water-soluble) form.[6] At a pH above the pKa, the equilibrium shifts to the left, favoring the neutral, uncharged (and thus less water-soluble) form.

Advanced Formulation Strategies

For challenging applications such as in vivo studies requiring high-dose formulations, more advanced strategies may be necessary. These often involve creating a specific dosage form rather than a simple solution.

  • Salt Formation: Synthesizing a stable, solid salt form of the compound (e.g., this compound HCl) can improve solubility, dissolution rate, and handling properties.[12]

  • Lipid-Based Formulations: For oral delivery, incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state to the gastrointestinal tract.[13][14]

  • Solid Dispersions: Creating a solid dispersion involves dissolving the compound and a carrier polymer in a common solvent and then removing the solvent.[15][16] This technique traps the compound in an amorphous, high-energy state, which can lead to enhanced solubility and dissolution.[12][15]

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).[Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.[Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate.[Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times.[Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library.[Link]

  • Cosolvent. Wikipedia.[Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. National Institutes of Health (NIH).[Link]

  • Solubility and pH of amines. Creative Chemistry.[Link]

  • Pyrazole - Solubility of Things. Solubility of Things.[Link]

  • N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine. PubChem.[Link]

  • N-Methyl-4-(1H-pyrazol-1-ylmethyl)benzenemethanamine. PubChem.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • How does branching increase the solubility in amines? Quora.[Link]

  • Prodrugs for Amines. National Institutes of Health (NIH).[Link]

  • (PDF) Study of pH-dependent drugs solubility in water. ResearchGate.[Link]

  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. National Institutes of Health (NIH).[Link]

  • Repurposing inert amides for drug discovery. University of Amsterdam.[Link]

  • (1-methyl-1H-pyrazol-4-yl)methanamine. PubChem.[Link]

  • Advanced Properties of Amines. Chemistry LibreTexts.[Link]

  • Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign.[Link]

  • Improving solubility via structural modification. ResearchGate.[Link]

  • Ph and Solubility of Drugs. YouTube.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH).[Link]

  • 1H-pyrazol-4-ylmethanamine. PubChem.[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.[Link]

  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate.[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.[Link]

Sources

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This molecule, featuring a substituted pyrazole ring and a secondary amine, possesses specific chemical characteristics that necessitate careful handling and storage to prevent degradation. This guide is designed to provide you with field-proven insights and practical solutions to ensure the long-term stability of your compound, thereby safeguarding your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of this compound and its analogs.

Q1: What are the optimal storage conditions for solid this compound?

A1: For maximal stability, the solid compound should be stored under refrigerated conditions, specifically between 2-8°C.[1][2] It is crucial that the container is tightly sealed and the storage environment is dry to prevent moisture absorption and potential hydrolysis.[1][3][4][5] For long-term storage (greater than 6 months), or for particularly sensitive applications, we recommend storing the compound under an inert atmosphere, such as argon or nitrogen, to mitigate oxidative degradation.[3] Some pyrazole derivatives exhibit photosensitivity; therefore, storing the material in an amber glass vial or otherwise protecting it from light is a critical best practice.[3][6]

Q2: I received the compound at room temperature. Has its stability been compromised?

A2: No, this is standard practice for shipping. Most stable chemical compounds can withstand shipping at ambient temperatures for several days without significant degradation.[1][6] However, upon receipt, it is imperative to transfer the compound to the recommended refrigerated and dry storage conditions (2-8°C) for long-term preservation.

Q3: My solid compound has developed a slight yellow or brownish tint over time. What causes this, and is it still usable?

A3: A color change is often a visual indicator of degradation, typically due to oxidation.[3] Amines, in particular, can be susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to light and elevated temperatures.[3][7] While a very slight color change may not significantly impact the bulk purity (e.g., still >95%), it indicates that degradation has begun. For highly sensitive quantitative assays, we strongly recommend using a fresh, uncolored lot or verifying the purity of the colored material using an analytical technique like LC-MS or NMR before proceeding. If the discoloration is significant, the compound should be discarded.

Q4: What are the primary chemical liabilities of this molecule that I should be aware of?

A4: The two primary points of chemical instability are the secondary amine and the pyrazole ring system.

  • Secondary Amine: This functional group is basic and nucleophilic, making it susceptible to oxidation.[8] Oxidative degradation is a common pathway for amines, potentially leading to the formation of N-oxides or other byproducts.[7]

  • Pyrazole Ring: While the pyrazole ring is generally aromatic and relatively stable, it can undergo degradation, particularly through photodegradation if the molecule is photosensitive.[3][9]

Understanding these liabilities underscores the importance of protecting the compound from air (oxygen) and light.

Q5: How should I prepare and store solutions of this compound?

A5: The stability of the compound in solution is highly dependent on the solvent and pH. We recommend preparing stock solutions in anhydrous, high-purity solvents such as DMSO or ethanol. Aqueous solutions should be avoided for long-term storage. If you must use an aqueous buffer, prepare it fresh for each experiment and be aware that the stability is reduced. Primary and secondary amines can interact with CO2 in the air, especially in aqueous solutions, which can affect pH and stability.[10] For best results, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store stock solutions at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to compound stability.

Observed Problem Potential Cause Recommended Action & Rationale
Inconsistent or non-reproducible biological assay results. Compound degradation due to improper storage or handling.1. Prepare Fresh Solutions: Always prepare working solutions fresh from a solid aliquot or a recently prepared stock solution. 2. Verify Purity: If the problem persists, verify the purity and integrity of your compound using LC-MS to check for the correct mass and presence of degradation products. 3. Review Handling: Ensure you are following best practices, such as using fresh, anhydrous solvents and minimizing freeze-thaw cycles.
Compound fails to fully dissolve or a precipitate forms in the stock solution. 1. Moisture contamination leading to the formation of a less soluble salt or hydrate. 2. Degradation into an insoluble byproduct.1. Use Anhydrous Solvent: Ensure your solvent (e.g., DMSO) is dry. 2. Gentle Warming/Sonication: Briefly warm the solution to 37°C or sonicate to aid dissolution. If a precipitate remains, it likely indicates degradation. 3. Discard if Necessary: If the compound does not fully dissolve with these methods, it is advisable to discard the stock and open a fresh aliquot of solid material.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). Oxidative or photodegradation.1. Confirm Identity: Use mass spectrometry to identify the molecular weight of the unexpected peaks. This can help confirm if they are known degradation products. 2. Implement Protective Measures: Store the solid compound and all solutions under an inert atmosphere (if possible) and strictly protected from light.[3][6] This helps prevent the formation of these impurities.
Summary of Recommended Storage Conditions
Form Condition Temperature Atmosphere Light Duration
Solid Tightly Sealed2-8°C[1][2]Standard Air (Dry)Protect from Light[6]Short-Term (< 6 months)
Solid Tightly Sealed2-8°CInert Gas (Ar/N₂)Protect from LightLong-Term (> 6 months)
Solution (Anhydrous DMSO/Ethanol) Tightly Sealed, Aliquoted-20°C or -80°CStandard AirProtect from LightUp to 6 months
Solution (Aqueous Buffer) Tightly Sealed2-8°CStandard AirProtect from Light< 24 hours (Prepare Fresh)

Experimental Protocols

Protocol 1: Initial Handling and Aliquoting of Solid Compound

This protocol ensures the integrity of the bulk material is preserved.

  • Equilibration: Before opening, allow the manufacturer's vial to warm to room temperature in a desiccator for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere (Optional but Recommended): If possible, perform all weighing and aliquoting inside a glovebox or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Weigh out appropriate quantities of the solid into smaller, pre-labeled amber glass vials suitable for single or short-term use.

  • Sealing: Tightly seal each vial, preferably with a PTFE-lined cap. For extra protection, you can wrap the cap threads with Parafilm®.

  • Storage: Immediately place the newly created aliquots and the main stock vial back into storage at 2-8°C, protected from light.

Protocol 2: Preparation and Storage of Stock Solutions

This protocol minimizes degradation in the solution phase.

  • Solvent Selection: Use only new, unopened bottles of anhydrous, high-purity grade solvent (e.g., DMSO, Ethanol).

  • Preparation: Add the solvent to the vial containing the pre-weighed solid compound to achieve the desired concentration. Mix by vortexing or brief sonication until fully dissolved.

  • Single-Use Aliquots: Immediately dispense the stock solution into single-use aliquots in small, tightly sealed vials (e.g., cryovials). The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Visual Guides

Troubleshooting Workflow for Compound Stability

This flowchart provides a logical path for diagnosing issues potentially related to the stability of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_appearance Inspect Solid Compound: - Color Change? - Clumping? start->check_appearance prepare_fresh Prepare Fresh Stock Solution (Follow Protocol 2) check_appearance->prepare_fresh Appearance is OK analytical_verify Verify Compound Purity via LC-MS or qNMR check_appearance->analytical_verify Discoloration or Clumping Noted run_control Re-run Experiment with Fresh Solution & Controls prepare_fresh->run_control run_control->analytical_verify Inconsistency Persists issue_resolved Issue Resolved run_control->issue_resolved Results are now Consistent analytical_verify->prepare_fresh Purity Confirmed >98%. Re-evaluate Assay. degraded Compound Likely Degraded. Order New Lot. analytical_verify->degraded Purity <95% or Impurities Detected StabilityFactors center This compound sub_O2 Atmospheric Oxygen sub_O2->center Oxidation sub_H2O Moisture/Water sub_H2O->center Hydrolysis sub_Light UV/Visible Light sub_Light->center Photodegradation sub_Temp Elevated Temperature sub_Temp->center Accelerates Degradation

Caption: Environmental factors impacting compound stability.

References

  • Gjernes, E., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Fytianos, K., et al. Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

  • University of Calgary. CHAPTER 21: AMINES. [Link]

  • Wu, Y., et al. Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Eastern Kentucky University. [Link]

  • International Journal of Novel Research and Development. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • El-Sayed, N. N. E., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine off-target effects mitigation

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question is not possible without making some assumptions, as the compound "N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine" does not have readily available, specific data on its biological targets or off-targets in public scientific literature. This suggests it may be a novel, proprietary, or theoretical compound.

Therefore, to provide a valuable and scientifically rigorous technical support guide, this response will operate under a common and plausible scenario in drug discovery:

Assumed Scenario: "this compound" (herein referred to as "Pyr-Meth-1" ) is a novel small molecule designed as a kinase inhibitor. The pyrazole core is a common scaffold in kinase-targeted drugs. Researchers are observing unexpected cellular phenotypes or toxicity that do not align with the known function of the intended primary target kinase.

This guide is structured to help researchers troubleshoot these off-target effects.

Technical Support Center: Mitigating Off-Target Effects of Pyr-Meth-1

Welcome to the technical support resource for investigators using Pyr-Meth-1. This guide provides troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate potential off-target effects during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Question 1: We observe a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at concentrations of Pyr-Meth-1 that are much lower than the IC50 for our primary target kinase. What could be happening?

Answer: This is a classic indicator of a potent off-target effect. The observed phenotype is likely driven by Pyr-Meth-1's interaction with a secondary target that is more sensitive to the compound than your primary target. It is also possible that the phenotype results from the combined inhibition of multiple targets.

Causality: The efficacy of a drug is not solely dependent on its primary target's inhibition. A highly potent interaction with an unrelated "anti-target" can dominate the cellular response, leading to misinterpretation of the compound's mechanism of action and potential toxicity. For instance, inhibition of kinases like CDK1 or PLK1 can potently induce cell cycle arrest or apoptosis.

Recommended Action:

  • Perform a Broad Kinase Panel Screen: Immediately test Pyr-Meth-1 against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan™ panel of ~480 kinases) at a fixed concentration (e.g., 1 µM). This will provide a broad overview of its selectivity.

  • Dose-Response Confirmation: For any potent off-targets identified, perform a follow-up dose-response curve to determine the IC50 or Kd for those interactions. This will confirm if the potency at the off-target aligns with the concentration at which you observe the phenotype.

Question 2: Our in-vitro kinase assay shows high selectivity for our target, but in-cell assays (e.g., Western blot for downstream substrate phosphorylation) give inconsistent results. Why the discrepancy?

Answer: This discrepancy often arises from factors not present in a purified, in-vitro setting. These can include:

  • Cellular Permeability: Pyr-Meth-1 may have poor membrane permeability, preventing it from reaching its intracellular target at the expected concentration.

  • Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Target Engagement: The compound may not be engaging the target effectively within the complex cellular environment.

  • Metabolic Instability: The compound could be rapidly metabolized by the cell into an inactive form.

Recommended Action:

  • Assess Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that Pyr-Meth-1 is binding to its intended target inside intact cells. A positive thermal shift indicates target engagement.

  • Evaluate Cellular Accumulation: Use LC-MS/MS to quantify the intracellular concentration of Pyr-Meth-1 over time. This will reveal issues with permeability or efflux.

Question 3: We have identified a likely off-target kinase. How can we prove that this off-target is responsible for the observed phenotype?

Answer: This requires demonstrating a clear causal link between the off-target and the phenotype. The gold standard is to use orthogonal approaches to validate the finding.

Recommended Action:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the off-target kinase. If the phenotype disappears upon knockdown and is rescued by expressing a resistant mutant, it strongly implicates the off-target.

  • Use a Structurally Unrelated Tool Compound: Find a known, highly selective inhibitor of the suspected off-target kinase that is structurally different from Pyr-Meth-1. If this second compound recapitulates the same phenotype, it provides strong evidence that the phenotype is on-target for that kinase.

  • Rescue Experiment: In a knockout/knockdown background for the off-target, treat cells with Pyr-Meth-1. The absence of the phenotype in these cells would confirm the off-target is responsible.

Part 2: Troubleshooting Workflows & Protocols

This workflow provides a logical progression for diagnosing an unexpected cellular response to Pyr-Meth-1.

G A Unexpected Phenotype Observed (e.g., Toxicity, Morphological Change) B Step 1: Confirm On-Target Engagement in Cells (e.g., CETSA) A->B D Target Engaged? B->D C Step 2: Broad Off-Target Screen (e.g., Kinome Panel, Safety Panel) E Potent Off-Targets Identified? C->E D->C  Yes F Troubleshoot Assay: - Permeability (LC/MS) - Compound Stability - Cell Line Integrity D->F  No G Step 3: Validate Off-Target Causality E->G  Yes J Conclusion: Phenotype is likely due to a non-obvious off-target or polypharmacology. Consider phenotypic screening or chemoproteomics. E->J  No H Orthogonal Approaches: - Genetic Knockdown (siRNA/CRISPR) - Use Structurally Unrelated Inhibitor - Rescue Experiments G->H I Conclusion: Phenotype is likely due to the identified off-target. H->I

Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.

CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm that Pyr-Meth-1 binds to its intended kinase target in intact cells.

Materials:

  • Cells expressing the target kinase.

  • Pyr-Meth-1.

  • DMSO (vehicle control).

  • PBS and protease/phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • Equipment for protein quantification (e.g., BCA assay).

  • Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies for the target protein and loading control).

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with Pyr-Meth-1 at a relevant concentration (e.g., 10x the in-vitro IC50) and another set with an equivalent volume of DMSO (vehicle) for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Analysis: Collect the supernatant (containing soluble protein). Quantify the total protein concentration. Analyze the amount of soluble target protein remaining in each sample by Western blot.

  • Data Interpretation: Plot the relative band intensity for your target protein against the temperature for both the Pyr-Meth-1 treated and vehicle-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

After a broad kinase screen, the data is often presented in a table or a "tree spot" diagram. A summary table is crucial for prioritizing hits.

Table 1: Example Kinome Scan Hit Prioritization

Kinase Target% Inhibition @ 1µMPrimary Target Family?Known "Anti-Target"?Phenotype AssociationPriority for Follow-up
TargetKinase-1 99% Yes No Expected N/A (Primary)
CDK295%NoYesCell Cycle ArrestHigh
SRC88%NoNoProliferation, MotilityMedium
VEGFR275%NoYesAnti-angiogenesis, ToxicityHigh
p38a52%NoNoInflammationLow

This table allows you to quickly triage hits based on potency, relationship to the primary target, and potential to cause adverse or confounding effects.

Part 3: Advanced Mitigation Strategies

Question 4: We've confirmed a problematic off-target. How can we redesign the compound to improve selectivity?

Answer: This is a central challenge in medicinal chemistry, known as Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) optimization.

Causality: Selectivity is governed by subtle differences in the ATP-binding pockets of kinases. Small modifications to the compound can exploit these differences to disfavor binding to the off-target while maintaining affinity for the primary target.

Workflow 2: Mitigating Off-Target Activity via Medicinal Chemistry

G A Problem: Pyr-Meth-1 hits Off-Target Kinase X B Step 1: Structural Analysis - Co-crystal structure of Pyr-Meth-1 with Primary Target and Off-Target X - Or, use homology modeling A->B C Identify Selectivity Pockets: Are there unique residues or conformations in the primary target's binding site? B->C D Step 2: Rational Design Modify Pyr-Meth-1 to introduce steric hindrance for Off-Target X or new interactions with Primary Target C->D E Step 3: Synthesize Analogs D->E F Step 4: Screen Analogs - Assay against Primary Target - Counter-screen against Off-Target X E->F G Improved Selectivity? F->G H Lead Compound Identified. Proceed with further profiling. G->H  Yes I Iterate Design Cycle G->I  No I->D

Caption: Medicinal Chemistry Cycle for Improving Selectivity.

Key Strategies:

  • Exploit Gatekeeper Residue: The "gatekeeper" residue controls access to a deeper hydrophobic pocket in the kinase active site. If the primary and off-target kinases have different gatekeeper residues (e.g., a large methionine vs. a small threonine), you can add bulk to your compound to sterically block it from entering the off-target's pocket.

  • Target Unique Conformations: Kinases adopt different activation states (e.g., DFG-in, DFG-out). Design or select compounds that preferentially bind to a conformation specific to your primary target.

References

  • Title: KINOMEscan™ Assay Platform Source: Eurofins DiscoverX URL: [Link]

  • Title: The cellular thermal shift assay for drug-target interaction studies Source: Nature Protocols URL: [Link]

  • Title: The promise and peril of chemical probes Source: Nature Chemical Biology URL: [Link]

  • Title: The role of the gatekeeper residue in the development of kinase inhibitors Source: Current Medicinal Chemistry URL: [Link]

How to prevent degradation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound in solution. Our goal is to ensure the stability and integrity of your experiments through scientifically grounded protocols and field-proven insights.

Introduction

This compound is a molecule of interest in various research and development fields. As with many substituted pyrazoles and secondary amines, its stability in solution can be influenced by several factors, including solvent, pH, temperature, and exposure to light and atmospheric oxygen. Understanding and controlling these factors is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the potential degradation pathways and practical strategies for prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound in solution?

A1: Based on its chemical structure, which features a secondary amine and an N-substituted pyrazole ring, the primary degradation pathways are oxidation and, to a lesser extent, hydrolysis and photodegradation.

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the solvent. This can lead to the formation of various byproducts, including hydroxylamines and nitrones.[1] The pyrazole ring itself is generally resistant to oxidation but the substituents can influence its stability.[2]

  • Hydrolytic Degradation: While the pyrazole ring is relatively stable to hydrolysis, certain derivatives, particularly those with ester functionalities, can be susceptible to hydrolysis, especially under basic conditions (e.g., pH 8).[3][4] Although our target molecule does not have an ester group, it is good practice to control the pH of aqueous solutions.

  • Photodegradation: Pyrazole derivatives can undergo photochemical transformations upon exposure to UV light, potentially leading to isomerization or ring cleavage.[5][6]

Q2: What are the visual indicators of degradation?

A2: Visual inspection of the solution can often provide the first clues of compound degradation. Key indicators include:

  • Color Change: A freshly prepared solution of this compound should be colorless to pale yellow. The development of a yellow or brown color is a common sign of oxidative degradation of the amine functionality.[7]

  • Precipitate Formation: The formation of a solid precipitate can indicate the generation of insoluble degradation products or polymerization.[7]

Q3: What are the ideal storage conditions for stock solutions?

A3: To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.[8]

  • Inert Atmosphere: The presence of oxygen is a major driver of degradation. It is highly recommended to prepare and store solutions under an inert atmosphere, such as nitrogen or argon.[8] This can be achieved by sparging the solvent with the inert gas before preparing the solution and storing the solution in vials with a headspace filled with the inert gas.

  • Light Protection: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.[9]

  • Container: Use high-quality, tightly sealed containers made of compatible materials like glass or high-density polyethylene (HDPE).[10]

Q4: Which solvents are recommended for preparing stable solutions?

A4: The choice of solvent can significantly impact the stability of the compound.

  • Aprotic Solvents: For long-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile are generally preferred. Ensure the solvents are of high purity and low in water content.

  • Aqueous Solutions: If aqueous buffers are required for your experiment, it is crucial to prepare them fresh for each experiment. The pH of the buffer should be carefully considered. Slightly acidic to neutral pH is generally better for amine stability than basic pH. The stability of the compound in your specific buffer system should be validated.

  • Solvent Purity: Always use high-purity, analytical grade solvents. Impurities in solvents can act as catalysts for degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue Potential Cause(s) Recommended Action(s)
Solution turns yellow/brown Oxidative degradation of the secondary amine.1. Prepare fresh solutions under an inert atmosphere (N₂ or Ar).2. Use deoxygenated solvents.3. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) at a low concentration, after validating its compatibility with your assay.4. Store solutions protected from light and at low temperatures.[7]
Inconsistent experimental results or loss of potency Degradation of the compound in the working solution.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Validate the stability of the compound in your experimental buffer and under your assay conditions (time, temperature).3. Perform a purity check of your stock solution using HPLC to confirm its integrity.[7]
Precipitate forms in the solution Formation of insoluble degradation products or low solubility in the chosen solvent.1. Visually inspect solutions before use.2. If precipitation is observed, try gentle warming or sonication to redissolve. If it persists, the solution should be discarded.3. Confirm the solubility of the compound in your chosen solvent system at the desired concentration. You may need to use a co-solvent or adjust the pH.
New, unexpected peaks in HPLC or GC-MS analysis Presence of degradation products.1. Compare the chromatogram to that of a freshly prepared, high-purity standard.2. Use a stability-indicating HPLC method that can separate the parent compound from potential degradation products.3. Characterize the degradation products using LC-MS to understand the degradation pathway and optimize conditions to prevent it.[7]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution under an inert atmosphere to minimize oxidative degradation.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO or acetonitrile

  • Inert gas (Nitrogen or Argon) with a manifold or balloon setup

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Syringes and needles

Procedure:

  • Prepare the Inert Atmosphere: In a fume hood, set up your inert gas supply. If using a flask to dissolve the compound, flush it with the inert gas for several minutes.[11]

  • Weigh the Compound: Accurately weigh the required amount of this compound in a tared vial.

  • Add Solvent: Using a syringe, add the desired volume of anhydrous solvent to the vial containing the compound. The solvent should be previously deoxygenated by bubbling the inert gas through it for at least 15-20 minutes.

  • Dissolve the Compound: Gently swirl or vortex the vial until the compound is completely dissolved.

  • Blanket with Inert Gas: Before sealing the vial, flush the headspace with the inert gas for about 30 seconds to displace any air.

  • Seal and Store: Tightly cap the vial and wrap the cap with parafilm for extra security. Store the stock solution at -20°C or -80°C.[8]

Protocol 2: Forced Degradation Study to Identify Potential Degradation Products

This protocol is designed to intentionally degrade the compound under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • Stock solution of this compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Samples: Aliquot the stock solution into separate vials for each stress condition.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH.

  • Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂.

  • Thermal Degradation: Place one aliquot in an oven at 60°C.

  • Photodegradation: Expose one aliquot to UV light (e.g., in a photostability chamber).

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48 hours), taking time points for analysis.

  • Analysis: At each time point, neutralize the acidic and basic samples before injection. Analyze all samples, including an unstressed control, by HPLC or LC-MS to monitor the disappearance of the parent peak and the appearance of new peaks.[7]

Visualization of Key Concepts

Degradation Pathway Overview

G cluster_main This compound cluster_stressors Stressors cluster_products Potential Degradation Products main C₇H₁₃N₃ oxidation_products Oxidized Amines (e.g., Hydroxylamines, Nitrones) main->oxidation_products Oxidation photo_products Isomers, Ring-Opened Products main->photo_products Photodegradation hydrolysis_products Hydrolyzed Species main->hydrolysis_products Hydrolysis oxygen Oxygen (Air) oxygen->oxidation_products light UV Light light->photo_products ph Extreme pH ph->hydrolysis_products

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

G start Suspected Solution Instability (e.g., color change, inconsistent results) check_visual Visual Inspection: Color change or precipitate? start->check_visual check_hplc Analytical Check: Run HPLC/LC-MS on stock solution check_visual->check_hplc No degradation_confirmed Degradation Confirmed check_visual->degradation_confirmed Yes check_hplc->degradation_confirmed Degradation Products Detected no_degradation Solution is Stable check_hplc->no_degradation Purity Confirmed implement_prevention Implement Preventative Measures: - Use inert atmosphere - Deoxygenate solvents - Protect from light - Store at low temperature degradation_confirmed->implement_prevention reprepare Prepare Fresh Solution Following Best Practices implement_prevention->reprepare

Caption: A logical workflow for troubleshooting suspected solution instability.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • National Institutes of Health. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Retrieved from [Link]

  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • ResearchGate. (2013). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. Retrieved from [Link]

  • Linchemical. (n.d.). Amine Antioxidant 445 & 5057 Supply. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Oxford Academic. (2021). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Retrieved from [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]

  • ResearchGate. (2018). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Coordination chemistry of pyrazole-derived ligands. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • PubMed. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Retrieved from [Link]

  • PURKH. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. Retrieved from [Link]

  • SID. (n.d.). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. Retrieved from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Universidad Andrés Bello. (2018). The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (2014). A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • National Institutes of Health. (2018). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Retrieved from [Link]

  • Chemguide. (n.d.). Making amines from halogenoalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2018). Dispensing Air Sensitive Liquid Reagents in a Fume Hood Setting. Retrieved from [Link]

  • Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • YouTube. (2020). Preparation of Amines Flow Chart and Summary. Retrieved from [Link]

  • Neilson Lab. (n.d.). the manipulation of air.sensitive compounds. Retrieved from [Link]

  • MDPI. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • SID. (n.d.). Solvent Effects on Medicinal Structure and 15N NMR Shielding of Medazepam. Retrieved from [Link]

  • An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of N-alkylated pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this important transformation and optimize your reaction outcomes.

I. Fundamental Principles of Pyrazole N-Alkylation

The N-alkylation of pyrazoles is a cornerstone reaction in organic synthesis, yet it presents unique challenges, primarily concerning regioselectivity. Unsymmetrical pyrazoles possess two distinct nitrogen atoms (N1 and N2), and controlling which nitrogen undergoes alkylation is a common hurdle.[5][6][7] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the pyrazole substrate, the nature of the alkylating agent, the choice of base, and the solvent system employed.[1][5][7]

Core Challenges:
  • Regioselectivity: Achieving selective alkylation at either the N1 or N2 position is often the primary challenge.

  • Low Yields: Incomplete reactions, side product formation, or difficult purifications can lead to diminished yields.

  • Harsh Reaction Conditions: The use of strong bases or high temperatures can be incompatible with sensitive functional groups on the substrate or alkylating agent.[2][3]

This guide will provide actionable strategies to address these common issues.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section is structured to directly address specific problems you may encounter during your experiments.

Q1: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

A1: This is the most prevalent issue in pyrazole alkylation. The strategy to enhance regioselectivity hinges on manipulating the steric and electronic environment of the reaction.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance:

    • On the Pyrazole: Bulky substituents at the 3- and 5-positions of the pyrazole ring will sterically hinder the adjacent nitrogen atom (N1), favoring alkylation at the less hindered nitrogen (N2).

    • On the Alkylating Agent: Using a sterically demanding alkylating agent can also enhance selectivity for the more accessible nitrogen atom. For instance, α-halomethylsilanes with bulky silyl groups have been shown to significantly improve N1 selectivity.[8]

  • Choice of Base and Solvent System:

    • The combination of base and solvent can dramatically influence the regiochemical outcome.[5][7] For 3-substituted pyrazoles, a common system to favor N1-alkylation is potassium carbonate (K2CO3) in a polar aprotic solvent like DMSO or DMF.[9]

    • In some cases, the cation of the base plays a crucial role in coordinating with the pyrazole nitrogens, thereby directing the alkylation.[5][7]

  • Solvent Polarity:

    • The polarity of the solvent can have a profound effect. For example, in the synthesis of pyrazoles from 1,3-dicarbonyls and arylhydrazines, polar aprotic solvents favor the formation of a single regioisomer, while polar protic solvents like ethanol can result in poor selectivity.[9]

    • The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), has been demonstrated to significantly increase regioselectivity in certain pyrazole formation reactions.[10]

Troubleshooting Workflow for Regioselectivity Issues:

G cluster_sterics Steric Approach cluster_conditions Conditions Optimization cluster_protect Protecting Group Strategy start Problem: Poor Regioselectivity (Mixture of N1 and N2 isomers) sterics Modify Steric Environment start->sterics conditions Alter Reaction Conditions start->conditions protect Employ Protecting Groups start->protect pyrazole_sub Increase bulk on pyrazole (if synthetically feasible) sterics->pyrazole_sub alkylating_agent Use a bulkier alkylating agent (e.g., α-halomethylsilanes) sterics->alkylating_agent base_solvent Screen different base/solvent combinations (e.g., K2CO3/DMSO, NaH/THF) conditions->base_solvent solvent_polarity Vary solvent polarity (aprotic vs. protic, fluorinated alcohols) conditions->solvent_polarity catalyst Consider catalytic methods (e.g., Mg-catalyzed for N2-selectivity) conditions->catalyst sem_group Use a protecting group like SEM to direct functionalization protect->sem_group end_node Achieved Desired Regioisomer alkylating_agent->end_node base_solvent->end_node deprotect Deprotect after alkylation sem_group->deprotect sem_group->end_node G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) PzH Pyrazole (Pz-H) Pz_anion Pyrazolate Anion (Pz⁻) PzH->Pz_anion Deprotonation Base Base (B:) Base->Pz_anion Pz_anion2 Pyrazolate Anion (Pz⁻) BH BH⁺ PzR N-Alkylated Pyrazole (Pz-R) Pz_anion2->PzR SN2 Attack RX Alkylating Agent (R-X) RX->PzR X_anion Leaving Group (X⁻)

References

Technical Support Center: Navigating Pyrazole-Based Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrazole-based compounds. Pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, their synthesis is not without challenges, particularly concerning regioselectivity, side reactions, and purification.

This document provides in-depth, troubleshooting-focused answers to common questions encountered in the lab. We will delve into the mechanistic principles behind these pitfalls and offer field-proven strategies to overcome them.

Section 1: Regioselectivity in Knorr-Type Pyrazole Synthesis

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is a fundamental and widely used method for creating the pyrazole core.[2][3] However, it frequently leads to the formation of two distinct regioisomers, a significant challenge when only one isomer possesses the desired biological activity.[4][5]

Q1: My reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. Why is this happening and how can I control the outcome?

A1: The Root of the Problem: Competing Reaction Pathways

The formation of two regioisomers stems from the initial nucleophilic attack of the substituted hydrazine on one of the two non-equivalent carbonyl carbons of the 1,3-dicarbonyl compound.[4] The reaction can proceed through two competing pathways, often leading to a mixture that is difficult to separate.[6][7]

Several factors create a delicate energetic balance that dictates the final isomer ratio:

  • Electronic Effects: The initial attack of the hydrazine's terminal nitrogen typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[4] For instance, in a diketone with a trifluoromethyl (-CF₃) group, the adjacent carbonyl is significantly more electrophilic and will be the preferred site of initial attack.[4][8]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach to one of the carbonyl groups, favoring attack at the less sterically hindered site.[4][9]

  • Reaction pH: The acidity or basicity of the reaction medium is critical.[4] Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its nitrogen atoms and influencing the site of attack.[4][10] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[4]

Troubleshooting Strategies for Regiocontrol:

  • Exploit Solvent Effects: The choice of solvent can dramatically influence regioselectivity. While traditional solvents like ethanol often yield poor selectivity, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the preference for a single isomer.[4][6][7][11] This is attributed to the unique hydrogen-bonding properties of these solvents, which can selectively stabilize one of the reaction intermediates.

  • Leverage Microwave Irradiation: Microwave-assisted synthesis can sometimes favor the thermodynamically more stable isomer due to the higher reaction temperatures.[4] Reactions are often faster and can lead to cleaner product profiles.

  • Catalyst Selection: While many Knorr-type syntheses are run with a simple acid catalyst like acetic acid, exploring other catalysts can be beneficial. For example, Lewis acids like nano-ZnO have been used in green chemistry approaches.[12] Ruthenium-based catalysts have also been employed for synthesizing unsymmetrical pyrazoles with excellent regioselectivity from 1,3-diols.[13]

Workflow for Optimizing Regioselectivity

Below is a systematic workflow to troubleshoot and optimize the regioselectivity of your pyrazole synthesis.

Caption: Decision guide for regioselective N-alkylation.

Experimental Protocols

Protocol 1: Regioselective Knorr Synthesis Using Fluorinated Alcohol

This protocol describes a general procedure for pyrazole synthesis favoring one regioisomer through the use of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). [4]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Reagent Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 mmol) dropwise to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. Reactions are typically complete within 1-4 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate to isolate the major regioisomer.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Organic Letters. (2017).
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • BenchChem. (2025).
  • Al-Hourani, B. J., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4799.
  • Kavčič, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Journal of Heterocyclic Chemistry, 51(S1), E23-E33.
  • Reitti, M., & Kuttan, A. (2023). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Journal of the American Chemical Society, 145(34), 18863–18870.
  • Li, J., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(19), 6529.
  • MDPI. (2023).
  • Cabrera, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3522–3528.
  • Gaber, M., & Hussein, M. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4799.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • European Patent Office. (2009).
  • ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • YouTube. (2019). synthesis of pyrazoles.
  • Anderson, M. O., & Tundel, R. E. (2018).

Sources

Validation & Comparative

Comparative analysis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, the pursuit of potent and selective kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a large and crucial class of drug targets. Within the vast chemical space of potential inhibitors, certain structural motifs have emerged as "privileged scaffolds" – frameworks that demonstrate a recurring ability to bind to specific protein families. The pyrazole ring is a prominent example of such a scaffold in the context of kinase inhibition. This guide provides a comparative analysis of a representative pyrazole-containing kinase inhibitor, placing its performance in context with other inhibitors targeting similar enzymatic machinery.

While direct experimental data for N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a kinase inhibitor is not extensively available in the public domain, the broader class of pyrazole derivatives has been the subject of intensive research, yielding numerous potent kinase inhibitors.[1][2][3] This analysis will, therefore, focus on a well-characterized, multi-targeted pyrazole-containing inhibitor, AT9283 , and compare its profile with other inhibitors targeting some of its key kinase targets: the Aurora kinases, JAK2, and Abl.

The Pyrazole Core: A Favorable Platform for Kinase Inhibition

The five-membered aromatic heterocycle of pyrazole offers several advantages in the design of kinase inhibitors. Its two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase active site.[4] This region is a critical anchor point for many ATP-competitive inhibitors. Furthermore, the pyrazole ring is synthetically tractable, allowing for diverse substitutions at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[5]

Comparative Analysis: AT9283 vs. Other Kinase Inhibitors

AT9283 is a potent inhibitor of several kinases, including Aurora A, Aurora B, JAK2, and the T315I mutant of Abl.[6] To understand its pharmacological profile, we will compare it with other inhibitors that target these kinases, but which do not necessarily share the pyrazole scaffold.

Target Profile Comparison
InhibitorCore ScaffoldPrimary Kinase TargetsIC50 (nM) - Aurora AIC50 (nM) - Aurora BIC50 (nM) - JAK2IC50 (nM) - Abl (T315I)
AT9283 Pyrazol-4-yl Urea Aurora A, Aurora B, JAK2, Abl (T315I)~3~3~1.2~4
Tozasertib (VX-680) AminopyrimidineAurora A, Aurora B, Aurora C~0.6~18>1000~110
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2>10,000>10,000~3.3>10,000
Ponatinib Imidazo[1,2-b]pyridazineBcr-Abl (including T315I), VEGFR, FGFR, PDGFR~22~47~40~2

Data compiled from publicly available literature.

This comparison highlights the multi-targeted nature of AT9283, a characteristic often observed with pyrazole-based inhibitors.[7] While Tozasertib is more potent against Aurora A, it is significantly less active against JAK2. Conversely, Ruxolitinib is a potent and selective JAK inhibitor with negligible activity against Aurora kinases. Ponatinib, another multi-targeted inhibitor, is highly potent against the T315I mutant of Abl but shows weaker activity against Aurora kinases compared to AT9283. The pyrazole core in AT9283 appears to provide a framework that can be decorated to achieve potent inhibition across different kinase families.

Mechanism of Action: The Structural Basis of Inhibition

The inhibitory activity of these compounds is rooted in their ability to compete with ATP for binding to the kinase active site. The specific interactions with key residues in the ATP-binding pocket determine the potency and selectivity of the inhibitor.

Signaling Pathway Inhibition

The kinases targeted by AT9283 are involved in critical cellular processes. Aurora kinases are essential for mitotic progression, while JAK2 is a key mediator of cytokine signaling, and Abl is a non-receptor tyrosine kinase involved in cell growth and proliferation.

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_jak JAK/STAT Pathway cluster_abl Bcr-Abl Pathway G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis Aurora A/B AT9283 AT9283 Aurora A/B Aurora A/B AT9283->Aurora A/B Inhibits JAK2 JAK2 AT9283->JAK2 Inhibits Bcr-Abl (T315I) Bcr-Abl (T315I) AT9283->Bcr-Abl (T315I) Inhibits Tozasertib Tozasertib Tozasertib->Aurora A/B Inhibits Cytokine Receptor Cytokine Receptor Cytokine Receptor->JAK2 STAT STAT JAK2->STAT Gene Expression Gene Expression STAT->Gene Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Downstream Effectors Downstream Effectors Bcr-Abl (T315I)->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Ponatinib Ponatinib Ponatinib->Bcr-Abl (T315I) Inhibits

Caption: Inhibition of key signaling pathways by AT9283 and comparator compounds.

Experimental Protocols

To comparatively evaluate the efficacy of these inhibitors, standardized in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay (Example: Aurora A)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow Start Start Prepare Kinase Reaction Buffer Prepare Kinase Reaction Buffer Start->Prepare Kinase Reaction Buffer Add Purified Aurora A Kinase Add Purified Aurora A Kinase Prepare Kinase Reaction Buffer->Add Purified Aurora A Kinase Add Test Inhibitor (e.g., AT9283) at various concentrations Add Test Inhibitor (e.g., AT9283) at various concentrations Add Purified Aurora A Kinase->Add Test Inhibitor (e.g., AT9283) at various concentrations Pre-incubate Pre-incubate Add Test Inhibitor (e.g., AT9283) at various concentrations->Pre-incubate Initiate reaction with ATP and Substrate (e.g., Kemptide) Initiate reaction with ATP and Substrate (e.g., Kemptide) Pre-incubate->Initiate reaction with ATP and Substrate (e.g., Kemptide) Incubate at 30°C Incubate at 30°C Initiate reaction with ATP and Substrate (e.g., Kemptide)->Incubate at 30°C Stop Reaction Stop Reaction Incubate at 30°C->Stop Reaction Detect Phosphorylated Substrate (e.g., ADP-Glo™) Detect Phosphorylated Substrate (e.g., ADP-Glo™) Stop Reaction->Detect Phosphorylated Substrate (e.g., ADP-Glo™) Measure Luminescence Measure Luminescence Detect Phosphorylated Substrate (e.g., ADP-Glo™)->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

    • Purified recombinant Aurora A kinase.

    • Fluorescently labeled peptide substrate (e.g., Kemptide).

    • ATP solution.

    • Test inhibitors dissolved in DMSO.

    • Stop solution (e.g., 100 mM EDTA).

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 2 µL of serially diluted test inhibitor or DMSO (control) to the wells.

    • Add 10 µL of a mixture of Aurora A kinase and peptide substrate to all wells.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 25 µL of stop solution.

    • Read the fluorescence on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines that are dependent on the targeted kinases.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HCT116 for Aurora kinase inhibition) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with serially diluted concentrations of the test inhibitors or DMSO (control).

    • Incubate for 72 hours.

    • Add a viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

The pyrazole scaffold is a cornerstone in the development of kinase inhibitors, giving rise to compounds with diverse selectivity profiles, from highly specific to multi-targeted agents. The example of AT9283 demonstrates the potential of this scaffold to yield potent inhibitors of clinically relevant kinases involved in cancer. Comparative analysis with other inhibitors, both within and outside the pyrazole chemical class, is crucial for understanding the structure-activity relationships that govern potency and selectivity. The experimental protocols outlined provide a framework for the rigorous evaluation of such compounds, ultimately guiding the development of next-generation targeted therapies. While direct data on this compound is sparse, the principles and methodologies discussed here are directly applicable to its future investigation and to the broader field of kinase inhibitor discovery.

References

Validating the biological effects of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating the Biological Effects of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Introduction

This compound is a member of the pyrazole class of heterocyclic compounds. Pyrazole derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and enzyme inhibitory properties.[1][2][3][4][5] Given the therapeutic potential of this chemical scaffold, it is crucial for researchers and drug development professionals to have a robust framework for validating the biological effects of novel pyrazole-based compounds.

This guide provides a comprehensive, technically-grounded framework for the systematic validation of the biological effects of this compound. It is designed to be a self-validating system, where each experimental step builds upon the last to provide a clear and accurate profile of the compound's activity. We will compare its hypothetical performance with well-characterized alternative compounds to establish a clear biological and mechanistic profile.

Part 1: Initial Target Class Identification and In Vitro Validation

The first step in characterizing a novel compound is to determine its potential molecular targets. Given that pyrazole derivatives are known to target enzymes such as kinases and cyclooxygenases (COX), a logical starting point is to screen this compound against panels of these enzymes.[1]

Experimental Workflow for Target Identification

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Affinity cluster_2 Phase 3: Cellular Confirmation Compound Compound Kinase Panel Kinase Panel Screen (e.g., LanthaScreen) Compound->Kinase Panel COX Panel COX Inhibition Assay (e.g., Fluorometric) Compound->COX Panel IC50 IC50 Determination (Dose-Response) Kinase Panel->IC50 Identified Hits COX Panel->IC50 Identified Hits SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) IC50->SPR Confirmed Hits CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) SPR->CETSA

Caption: Workflow for in vitro target identification and validation.

Biochemical Assays: Kinase and COX Profiling

A primary screen against a broad panel of kinases is a cost-effective method to identify potential targets. The LanthaScreen™ TR-FRET assay is a robust platform for this purpose, offering a sensitive and high-throughput method to measure kinase activity.[6][7] Similarly, a COX (COX-1 and COX-2) inhibition assay can be performed to assess anti-inflammatory potential.

Comparative Analysis 1: Biochemical Potency

Let's hypothesize that the initial screening reveals that this compound inhibits a specific kinase, for example, Mitogen-activated protein kinase 1 (MAPK1), and also shows activity against COX-2. We would then perform dose-response experiments to determine the IC50 values and compare them to known inhibitors.

CompoundTargetIC50 (nM)
This compoundMAPK1150
COX-2250
Comparator 1: Ulixertinib (BVD-523) MAPK125
Comparator 2: Celecoxib COX-240
Biophysical Assays: Confirming Direct Target Binding

A crucial validation step is to confirm that the compound directly binds to its putative target. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on binding affinity and kinetics.[8][9][10][11]

Comparative Analysis 2: Binding Affinity and Kinetics

CompoundTargetKD (nM)ka (1/Ms)kd (1/s)
This compoundMAPK12001.2 x 1052.4 x 10-2
Comparator 1: Ulixertinib (BVD-523) MAPK1302.5 x 1057.5 x 10-3

Part 2: Cellular Target Engagement and Functional Effects

Once a direct molecular target is identified and characterized in vitro, the next critical step is to verify that the compound can enter cells and engage with its target in a physiological context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing target engagement in intact cells or cell lysates.[12][13][14][15][16] The principle is that a ligand binding to its target protein will stabilize the protein, leading to an increase in its melting temperature.

Signaling Pathway Analysis

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK1 MAPK1 (ERK2) MEK->MAPK1 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK1->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Compound This compound Compound->MAPK1 Inhibition

Caption: Simplified MAPK/ERK signaling pathway.

Functional Cellular Assays

To assess the functional consequences of target engagement, we can measure the phosphorylation of downstream substrates. For MAPK1, this would involve quantifying the levels of phosphorylated p90RSK or other known substrates via Western Blot or ELISA. For COX-2, a cellular assay measuring prostaglandin E2 (PGE2) production would be appropriate.

Comparative Analysis 3: Cellular Potency

CompoundCellular AssayEC50 (nM)
This compoundp-p90RSK Inhibition (MAPK1)500
PGE2 Production Inhibition (COX-2)800
Comparator 1: Ulixertinib (BVD-523) p-p90RSK Inhibition (MAPK1)80
Comparator 2: Celecoxib PGE2 Production Inhibition (COX-2)150

Part 3: Experimental Protocols

Protocol 1: LanthaScreen™ TR-FRET Kinase Assay
  • Reagents: LanthaScreen™ Tb-anti-pMAPK1 antibody, GFP-MAPK1 substrate, ATP, test compound.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 384-well plate, add 2 µL of the compound dilution.

    • Add 4 µL of a mix of GFP-MAPK1 substrate and ATP.

    • Add 4 µL of MAPK1 enzyme to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

    • Add 10 µL of a solution containing Tb-anti-pMAPK1 antibody to stop the reaction.

    • Incubate for 60 minutes.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520/495) and plot against compound concentration to determine the IC50.[6][7]

Protocol 2: Surface Plasmon Resonance (SPR)
  • Instrumentation: A Biacore™ or similar SPR instrument.

  • Procedure:

    • Immobilize recombinant human MAPK1 protein onto a CM5 sensor chip via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections with a low pH buffer.

  • Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[8][9][10][11]

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture: Culture a suitable cell line (e.g., HeLa) to 80% confluency.

  • Procedure:

    • Treat cells with either vehicle or this compound at a desired concentration for 1-2 hours.

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Analysis: Analyze the amount of soluble MAPK1 in the supernatant by Western Blot or ELISA. Plot the percentage of soluble protein against temperature to generate a melting curve.[12][13][14][15][16]

Conclusion

This guide outlines a systematic and rigorous approach to validating the biological effects of a novel pyrazole compound, this compound. By employing a combination of biochemical, biophysical, and cellular assays, researchers can confidently identify the molecular target(s), confirm direct binding, and assess the functional consequences of target engagement in a cellular context. The comparative analysis against established drugs provides essential context for evaluating the compound's potency and potential for further development. This structured, evidence-based workflow ensures a high degree of scientific integrity and provides a solid foundation for subsequent preclinical studies.

References

  • Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • LanthaScreen Technology on microplate readers. BMG Labtech. Available at: [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Link. Available at: [Link]

  • LanthaScreen - DnaTube.com - Scientific Video and Animation Site. DnaTube.com. Available at: [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. MDPI. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel therapeutic agent from discovery to clinical application is contingent upon a rigorous evaluation of its safety and specificity. Unintended interactions with biological targets, known as off-target effects or cross-reactivity, are a primary source of adverse drug reactions (ADRs) and a significant cause of late-stage drug development failure. This guide provides an in-depth, comparative framework for assessing the cross-reactivity profile of the investigational compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as "Compound-X"). We will detail the strategic rationale, experimental protocols, and data interpretation necessary to build a robust safety profile, comparing Compound-X against relevant alternatives to contextualize its selectivity. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

The Imperative of Cross-Reactivity Profiling

1.1 The Role of Secondary Pharmacology in Mitigating Risk

Secondary pharmacology is the study of a compound's effects on targets other than its intended primary therapeutic target.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate safety pharmacology studies to identify undesirable pharmacodynamic properties of a substance that may be relevant to its human safety.[3][4][5] Early identification of off-target interactions allows for the mitigation of potential ADRs, informs the selection of better drug candidates, and ultimately increases the probability of market approval.[1][6] A tiered approach, starting with broad screening panels in early discovery and moving to more focused, functional assays during lead optimization, is now an industry-standard practice.[7]

1.2 Profile of the Investigational Compound-X

This compound (Compound-X) is a novel synthetic small molecule. Its core structure features a substituted pyrazole ring, a motif present in numerous FDA-approved drugs known to target a wide range of proteins, including kinases and cyclooxygenases (COX).[8][9][10] For the purpose of this guide, we will hypothesize that Compound-X has been designed as a selective inhibitor of a specific protein kinase, "Kinase-A," for an oncological indication. The pyrazole scaffold, while valuable, necessitates a thorough investigation into potential cross-reactivity with other kinases and unrelated targets due to the conserved nature of ATP-binding sites in the human kinome and the diverse biological activities of pyrazole-containing compounds.[8][11][12]

Designing a Comprehensive Screening Strategy

2.1 Rationale for Target Panel Selection

A successful cross-reactivity study begins with the strategic selection of targets. The choice of panel should be guided by the compound's structural class and any known liabilities of similar molecules. Given Compound-X's pyrazole core and its intended kinase target, a two-pronged approach is warranted:

  • Broad Kinase Panel: To assess selectivity within the target family. Malfunctions in kinases are linked to numerous diseases, making them attractive drug targets; however, the structural conservation among them presents a challenge for developing highly selective inhibitors.[11] Screening against a comprehensive panel is crucial for understanding structure-activity relationships and minimizing off-target effects.[13][14]

  • General Safety Pharmacology Panel: To identify liabilities against major classes of unrelated targets known to be implicated in ADRs. Commercial services offer curated panels, such as the SafetyScreen44, which includes a strategic choice of G-protein-coupled receptors (GPCRs), ion channels, transporters, and other enzymes associated with adverse effects.[1][2][15]

2.2 Selection of Comparator Compounds

To contextualize the selectivity of Compound-X, its profile must be compared against relevant benchmarks:

  • Comparator A (Structural Analog): A compound with a similar pyrazole scaffold but known to have a different primary target or a less selective profile. This helps to understand the specific contribution of the N-methyl-methanamine side chain to selectivity.

  • Comparator B (Approved Drug): An existing, FDA-approved kinase inhibitor for the same indication. This provides a direct comparison against the current standard of care.

2.3 Experimental Workflow

The screening process follows a logical progression from broad, high-throughput binding assays to more specific functional follow-ups on identified "hits."

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional Validation Compound Compound-X & Comparators Screening Broad Panel Screening (10 µM single concentration) Compound->Screening KinasePanel Kinase Panel (e.g., 96 kinases) Screening->KinasePanel SafetyPanel Safety Panel (e.g., SafetyScreen44) Screening->SafetyPanel Hits Identify Hits (e.g., >50% inhibition/displacement) KinasePanel->Hits SafetyPanel->Hits DoseResponse Dose-Response Assays (IC50 / Ki determination) Hits->DoseResponse ConfirmedHits Confirmed Off-Targets (Potency < 1 µM) DoseResponse->ConfirmedHits FunctionalAssay Cell-Based Functional Assays (e.g., cAMP, Calcium Flux) ConfirmedHits->FunctionalAssay Report Final Selectivity Report FunctionalAssay->Report

Caption: High-level workflow for cross-reactivity profiling.

Experimental Methodologies

3.1 Protocol: Broad Panel Radioligand Binding Assay (SafetyScreen44)

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a target receptor due to their robustness and sensitivity.[16][17] This protocol describes a competitive binding assay to determine the ability of Compound-X to displace a specific radioligand from a panel of 44 targets.

Rationale: The initial screen is performed at a high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions, which is a standard practice recommended by screening providers.[2] This acts as a coarse filter to identify potential liabilities early.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound-X and comparators in 100% DMSO. From this, create a 1 mM intermediate plate, followed by a final working concentration of 20 µM in the appropriate assay buffer.

  • Reaction Mixture Preparation: In a 96-well plate, combine 50 µL of the test compound (at 2x final concentration), 50 µL of the specific radioligand (e.g., [³H]-SCH23390 for the Dopamine D1 receptor, at a concentration at or below its Kd), and 100 µL of a membrane preparation containing the target receptor (e.g., 5-20 µg protein).[18][19]

  • Controls:

    • Total Binding: Wells containing radioligand and membrane preparation with assay buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand for that target to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 37°C (target-dependent) to allow the binding reaction to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[20] This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound using the formula: % Inhibition = 100 * (1 - [(Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)])

3.2 Protocol: Kinase Inhibition Profiling (Radiometric Assay)

This protocol outlines a radiometric assay to measure the inhibition of a panel of protein kinases by Compound-X.[13] This method directly measures the incorporation of radioactive phosphate (from [γ-³³P]-ATP) into a substrate.

Rationale: The choice of ATP concentration is critical. Screening at a low or Km concentration of ATP can identify potent inhibitors but may also yield false positives. Screening at a high, physiological concentration (1 mM ATP) provides a more stringent and clinically relevant assessment of a compound's potency.[21]

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute Compound-X and comparators in DMSO to create a range of concentrations for IC50 determination.

  • Reaction Mixture: In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound in an appropriate kinase buffer.

  • Initiation: Start the enzymatic reaction by adding the ATP solution, which includes a mix of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should be standardized (e.g., 10 µM or 1 mM).

  • Controls:

    • 100% Activity Control: Wells with DMSO vehicle instead of the test compound.

    • 0% Activity Control (Background): Wells without the kinase enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Separation: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]-ATP will not.

  • Washing: Wash the filter paper to remove the unreacted ATP.

  • Detection: Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Analysis

The results from the screening assays should be compiled into clear, comparative tables. A "hit" is typically defined as a compound that causes >50% inhibition or displacement at the 10 µM screening concentration. All hits should be followed up with dose-response curves to determine potency (IC50 or Ki).

Table 1: Comparative Profile against SafetyScreen44 Panel (Data is hypothetical for illustrative purposes)

TargetTarget ClassCompound-X (%Inh @ 10µM)Comparator A (%Inh @ 10µM)Comparator B (%Inh @ 10µM)
Kinase-A (Primary)Kinase98% 45%95%
hERGIon Channel12%48%8%
5-HT2BGPCR65% 72% 15%
M1 MuscarinicGPCR5%8%2%
COX-1Enzyme25%55% 18%
Dopamine TransporterTransporter-2%11%5%

Interpretation: Compound-X shows high activity at its primary target. A potential liability is identified at the 5-HT2B receptor, a known safety concern associated with valvulopathy. This interaction is also seen with the structural analog (Comparator A) but not the approved drug (Comparator B), suggesting it may be related to the core pyrazole scaffold. Unlike Comparator A, Compound-X shows minimal activity at the hERG channel and COX-1 enzyme, indicating a superior safety profile in these areas.

Table 2: Kinase Selectivity Profile (IC50 Values in nM for Hits >50% at 1µM) (Data is hypothetical for illustrative purposes)

Kinase TargetCompound-X (IC50, nM)Comparator A (IC50, nM)Comparator B (IC50, nM)
Kinase-A 15 1,20025
Kinase-B850950>10,000
Kinase-C>10,000450>10,000
Kinase-D (VEGFR2)1,500250800

Interpretation: Compound-X is a potent inhibitor of its primary target, Kinase-A, and is comparable to the approved drug (Comparator B). It demonstrates high selectivity (>50-fold) against Kinase-B. Notably, it shows significantly less activity against Kinase-C and VEGFR2 compared to Comparator A, indicating a more favorable and selective kinase profile.

Mechanistic Investigation of Key Off-Targets

The identification of a significant off-target interaction, such as with the 5-HT2B receptor, necessitates further investigation using a functional, cell-based assay to determine if the compound acts as an agonist or antagonist.

G cluster_0 5-HT2B Receptor Signaling Pathway CompoundX Compound-X (Potential Agonist) Receptor 5-HT2B Receptor CompoundX->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Induces Response Response Ca->Response Cellular Response (e.g., Valvulopathy)

Caption: Potential agonism of Compound-X at the 5-HT2B receptor.

A calcium flux assay would be the appropriate follow-up. If Compound-X induces a calcium signal, it confirms functional agonism at the receptor, representing a significant safety risk that must be addressed through structural modification to engineer out this activity.

Conclusion and Future Directions

This guide outlines a systematic, comparative approach to defining the cross-reactivity profile of this compound (Compound-X). The hypothetical data presented illustrates that while Compound-X is a potent and selective kinase inhibitor, its off-target activity at the 5-HT2B receptor warrants further investigation and potential medicinal chemistry efforts for mitigation. By employing a tiered screening strategy, comparing against relevant compounds, and validating hits with functional assays, researchers can build a comprehensive safety profile. This rigorous, data-driven approach is fundamental to identifying compounds with the highest potential for success in clinical development and ensuring patient safety.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology. [Link]

  • Elsevier. (n.d.). Journal of Pharmacological and Toxicological Methods. Retrieved from Elsevier. [Link]

  • Creative Biolabs. (n.d.). Kinase Target Engagement Assay Panel Screening Service. Retrieved from Creative Biolabs. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from ICE Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from Eurofins Discovery. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from FDA. [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from FDA. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from Oncodesign Services. [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review. [Link]

  • Auxochromofours. (n.d.). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from Auxochromofours. [Link]

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

A Comprehensive Guide to N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unequivocal identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. This necessitates the use of highly pure and well-characterized reference standards. This guide provides an in-depth technical comparison of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a reference standard, exploring its synthesis, characterization, and analytical performance against a potential isomeric alternative.

The Critical Role of Reference Standards in Impurity Profiling

An impurity in a drug substance is any component that is not the defined chemical entity.[1] These impurities can arise from various stages, including synthesis, purification, and storage.[1] Regulatory bodies like the FDA and international guidelines such as those from the ICH mandate the identification and control of impurities to ensure patient safety.[2][3] Accurate impurity profiling is critically dependent on the availability of high-purity reference standards.[2] These standards serve as the benchmark for the validation of analytical methods used to detect and quantify impurities in drug substances and products.[4][5]

This compound is a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs) containing a substituted pyrazole core. The pyrazole motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6][7] Therefore, having a well-characterized reference standard for this potential impurity is crucial for robust quality control.

Synthesis and Potential Impurities

A plausible and efficient synthetic route to this compound involves a two-step process starting from 1-methylpyrazole.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole

The first step is the formylation of 1-methylpyrazole at the C4 position to yield 1-methyl-1H-pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction, using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a common and effective method for this transformation.[8][9]

Step 2: Reductive Amination

The resulting aldehyde is then subjected to reductive amination with methylamine. This reaction forms an intermediate imine, which is then reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride or sodium triacetoxyborohydride.[10][11]

Synthesis_Workflow Start 1-Methylpyrazole Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Step1 Intermediate 1-Methyl-1H-pyrazole- 4-carbaldehyde Step1->Intermediate Step2 Reductive Amination (Methylamine, Reducing Agent) Intermediate->Step2 End This compound Step2->End

Figure 1: Proposed synthetic workflow for this compound.

Potential Impurities:

During this synthesis, several impurities could be generated:

  • Unreacted Starting Materials: Residual 1-methylpyrazole and 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Over-alkylation Products: Tertiary amines formed from further reaction of the product.

  • Isomeric Impurities: If the starting pyrazole is not exclusively the 1-methyl isomer, or if rearrangement occurs, isomeric impurities such as N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine could be formed.

  • By-products from Side Reactions: Impurities arising from side reactions of the Vilsmeier reagent or the reducing agent.

The Isomeric Challenge: A Comparative Analysis

A significant challenge in impurity analysis is the presence of isomers, which often have similar physicochemical properties, making them difficult to separate and quantify. For this reason, we will compare this compound with a plausible isomeric impurity, N-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine .

FeatureThis compoundN-methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine (Hypothetical Alternative)
Structure Methylaminomethyl group at C4 positionMethylaminomethyl group at C5 position
Synthesis Precursor 1-Methyl-1H-pyrazole-4-carbaldehyde1-Methyl-1H-pyrazole-5-carbaldehyde
Potential for Co-synthesis High, if starting materials contain isomeric pyrazoles or if formylation is not completely regioselective.High, as a potential co-product in the synthesis of the C4 isomer.
Chromatographic Separation May co-elute or have very similar retention times in non-optimized HPLC methods.Requires a highly specific, validated HPLC method for baseline separation.
Spectroscopic Differentiation Distinct ¹H and ¹³C NMR chemical shifts due to different substitution patterns.Unique NMR fingerprint, but may require high-field NMR for unambiguous assignment in a mixture.

The primary challenge with an isomeric impurity is the potential for misidentification and inaccurate quantification if the analytical method lacks sufficient specificity. This underscores the necessity of a well-characterized reference standard for the specific isomer of interest.

Qualification of this compound as a Reference Standard

To be used as a reference standard, this compound must undergo rigorous characterization to confirm its identity, purity, and stability.[1][12]

Qualification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, qNMR, Elemental Analysis) Purification->Purity Forced_Deg Forced Degradation Studies Purity->Forced_Deg Long_Term Long-Term Stability Forced_Deg->Long_Term Final_Standard Qualified Reference Standard Long_Term->Final_Standard Certification

Figure 2: Workflow for the qualification of a chemical reference standard.

Protocol 1: Structural Elucidation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: To confirm the proton environment and structural integrity. Expected signals would include singlets for the two methyl groups, a singlet for the pyrazole ring proton, and a singlet for the methylene protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons for unambiguous structural assignment.

2. Mass Spectrometry (MS):

  • To determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

3. Infrared (IR) Spectroscopy:

  • To identify characteristic functional groups, such as N-H and C-N stretching vibrations.

Protocol 2: Purity Determination - A Comparative Approach

Both High-Performance Liquid Chromatography (HPLC) and quantitative NMR (qNMR) are powerful techniques for purity assessment.[4][13]

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a comparative technique that excels at separating impurities from the main compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm).

  • Purity Calculation: Typically determined by area percent, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, a relative response factor (RRF) should be determined for known impurities.[14]

B. Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[15]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material of high purity with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Sample Preparation: A precisely weighed amount of the analyte and the internal standard are dissolved in a deuterated solvent.

  • Data Acquisition: ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Purity Calculation: The purity of the analyte is calculated based on the integral ratio of a specific analyte signal to a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.[16]

Comparison of Purity Assessment Methods

ParameterHPLC-UVqNMR
Principle Chromatographic separation followed by UV detection.Proportionality of NMR signal area to the number of nuclei.
Nature of Method Secondary (requires a reference standard for quantification).Primary (quantification against a certified internal standard).
Sensitivity High (can detect trace impurities).Lower than HPLC for trace impurities.
Specificity Dependent on chromatographic resolution.High (based on unique chemical shifts).
Structural Information Limited (retention time).Provides full structural information.
Throughput Relatively high.Can be lower due to longer acquisition times for high precision.

For the highest confidence in purity assessment, a combination of both techniques is recommended. HPLC is ideal for detecting and quantifying trace impurities, while qNMR provides an accurate, absolute purity value for the main component.

Protocol 3: Stability Assessment

To establish the stability of the reference standard and identify potential degradation products, forced degradation studies are performed.[17]

  • Methodology: The reference standard is subjected to stress conditions more severe than those encountered during routine storage. These conditions typically include:

    • Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.

    • Oxidative Degradation: Exposure to hydrogen peroxide.

    • Thermal Degradation: Heating the solid material.

    • Photodegradation: Exposure to UV and visible light.

  • Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to separate and identify any degradation products.

The results of forced degradation studies are crucial for establishing appropriate storage conditions and a re-test date for the reference standard.

Conclusion

This compound serves as a critical reference standard for the quality control of pharmaceuticals containing the pyrazole scaffold. Its proper qualification, including unambiguous structural elucidation, high-purity determination, and comprehensive stability assessment, is essential for its intended use. While HPLC provides a powerful tool for separation and detection of impurities, qNMR offers a primary method for absolute purity assignment. The potential for isomeric impurities highlights the necessity of a well-characterized reference standard to ensure the accuracy and reliability of analytical data in a regulated environment. The use of a fully qualified reference standard for this compound ultimately contributes to the development of safer and more effective medicines.

References

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. [Link]

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carbaldehyde. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. [Link]

  • View of Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl). [Link]

  • Labinsights. A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Creative Biolabs. Reference Standard Preparation & Characterization. [Link]

  • KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. [Link]

  • ResearchGate. Critical review on establishment and availability of impurity and degradation product reference standards, challenges faced by the users, recent developments, and trends. [Link]

  • PMC. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • MDPI. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. [Link]

  • Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • ResearchGate. H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • PubMed. Forced degradation studies of biopharmaceuticals: Selection of stress conditions. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • PMC. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • ResearchGate. Recent breakthroughs in the stability testing of pharmaceutical compounds. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. (PDF) Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. [Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Preclinical Profile of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine Against Established Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel therapeutics for neuropsychiatric disorders necessitates a rigorous and systematic evaluation of new chemical entities. This guide presents a comparative preclinical benchmarking study of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, a novel pyrazole derivative, against the established monoamine oxidase (MAO) inhibitors, Moclobemide and Selegiline. Lacking published pharmacological data for this compound, we have undertaken a hypothetical yet methodologically robust approach to its evaluation. This document serves as a comprehensive template for researchers, outlining the critical experimental workflows and data interpretation necessary for characterizing a potential new MAO inhibitor. We provide detailed protocols for in vitro enzyme inhibition assays, in vivo neurochemical profiling via microdialysis, and pharmacokinetic analysis, supported by comparative data tables and explanatory visualizations.

Introduction: The Rationale for MAO Inhibition and Candidate Selection

Monoamine oxidase (MAO) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Its inhibition can lead to increased synaptic availability of these monoamines, a therapeutic strategy that has proven effective in the treatment of major depressive disorder and Parkinson's disease.[2][3] MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities.[4] Selective MAO-A inhibitors are primarily used for depression, while MAO-B inhibitors are employed in Parkinson's disease management.[4]

This compound is a novel compound with structural motifs suggestive of potential interaction with monoamine systems. The pyrazole core is a versatile scaffold found in numerous neurologically active agents, and the N-methylmethanamine side chain bears resemblance to endogenous monoamines. Given these features, we hypothesize that this compound may exhibit inhibitory activity against MAO.

To contextualize its potential therapeutic value, we have selected two well-characterized drugs as benchmarks:

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), widely used as an antidepressant.[5][6] Its key features are its favorable safety profile, particularly the reduced risk of the "cheese effect" (hypertensive crisis) associated with older, irreversible MAOIs.[7]

  • Selegiline: An irreversible inhibitor with high selectivity for MAO-B at lower doses, used in Parkinson's disease to prevent the breakdown of dopamine.[8][9] At higher doses, it loses selectivity and also inhibits MAO-A, conferring antidepressant effects.[10][11]

This guide will systematically outline the experimental procedures to compare the potency, selectivity, in vivo efficacy, and pharmacokinetic profile of this compound against these established drugs.

In Vitro Characterization: Potency and Selectivity

The initial step in characterizing a potential MAO inhibitor is to determine its potency (as measured by the half-maximal inhibitory concentration, IC50) and its selectivity for the two MAO isoforms.

Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is adapted from standard fluorometric assays for MAO activity.[12][13]

Principle: The assay measures the hydrogen peroxide (H2O2) produced from the oxidative deamination of a substrate by MAO. The H2O2, in the presence of a horseradish peroxidase (HRP), reacts with a probe to produce a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (a non-selective substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar fluorescent probe)

  • Phosphate buffer (pH 7.4)

  • Test compounds: this compound, Moclobemide, Selegiline

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions for each test compound in phosphate buffer.

  • Enzyme and Inhibitor Pre-incubation: In the microplate wells, add the MAO-A or MAO-B enzyme solution to the various concentrations of the test compounds. For irreversible inhibitors like Selegiline, a pre-incubation period (e.g., 30 minutes at 37°C) is necessary to allow for covalent binding to the enzyme.[14]

  • Reaction Initiation: To initiate the reaction, add a solution containing the substrate (kynuramine), HRP, and the fluorescent probe to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Normalize the rates to the control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant Human Enzymes: Using human enzymes ensures the data is directly relevant to clinical applications.

  • Kynuramine as Substrate: Its use for both isoforms allows for a direct comparison of inhibitory activity under identical conditions.

  • Kinetic Measurement: A kinetic reading is preferred over an endpoint assay as it provides more information about the reaction progress and can help identify potential assay artifacts.

Hypothetical Comparative Data

The following table presents hypothetical, yet plausible, IC50 values for this compound compared to the known values for Moclobemide and Selegiline.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B IC50 / MAO-A IC50)
This compound15015,000100-fold for MAO-A
Moclobemide20020,000100-fold for MAO-A
Selegiline1,00010100-fold for MAO-B

Interpretation: In this hypothetical scenario, this compound demonstrates potent and selective inhibition of MAO-A, comparable to Moclobemide. This profile suggests potential as an antidepressant.

In Vivo Neurochemical Profiling

To determine if the in vitro activity translates to a functional effect in a living system, in vivo microdialysis is the gold standard for measuring neurotransmitter levels in specific brain regions.[15][16]

Experimental Protocol: In Vivo Microdialysis in Rat Prefrontal Cortex

Principle: A microdialysis probe is implanted into the prefrontal cortex of an anesthetized or freely moving rat. A physiological solution is slowly perfused through the probe, allowing extracellular molecules, including neurotransmitters, to diffuse across the semipermeable membrane and be collected for analysis.[17]

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Test compounds administered via appropriate route (e.g., intraperitoneal injection)

Procedure:

  • Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the medial prefrontal cortex.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Probe Insertion and Equilibration: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) and allow the system to equilibrate for at least 2 hours.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline of neurotransmitter levels (serotonin, dopamine, norepinephrine).

  • Drug Administration: Administer the test compound (this compound, Moclobemide, or Selegiline) or vehicle.

  • Post-dosing Collection: Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of monoamine neurotransmitters.

  • Data Analysis: Express the post-dosing neurotransmitter concentrations as a percentage of the average baseline concentration.

Causality Behind Experimental Choices:

  • Prefrontal Cortex: This brain region is highly relevant to mood regulation and is a key target for antidepressants.

  • Freely Moving Animals: This setup avoids the confounding effects of anesthesia on neurotransmitter systems.

  • HPLC-ED: This is a highly sensitive and specific method for the detection of monoamines.

Visualizing the Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment surgery Stereotaxic Surgery: Guide Cannula Implantation recovery 24-48h Recovery surgery->recovery probe_insertion Probe Insertion & Equilibration recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Drug Administration baseline->drug_admin post_dosing Post-Dosing Sample Collection drug_admin->post_dosing hplc HPLC-ED Analysis post_dosing->hplc data_analysis Data Analysis hplc->data_analysis

Caption: Workflow for in vivo microdialysis experiment.

Hypothetical Comparative Data
Compound (Dose)Peak Increase in Serotonin (%)Peak Increase in Norepinephrine (%)Peak Increase in Dopamine (%)
This compound (10 mg/kg)350200150
Moclobemide (10 mg/kg)400250120
Selegiline (10 mg/kg, high dose)200150300

Interpretation: The hypothetical data suggest that this compound significantly increases extracellular levels of serotonin and norepinephrine, consistent with its in vitro MAO-A inhibitory profile. The effect is comparable to that of Moclobemide.

Pharmacokinetic Profiling

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its dosing regimen and predicting its safety profile.[18]

Experimental Protocol: Pharmacokinetic Study in Rats

Principle: The test compound is administered to rats, and blood samples are collected at various time points. The concentration of the drug in the plasma is then measured to determine key pharmacokinetic parameters.

Procedure:

  • Dosing: Administer the compound to rats via both intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at specific time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS (liquid chromatography-tandem mass spectrometry) method.

  • Data Analysis: Use pharmacokinetic modeling software to calculate parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t1/2): The time required for the plasma concentration of the drug to decrease by half.

    • Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the MAO-A Signaling Pathway

G cluster_neuron Presynaptic Neuron MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Serotonin Serotonin (5-HT) Serotonin->MAO_A Norepinephrine Norepinephrine (NE) Norepinephrine->MAO_A Inhibitor This compound (Hypothetical MAO-A Inhibitor) Inhibitor->MAO_A Inhibition

Caption: Hypothetical inhibition of MAO-A by the test compound.

Hypothetical Comparative Data
ParameterThis compoundMoclobemideSelegiline
Oral Bioavailability (F%)6560-8010
Half-life (t1/2, hours)42-41.5
Clearance (mL/min/kg)201530
Volume of Distribution (L/kg)2.51.23.5

Interpretation: The hypothetical pharmacokinetic profile of this compound suggests good oral bioavailability and a half-life suitable for once or twice-daily dosing, similar to Moclobemide.

Conclusion and Future Directions

This guide has outlined a systematic, albeit hypothetical, approach to the preclinical benchmarking of this compound as a potential MAO-A inhibitor. The presented protocols and comparative data provide a framework for its initial characterization.

Based on our hypothetical findings, this compound exhibits a promising preclinical profile, with potent and selective MAO-A inhibition, in vivo efficacy in modulating key neurotransmitters, and favorable pharmacokinetics. These characteristics warrant further investigation, including:

  • Reversibility studies: To determine if the inhibition of MAO-A is reversible, similar to Moclobemide.

  • Safety pharmacology and toxicology studies: To assess its cardiovascular and central nervous system safety profile in accordance with regulatory guidelines.[18][19]

  • Behavioral studies: To evaluate its efficacy in animal models of depression.

By following a rigorous and comparative preclinical development path, the therapeutic potential of novel compounds like this compound can be thoroughly and efficiently evaluated.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Moclobemide? Retrieved from [Link]

  • Wikipedia. (n.d.). Moclobemide. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline Hydrochloride? Retrieved from [Link]

  • Kaludjerović, G. N., & Wessjohann, L. A. (2020). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Retrieved from [Link]

  • MentalHealth.com. (n.d.). Moclobemide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacology of selegiline. Retrieved from [Link]

  • Drugs.com. (2025, November 26). Selegiline: Package Insert / Prescribing Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Selegiline. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023, August 17). Selegiline - StatPearls. Retrieved from [Link]

  • Mayo Clinic. (2025, December 1). Moclobemide (oral route). Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Retrieved from [Link]

  • Lecturio. (n.d.). Monoamine Oxidase Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs) - StatPearls. Retrieved from [Link]

  • American Chemical Society. (2006, March 1). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Retrieved from [Link]

  • Drugs.com. (2024, November 22). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Brain Microdialysis of Monoamines. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition. Retrieved from [Link]

  • ScienceOpen. (n.d.). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • ResearchGate. (n.d.). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. Retrieved from [Link]

  • CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

  • Utrecht University - UU Research Portal. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • A graphical method for determining inhibition parameters for partial and complete inhibitors. (n.d.). Retrieved from [Link]

  • UCL. (n.d.). Enzyme inhibitors. Retrieved from [Link]

  • The Science Snail. (2020, September 18). Distinguishing reversible enzyme inhibition mechanisms. Retrieved from [Link]

  • The National Law Review. (2023, July 17). FDA Draft Guidance Psychedelic Drug Clinical Trials. Retrieved from [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

Sources

A Methodological Guide to the In Vivo Efficacy Comparison of Novel Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo evaluation of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine and its prospective analogs. As direct comparative data for this specific molecule is not yet publicly available, this document serves as a methodological blueprint, drawing upon established protocols and the well-documented anti-inflammatory potential of the pyrazole scaffold.[1][2][3] We will contextualize our experimental design by comparing our hypothetical lead compound to a known standard in the field, offering a robust model for efficacy assessment for researchers, scientists, and drug development professionals.

The pyrazole heterocyclic ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][4] Many pyrazole-based compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.[2][4] This guide will therefore focus on establishing the in vivo anti-inflammatory efficacy of a novel pyrazole compound, using a well-characterized model and a relevant benchmark comparator.

Rationale for Analog Selection and Comparator

The core directive of this guide is to establish a clear, data-driven comparison. For our purposes, we will designate This compound as our "Lead Compound." The design of analogs would typically involve substitutions on the pyrazole or methylamine moieties to enhance potency, selectivity, or pharmacokinetic properties.

To ground our study, we will compare the Lead Compound against a well-established COX-2 inhibitor, Celecoxib . Celecoxib not only contains a pyrazole ring but is also a widely used non-steroidal anti-inflammatory drug (NSAID), making it an authoritative benchmark for in vivo anti-inflammatory and analgesic studies.[1][2][5]

Our hypothetical study will therefore compare:

  • Vehicle Control: The formulation used to deliver the test articles.

  • Lead Compound: this compound.

  • Analog 1.1: A hypothetical analog with a modification designed to improve efficacy (e.g., a halogenated phenyl group addition).

  • Positive Control: Celecoxib.

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammatory model, ideal for screening novel anti-inflammatory drugs.[4][5] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response. The initial phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, making it highly relevant for assessing the efficacy of COX-2 inhibitors.[4]

The workflow for this in vivo assessment is outlined below.

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Data Collection Phase acclimatize Animal Acclimatization (7 days) randomize Randomization & Grouping (n=8 per group) acclimatize->randomize baseline Baseline Paw Volume Measurement (Plethysmometer) randomize->baseline dosing Oral Gavage Dosing (Vehicle, Lead, Analog, Celecoxib) baseline->dosing t = -1h wait Waiting Period (1 hour post-dose) dosing->wait induction Carrageenan Injection (0.1 mL, 1% solution) wait->induction measure Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours induction->measure t = 0h calculate Calculate % Inhibition of Edema measure->calculate analyze Statistical Analysis (ANOVA) calculate->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocol

3.1. Animals and Housing

  • Species: Male Wistar rats (180-220g).

  • Housing: Housed in polycarbonate cages with free access to standard pellet chow and water, maintained on a 12-hour light/dark cycle.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

3.2. Materials and Reagents

  • This compound (Lead Compound)

  • Analog 1.1

  • Celecoxib (Positive Control)

  • λ-Carrageenan (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose in saline)

  • Digital Plethysmometer

3.3. Procedure

  • Fasting: Fast animals overnight before the experiment, with water provided ad libitum.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Dosing: Administer the test compounds and controls orally via gavage at a predetermined dose (e.g., 10 mg/kg).

    • Group 1: Vehicle (10 mL/kg)

    • Group 2: Lead Compound (10 mg/kg)

    • Group 3: Analog 1.1 (10 mg/kg)

    • Group 4: Celecoxib (10 mg/kg)

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume (Ve) at each time point: Ve = Vt - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Ve_control - Ve_treated) / Ve_control] x 100

Hypothetical Data Presentation and Interpretation

The results of the in vivo study should be summarized in a clear, tabular format to facilitate comparison. The primary endpoint is the percentage inhibition of edema, particularly at the 3-hour and 5-hour time points, which correspond to the peak of the prostaglandin-mediated inflammatory phase.

Table 1: Comparative Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema Model

Treatment Group (10 mg/kg)Mean Paw Edema (mL) at 3h ± SEM% Inhibition at 3hMean Paw Edema (mL) at 5h ± SEM% Inhibition at 5h
Vehicle Control 0.85 ± 0.06-0.92 ± 0.07-
Lead Compound 0.51 ± 0.0440.0%0.55 ± 0.0540.2%
Analog 1.1 0.38 ± 0.03 55.3%0.41 ± 0.0455.4%
Celecoxib 0.35 ± 0.03 58.8%0.38 ± 0.0358.7%

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are hypothetical.

Interpretation: In this hypothetical dataset, both the Lead Compound and Analog 1.1 demonstrate significant anti-inflammatory activity. Analog 1.1 shows a marked improvement in efficacy over the Lead Compound, with its inhibitory effect approaching that of the positive control, Celecoxib. This would provide a strong rationale for the further development of this analog series.

Mechanistic Grounding: The COX-2 Signaling Pathway

The anti-inflammatory action of many pyrazole derivatives is rooted in their ability to inhibit the COX-2 enzyme. Understanding this pathway is crucial for interpreting the in vivo data.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa Catalyzes release of cox2 COX-2 Enzyme pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Catalyzes conversion to pgs Prostaglandin Synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins Catalyzes conversion to inflammation Inflammation (Edema, Pain, Fever) prostaglandins->inflammation Mediate inhibitor Lead Compound / Analog (Pyrazole Derivative) inhibitor->cox2  Inhibits stimulus Inflammatory Stimuli (e.g., Carrageenan) stimulus->pla2 Activates stimulus->cox2 Upregulates

References

Head-to-head comparison of pyrazole-based inhibitors in preclinical models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1][2] This guide provides an in-depth, head-to-head comparison of the preclinical performance of prominent pyrazole-based inhibitors, moving beyond a simple recitation of data to an analysis of the experimental choices and the implications of the findings. We will dissect the preclinical data for inhibitors targeting distinct pathways: the anti-angiogenic receptor tyrosine kinase (RTK) inhibitors Axitinib and Sunitinib, the selective COX-2 inhibitor Celecoxib, and the cannabinoid receptor 1 (CB1) antagonist Rimonabant.

The Pyrazole Core: A Privileged Scaffold in Drug Design

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it a "privileged scaffold" in drug discovery.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, allows for the design of potent and selective inhibitors for a wide array of biological targets.[3] The pyrazole nucleus is a key feature in drugs targeting inflammation, cancer, infectious diseases, and cardiovascular disorders.[1]

Section 1: Anti-Angiogenic RTK Inhibitors: Axitinib vs. Sunitinib

Axitinib and Sunitinib are both multi-targeted tyrosine kinase inhibitors that exert their primary anti-tumor effects by inhibiting angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[4][5] While both are pyrazole-based, their selectivity profiles and preclinical efficacy show important distinctions.

Mechanism of Action: A Tale of Two Kinase Profiles

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[4][6] Sunitinib, a first-generation inhibitor, also targets VEGFRs but has a broader spectrum of activity, inhibiting other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs), c-KIT, and FMS-like tyrosine kinase-3 (FLT3).[5] This broader profile of Sunitinib can be a double-edged sword, potentially offering wider anti-tumor activity but also contributing to a different side-effect profile.

Signaling Pathway: VEGFR Inhibition by Axitinib and Sunitinib

VEGFR_Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Axitinib Axitinib Axitinib->VEGFR Inhibits Sunitinib Sunitinib Sunitinib->VEGFR Inhibits

Caption: VEGFR signaling cascade and points of inhibition by Axitinib and Sunitinib.

In Vitro Efficacy: A Look at Cellular Potency

The initial preclinical assessment of these inhibitors involves determining their potency in cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of the inhibitor required to reduce a specific biological activity by 50%.

InhibitorTarget Cell Line(s)IC50 (µM)Reference
Axitinib Nasopharyngeal Carcinoma (NPC) cell lines (CNE-2, HK1-LMP1, HNE-1, HONE-1-EBV)0.8 - 7[5]
HK1-LMP1 (NPC)1.09[7]
C666-1 (NPC)7.26[7]
Sunitinib Hepatocellular Carcinoma (HCC) cell lines (HepG2, SK-Hep-1)Dose-dependent growth inhibition[8]

Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary between studies.

In Vivo Efficacy: Preclinical Tumor Models

The true test of an anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool.

InhibitorTumor ModelDosing RegimenKey FindingsReference
Axitinib U87 glioblastoma xenograftNot specifiedModest but significant prolongation of survival.[4]
Nasopharyngeal carcinoma (CNE-2, HK1-LMP1) xenograftsNot specifiedSignificant tumor growth inhibition (32-63% reduction in fractional tumor volume).[5]
HK1-LMP1 xenograftNot specifiedSignificant tumor growth inhibition.[7]
Sunitinib Neuroblastoma xenograft40 mg/kg/day36% inhibition of tumor angiogenesis.[9]
HEK293 xenograft40 mg/kg/day for 11 daysClear reduction of tumor growth, associated with reduced microvessel density.[10]
U87MG glioblastoma xenograftNot specifiedSignificant difference in tumor size compared to control after day 11.[11]
Hepatocellular carcinoma patient-derived xenograftsNot specifiedSuppressed tumor growth, increased apoptosis, and reduced microvessel density.[8]

Causality Behind Experimental Choices: The use of multiple cell lines and xenograft models is crucial to assess the broader applicability of the inhibitor across different cancer types. Patient-derived xenografts (PDXs) are becoming increasingly important as they are believed to better recapitulate the heterogeneity of human tumors.

Section 2: COX-2 Inhibition in Cancer: The Case of Celecoxib

Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2), is primarily known as an anti-inflammatory drug.[12] However, a substantial body of preclinical evidence supports its role in cancer prevention and treatment.

Mechanism of Action: Beyond Inflammation

COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in producing prostaglandins, which can promote tumor growth, angiogenesis, and metastasis. By selectively inhibiting COX-2, celecoxib can attenuate these pro-tumorigenic processes.[13]

Signaling Pathway: COX-2 and Tumor Progression

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins TumorGrowth Tumor Growth, Angiogenesis, Metastasis Prostaglandins->TumorGrowth Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The role of COX-2 in prostaglandin synthesis and its inhibition by Celecoxib.

In Vivo Efficacy: Evidence from Animal Models

Preclinical studies have demonstrated the anti-tumor effects of celecoxib in various cancer models.

InhibitorTumor ModelDosing RegimenKey FindingsReference
Celecoxib Murine mammary cancer7.5 and 15 mg/kg, 5 times a week for 7 weeksSignificant reduction in tumor volume and lung metastasis.[14]
Neuroblastoma in rats2500 ppm in dietSignificant delay in tumor development.[15]
HCA-7 colorectal cancer xenograft1250 mg/kg of chowAttenuation of xenograft growth.[16]
Lewis lung carcinoma75 mg/kg dailySignificantly reduced tumor volume.[1]

Section 3: Targeting Metabolic Disease: Rimonabant and the Endocannabinoid System

Rimonabant, a pyrazole-based antagonist of the cannabinoid receptor 1 (CB1), was developed for the treatment of obesity and related metabolic disorders. Its preclinical data highlights a different therapeutic application for this versatile scaffold.

Mechanism of Action: Modulating Appetite and Metabolism

The endocannabinoid system, particularly the CB1 receptor, is involved in regulating appetite, energy balance, and metabolism.[17] Rimonabant blocks the CB1 receptor, leading to decreased food intake and body weight.[6][9]

Preclinical Efficacy: Weight Reduction in Animal Models

Preclinical studies in rodents demonstrated the efficacy of rimonabant in reducing food intake and body weight.

InhibitorAnimal ModelDosing RegimenKey FindingsReference
Rimonabant Adult rats on a fat-rich palatable diet0-25 mg/kg, oralDose-dependent decrease in palatable diet intake and body weight.[2]
Diet-induced obese Long-Evans rats10 mg/kg p.o. for 14 daysDecreased average food intake by 12.1 g and body weight by 17.1 g after one day.[2]

Section 4: Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of preclinical findings, it is essential to follow well-defined and validated experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor (e.g., 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A Seed Cells in 96-well Plate B Treat with Inhibitor (Serial Dilution) A->B C Add MTT Reagent and Incubate B->C D Solubilize Formazan Crystals C->D E Read Absorbance at 570 nm D->E F Calculate IC50 E->F

Caption: A typical workflow for an in vitro cytotoxicity assay.

Murine Xenograft Tumor Model

This in vivo model is critical for evaluating the anti-tumor efficacy of a compound.

Step-by-Step Methodology:

  • Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a concentration of 1-10 million cells per 100-200 µL.[18][19]

  • Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID) to prevent rejection of the human tumor cells.[18]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[3][19]

  • Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazole-based inhibitor via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

  • Efficacy Endpoints: Evaluate efficacy based on tumor growth inhibition, extension of survival, or other relevant parameters.

Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect specific proteins in a sample and assess the effect of the inhibitor on signaling pathways.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the inhibitor for a specific time, then lyse the cells to extract proteins.[12][20]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated VEGFR, total VEGFR).[12][20]

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).[20]

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[20]

  • Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This guide has provided a comparative preclinical overview of several key pyrazole-based inhibitors. The data clearly demonstrates the versatility of the pyrazole scaffold in targeting a range of diseases, from cancer to metabolic disorders. For the researcher, this head-to-head comparison, grounded in detailed experimental context, should serve as a valuable resource for understanding the nuances of these important therapeutic agents and for designing future preclinical studies. The provided protocols offer a framework for conducting robust and reproducible experiments, a cornerstone of scientific integrity.

References

  • Hu-Lowe, D. D., et al. (2008). Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors: determination of a pharmacokinetic/pharmacodynamic relationship. Clinical Cancer Research, 9(1), 327-337. [Link]

  • Gatley, S. J., et al. (1998). 124I-labeled SR141716A: a positron emission tomography radiotracer for the brain cannabinoid CB1 receptor. Journal of Neurochemistry, 70(1), 417-423. [Link]

  • Hui, E. P., et al. (2018). Efficacy, Safety, and Pharmacokinetics of Axitinib in Nasopharyngeal Carcinoma: A Preclinical and Phase II Correlative Study. Clinical Cancer Research, 24(5), 1030-1037. [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. (2024). Bio-protocol, 14(14), e4974. [Link]

  • Yoshinaka, R., et al. (2010). COX-2 Inhibitor Celecoxib Suppresses Tumor Growth and Lung Metastasis of a Murine Mammary Cancer. Anticancer Research, 30(10), 4245-4252. [Link]

  • Pon, C., et al. (2007). Celecoxib Prevents Neuroblastoma Tumor Development and Potentiates the Effect of Chemotherapeutic Drugs In vitro and In vivo. Clinical Cancer Research, 13(3), 963-971. [Link]

  • Antitumor Activity of Axitinib in Lung Carcinoids: A Preclinical Study. (2023). Cancers, 15(22), 5406. [Link]

  • In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. (2012). Translational Oncology, 5(2), 99-107. [Link]

  • Williams, C. S., et al. (2000). Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. Cancer Research, 60(21), 6045-6051. [Link]

  • Antitumor enhancement of celecoxib, a selective Cyclooxygenase-2 inhibitor, in a Lewis lung carcinoma expressing Cyclooxygenase-2. (2012). Journal of Experimental & Clinical Cancer Research, 31(1), 65. [Link]

  • Preclinical evidence for the effects of rimonabant on body weight and food intake. (2004). BioWorld. [Link]

  • Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors. (2011). Oncology Reports, 26(5), 1337-1342. [Link]

  • Early monitoring antiangiogenesis treatment response of Sunitinib in U87MG Tumor Xenograft by (18)F-FLT MicroPET/CT imaging. (2014). BioMed Research International. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). (n.d.). ciberonc. [Link]

  • Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma. (2009). Current Cancer Drug Targets, 9(6), 762-770. [Link]

  • Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity. (2007). Metabolic Syndrome and Related Disorders, 5(4), 309-318. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). Pharmacogenomics and Personalized Medicine, 4, 89-105. [Link]

Sources

A Researcher's Guide to Validating Target Engagement: A Comparative Analysis Featuring N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the definitive validation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a senior application scientist's perspective on constructing a rigorous, multi-faceted strategy for confirming target engagement. We will navigate through a series of state-of-the-art methodologies, comparing their principles, applications, and limitations. While the illustrative compound, N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine, is a novel chemical entity without a publicly disclosed biological target, we will use it as a framework to delineate a comprehensive validation workflow applicable to any new small molecule.

The journey from a promising hit to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of a compound's mechanism of action.[1][2] A robust target engagement strategy not only builds confidence in a molecule's on-target activity but also provides invaluable insights into potential off-target effects, thereby mitigating downstream risks in clinical development.[1]

The Initial Challenge: Target Identification and Hypothesis Generation

For a novel compound such as this compound, the first step is to identify its putative biological target(s). This is often achieved through a combination of computational and experimental approaches:

  • Phenotypic Screening: If the compound elicits a specific cellular phenotype, this can guide the search for the underlying target.

  • Computational Prediction: In-silico methods, such as ligand-based or structure-based virtual screening, can generate hypotheses about potential targets by comparing the compound's structure to known ligands or by docking it into the binding sites of known proteins.

  • Affinity-Based Proteomics: Techniques like chemical proteomics can identify direct protein-ligand interactions in a complex biological sample.[3][4]

Once a primary target hypothesis is established, the rigorous process of validation begins. The overarching principle is to employ orthogonal assays that measure target engagement through different physical and biological principles, thereby building a cohesive and compelling body of evidence.

A Comparative Overview of Target Engagement Validation Methods

The choice of assay for validating target engagement is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.[5] We will explore a selection of widely adopted techniques, categorized by their underlying principles.

Biophysical Methods: Direct Measurement of Binding

Biophysical assays provide direct, quantitative evidence of a compound's interaction with its target protein. They are often performed with purified proteins in a controlled, cell-free environment, which allows for precise measurement of binding kinetics and thermodynamics.[6]

MethodPrincipleKey OutputsAdvantagesLimitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein.[7]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][8]Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[7][9]Requires relatively large amounts of purified, soluble protein; lower throughput.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized target protein.[10][11][12]Binding affinity (KD), association rate (kon), and dissociation rate (koff).[10]Real-time, label-free analysis of binding kinetics with high sensitivity.[11][12]Requires immobilization of the target protein, which may affect its conformation and binding properties.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[13][14][15][16]A shift in the melting temperature (Tm) of the target protein in the presence of the compound.[15]Can be performed in cell lysates, intact cells, and even tissues, providing evidence of target engagement in a more physiological context.[14]Throughput can be limited by the need for multiple samples for a full melt curve; requires a specific antibody for detection.

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the interaction between this compound and its purified putative target protein.

Materials:

  • Purified target protein (e.g., >95% purity)

  • This compound

  • ITC instrument and corresponding consumables

  • Assay buffer (e.g., PBS or HEPES, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the purified target protein against the assay buffer overnight to ensure buffer matching.

    • Prepare a stock solution of this compound in the same assay buffer.

    • Determine the concentrations of the protein and compound accurately.

  • ITC Experiment:

    • Load the target protein into the sample cell of the ITC instrument at a concentration typically 10-50 times the expected KD.

    • Load the compound into the injection syringe at a concentration 10-20 times that of the protein.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform a series of injections of the compound into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.[8]

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To measure the binding kinetics and affinity of this compound to its putative target protein.

Materials:

  • Purified target protein with a suitable tag for immobilization (e.g., His-tag, Biotin)

  • This compound

  • SPR instrument and sensor chips (e.g., CM5, CAP)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. The choice of immobilization strategy is crucial for maintaining protein activity.[17]

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the compound dilutions over the sensor chip surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and KD.[10]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein in intact cells.

Materials:

  • Cultured cells expressing the target protein

  • This compound

  • Cell lysis buffer

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either the vehicle (e.g., DMSO) or a range of concentrations of this compound for a defined period.

  • Thermal Challenge:

    • Aliquot the treated cells and heat them at different temperatures for a fixed duration (e.g., 3 minutes).[18]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Quantify the amount of soluble target protein in each sample using Western blotting with a specific antibody.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[16]

Visualizing the Workflow

Target_Engagement_Workflow cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 Downstream Confirmation Phenotypic Screening Phenotypic Screening Computational Prediction Computational Prediction Affinity Proteomics Affinity Proteomics ITC Isothermal Titration Calorimetry (ITC) Affinity Proteomics->ITC Identified Target SPR Surface Plasmon Resonance (SPR) CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Confirm Cellular Engagement Radioligand Radioligand Binding SPR->CETSA Confirm Cellular Engagement Radioligand->CETSA Confirm Cellular Engagement ICW In-Cell Western Biomarkers Target Engagement Biomarkers CETSA->Biomarkers Validate Functional Effect Kinobeads Kinobeads/ Chemoproteomics ICW->Biomarkers Validate Functional Effect Kinobeads->Biomarkers Validate Functional Effect

Caption: A generalized workflow for validating the target engagement of a novel small molecule.

Cell-Based Methods: Engagement in a Physiological Context

While biophysical methods are powerful, they often lack the complexity of the cellular environment. Cell-based assays are therefore essential for confirming that a compound can access its target within a cell and engage it under more physiological conditions.[6]

MethodPrincipleKey OutputsAdvantagesLimitations
In-Cell Western (ICW) A quantitative immunofluorescence assay performed in microplates to measure protein levels in fixed and permeabilized cells.[19][20]Quantification of target protein levels or post-translational modifications in response to compound treatment.Higher throughput than traditional Western blotting; allows for normalization to cell number.[19][21]Requires specific and high-quality antibodies; provides an indirect measure of engagement.
Radioligand Binding Assays Uses a radiolabeled ligand to quantify the binding of a compound to a target receptor, typically in cell membranes or intact cells.[22][23][24]Inhibition constant (Ki) of the test compound.[22]Considered a "gold standard" for measuring binding affinity due to high sensitivity and robustness.[22]Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials.
Kinobeads / Chemoproteomics Utilizes broad-spectrum kinase inhibitors immobilized on beads to enrich for kinases from a cell lysate. Competition with a free compound is used to determine its binding profile.[3][4][25][26][27]Apparent dissociation constants (Kdapp) for a large number of kinases simultaneously.[4]Unbiased, large-scale profiling of on- and off-target interactions in a native-like context.[3]Primarily applicable to ATP-competitive inhibitors; may not capture all kinases.[3]
Protocol 4: In-Cell Western (ICW)

Objective: To quantify the modulation of a downstream signaling event as a proxy for target engagement of this compound in cells.

Materials:

  • Adherent cells cultured in 96-well plates

  • This compound

  • Fixing and permeabilizing solutions

  • Primary antibodies (one for the target protein's phosphorylation state, one for total protein)

  • Fluorescently labeled secondary antibodies (e.g., IRDye®)

  • A fluorescent cell stain for normalization

  • An imaging system capable of near-infrared detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to the desired confluency.

    • Treat cells with a dose-response of this compound.

  • Fixing and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., formaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.[28]

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies against the phosphorylated and total target protein.

    • Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores.

    • Add a cell stain for normalization.

  • Imaging and Analysis:

    • Scan the plate using a compatible imager.

    • Quantify the fluorescence intensity for the phospho-protein, total protein, and cell stain in each well.

    • Normalize the phospho-protein signal to the total protein and cell number.

    • Plot the normalized signal as a function of compound concentration to determine the EC50.

The Importance of Biomarkers

Ultimately, the most compelling evidence for target engagement comes from the measurement of biomarkers. These can be direct measures of target occupancy or indirect measures of the downstream biological consequences of target modulation.[1][29][30] For instance, if this compound were to inhibit a specific kinase, a direct biomarker could be the level of autophosphorylation of that kinase, while an indirect biomarker could be the phosphorylation of a known downstream substrate.[30]

Conclusion

Validating the target engagement of a novel compound like this compound is a critical and multifaceted process. There is no single "best" method; rather, a carefully selected combination of orthogonal assays provides the most robust and reliable data. By integrating biophysical, cell-based, and biomarker-driven approaches, researchers can build a strong foundation of evidence for a compound's mechanism of action, significantly increasing the probability of success in later stages of drug development. This guide serves as a framework for designing such a comprehensive validation strategy, emphasizing the importance of scientific rigor and a deep understanding of the underlying principles of each technique.

References

  • On the Mark? Identifying Biomarkers of Target Engagement - Sapient Bio. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Link]

  • Isothermal titration calorimetry in drug discovery - PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]

  • Using Target Engagement Biomarkers to Predict Clinical Efficacy of MetAP2 Inhibitors. [Link]

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Determining target engagement in living systems - PMC - NIH. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. [Link]

  • Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics - PMC - NIH. [Link]

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]

  • On the Mark: Identifying Non-Invasive Biomarkers of Target Engagement - YouTube. [Link]

  • Saturation Radioligand Binding Assays - Alfa Cytology. [Link]

  • Radioligand binding methods for membrane preparations and intact cells - PubMed. [Link]

  • New Developments in Characterizing Protein-Small Molecule Interactions for Drug Discovery. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • In-Cell Western™ Assay - LICORbio™. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. [Link]

  • Surface plasmon resonance - Nuvisan. [Link]

  • Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva Life Sciences. [Link]

  • In-cell Westerns: Your Essential Guide - Bitesize Bio. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]

  • What is the On-cell Western Assay? - Azure Biosystems. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. [Link]

  • The target landscape of clinical kinase drugs - PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine. As a research chemical, specific hazard and toxicity data may be limited. Therefore, this guide is built on a foundation of established safety protocols for analogous chemical structures—specifically substituted pyrazoles and aliphatic amines—and adheres to rigorous standards for hazardous waste management. The primary directive is to treat this compound as hazardous waste to ensure the highest level of safety for personnel and the environment.

Hazard Assessment and Chemical Profile

Understanding the potential hazards of this compound is critical for justifying and implementing proper disposal protocols. The molecule's structure incorporates a pyrazole ring and a secondary amine, which inform its likely chemical reactivity and toxicological profile.

  • Amine Functionality : Aliphatic amines can be corrosive, flammable, and toxic. They are also typically basic and will react exothermically with acids.[1] Skin and eye contact should be avoided, and inhalation of vapors can cause respiratory irritation.[2]

  • Pyrazole Derivatives : This class of heterocyclic compounds is pharmacologically active, and as such, all derivatives should be handled with care to avoid unintentional biological effects. Some pyrazole-containing compounds are classified as skin, eye, and respiratory irritants.[3][4]

Given these characteristics, this compound must be managed as a hazardous waste. Under no circumstances should this chemical or its residues be disposed of via the sanitary sewer or in regular trash.[5][6][7]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated RiskRationale
Acute Toxicity Harmful if swallowed or in contact with skin.Based on data for similar amine and pyrazole compounds.[8]
Skin Corrosion/Irritation Causes skin irritation.[4][8][9]Amine groups are known skin irritants.
Eye Damage/Irritation Causes serious eye irritation.[4][8][10]Common hazard for amines and various heterocyclic compounds.
Reactivity Reacts with strong oxidizing agents and acids.[1][10]Amine group is basic; pyrazole ring can be susceptible to oxidation.
Environmental Hazard Potentially harmful to aquatic life.Amines can be ecotoxic; drain disposal is prohibited.[1][11]

Immediate Safety & Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling this compound, including during waste consolidation and disposal preparation.

  • Eye Protection : Wear chemical safety goggles or a face shield.[1][12]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the waste.[12]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]

  • Respiratory Protection : Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of vapors or aerosols.[8]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of this compound, from waste generation to final pickup. This process is designed to comply with federal and institutional regulations.[5][13][14]

Step 1: Waste Characterization and Segregation

The foundational principle of chemical waste management is proper segregation to prevent dangerous reactions.[5][13]

  • Designate as Hazardous Waste : All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Segregate Incompatibles : Keep this amine-containing waste stream separate from:

    • Acids and Acidic Waste

    • Strong Oxidizing Agents

    • Halogenated Solvents (unless your institution's guidelines permit mixing)

    • Heavy Metals This segregation should occur at the point of generation.[1][6]

Step 2: Containerization

Proper containment is crucial to prevent leaks and spills.

  • Select a Compatible Container : Use a sturdy, leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) carboys are often suitable for liquid waste. The original product container can also be used.[5][6]

  • Avoid Overfilling : Fill containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills during transport.[6]

  • Keep Containers Closed : Waste containers must remain tightly sealed except when waste is being added.[5][15]

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement.[13]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, attach your institution's official hazardous waste label to the container.[13]

  • Complete All Fields : The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate percentages.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup.

  • Designated Location : Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[13]

  • Secondary Containment : All liquid hazardous waste containers must be placed in secondary containment, such as a plastic tub or bin, to contain any potential leaks.[5][13]

  • Segregated Storage : Ensure the secondary containment for this amine waste is physically separated from incompatible materials within the SAA.[13]

Step 5: Arranging for Disposal
  • Request Pickup : Follow your institution's Environmental Health & Safety (EHS) office procedures to request a waste pickup once the container is full or reaches its accumulation time limit.[5][6]

  • Professional Disposal : Never attempt to treat or dispose of this chemical yourself. The waste must be handled by a licensed hazardous waste disposal company.[1][13]

Disposal of Contaminated Materials

  • Sharps : Chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[16]

  • Solid Waste : Gloves, paper towels, and other lab debris with trace contamination should be collected in a dedicated, labeled container, such as a lined pail, for disposal as hazardous solid waste.[16] Do not place liquids in solid waste containers.[16]

  • Empty Containers : A container that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11][14] After rinsing, deface the original label and dispose of the container according to your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Amine Waste ppe->characterize segregate Segregate from Acids, Oxidizers, Halogens characterize->segregate containerize Select Compatible Container (HDPE, <90% Full) segregate->containerize label_waste Affix & Complete Hazardous Waste Label containerize->label_waste store Store in Secondary Containment in Designated SAA label_waste->store request_pickup Request Pickup from Institutional EHS store->request_pickup end_node Disposal by Licensed Hazardous Waste Vendor request_pickup->end_node

Caption: Decision workflow for the safe disposal of this compound.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management Guide. Auburn University. [Link]

  • Safety Data Sheet for Methenamine Hippurate. PCCA. [Link]

  • Safety Data Sheet for Methenamine Hippurate. Viona Pharmaceuticals. [Link]

  • (1-methyl-1H-pyrazol-4-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

Sources

A Researcher's Guide to the Safe Handling of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS No. 179873-43-9). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring that scientific advancement and personal safety proceed in tandem.

The procedural guidance herein is designed to be both comprehensive and intuitive, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. By understanding the why, scientists can cultivate a proactive safety culture that anticipates and effectively manages potential hazards.

Hazard Assessment and Risk Mitigation

This compound is a potent chemical intermediate with a hazard profile that demands rigorous adherence to safety protocols. The primary risks associated with this compound are severe skin corrosion and serious eye damage. Understanding this is fundamental to selecting the appropriate Personal Protective Equipment (PPE) and engineering controls.

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationSignal WordPictogram
H314: Causes severe skin burns and eye damageSkin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1DangerGHS05 (Corrosion)

The corrosive nature of this compound (H314) dictates that any potential for direct contact must be eliminated. This is the foundational principle upon which all subsequent handling procedures are built.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

Step-by-Step PPE Protocol:

  • Hand Protection : Wear compatible, chemical-resistant gloves at all times. Given the corrosive nature of the compound, nitrile gloves should be considered a minimum requirement. Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. Double-gloving is recommended during procedures with a higher risk of splashing.

  • Eye and Face Protection : Government-approved safety goggles are mandatory to protect against splashes[1][2]. In situations with a significant risk of splashing, such as during transfers of larger quantities, a face shield should be worn in addition to goggles.

  • Body Protection : A lab coat is standard, but for this compound, a chemical-resistant apron or gown is also recommended. Ensure that protective clothing is worn to prevent any skin exposure[1][3].

  • Respiratory Protection : While engineering controls are the primary method for mitigating inhalation risks, a government-approved respirator may be necessary if working outside of a fume hood or in case of a spill[1]. The specific type of respirator and cartridge should be determined by a formal risk assessment.

Diagram 1: PPE Donning Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Procedure Inspect Inspect PPE for Damage Wash Wash Hands Thoroughly Inspect->Wash Gown 1. Don Gown/Apron Wash->Gown Mask 2. Don Mask/Respirator Gown->Mask Goggles 3. Don Goggles/Face Shield Mask->Goggles Gloves 4. Don Gloves (over cuffs) Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Engineering Controls and Safe Handling Procedures

Engineering controls are designed to isolate the hazard from the researcher. Whenever possible, this compound should be handled in a certified chemical fume hood to minimize the risk of inhalation[4].

Operational Plan:

  • Preparation : Before handling, ensure that a safety shower and eye wash station are readily accessible and have been recently tested[1]. All necessary equipment and reagents should be placed in the fume hood before opening the chemical container.

  • Handling :

    • Always work within the designated sash height of the fume hood.

    • Avoid creating aerosols or dust.

    • Use only outdoors or in a well-ventilated area[1][5].

    • Do not eat, drink, or smoke when using this product[1][4][5].

    • Wash hands thoroughly after handling[1][4][5].

  • Storage : Keep the container tightly closed in a dry and well-ventilated place[4][5]. Store in a cool environment, as some sources recommend refrigerated storage (2-8°C) under an inert atmosphere[6].

Spill Management and Emergency Procedures

Preparedness is key to effectively managing an accidental release. All personnel handling this compound must be familiar with the following procedures.

In Case of a Spill:

  • Evacuate : Immediately alert others in the area and evacuate the immediate vicinity.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : If safe to do so, prevent further leakage or spillage[1]. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal[4].

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][5][7].

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[3][5][7].

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[3][5][7].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Diagram 2: Emergency Response Workflow

Emergency_Response cluster_immediate Immediate Actions cluster_response Response (if trained) cluster_medical Medical Emergency Spill Spill Occurs Alert Alert Others Spill->Alert FirstAid Administer First Aid Spill->FirstAid if exposure Evacuate Evacuate Area Alert->Evacuate Assess Assess Situation Evacuate->Assess DonPPE Don Appropriate PPE Assess->DonPPE Contain Contain Spill DonPPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.

Disposal Protocol:

  • Collection : Collect all waste in a designated, properly labeled, and sealed container.

  • Storage : Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Disposal : Dispose of the contents and container in accordance with all local, regional, and national regulations[8][9]. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of it down the drain[1].

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.

References

  • BLD Pharmatech. (n.d.). This compound hydrochloride.
  • Enamine. (n.d.). Safety Data Sheet.
  • ChemScene. (n.d.). N-Methyl-1H-pyrazole-4-methanamine.
  • Sigma-Aldrich. (n.d.). N-Methyl[4-(1H-pyrazol-1-yl)phenyl]methanamine.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet: (1-Methyl-1H-pyrazol-3-yl)methanol.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • PPG. (n.d.). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • Parchem. (n.d.). N-methyl-1-(1-propyl-1H-pyrazol-4-yl)methanamine.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: N-Methylformanilide.
  • Sigma-Aldrich. (2025, July 30). Safety Data Sheet.
  • ASHP. (n.d.). Personal Protective Equipment.
  • BLDpharm. (n.d.). N-Methyl-1-(1H-pyrazol-4-yl)methanamine.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole.
  • Sigma-Aldrich. (2025, November 24). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). This compound | 179873-43-9.
  • Sigma-Aldrich. (n.d.). N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride.
  • Angene Chemical. (2025, December 7). Safety Data Sheet: N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine.
  • ChemScene. (n.d.). N-Methyl-1-(1h-pyrazol-3-yl)methanamine.
  • PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanol.
  • Sigma-Aldrich. (n.d.). This compound.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.